Fmoc-Lys(Me)2-OH hydrochloride
Description
Propriétés
IUPAC Name |
(2S)-6-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4.ClH/c1-25(2)14-8-7-13-21(22(26)27)24-23(28)29-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20-21H,7-8,13-15H2,1-2H3,(H,24,28)(H,26,27);1H/t21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFAFKDBWNFBCC-BOXHHOBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673978 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~,N~6~-dimethyl-L-lysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252049-10-8 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~,N~6~-dimethyl-L-lysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Lys(Me)2-OH Hydrochloride for Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Lys(Me)2-OH hydrochloride, with the chemical name Nα-(9-Fluorenylmethyloxycarbonyl)-Nε,Nε-dimethyl-L-lysine hydrochloride, is a specialized amino acid derivative crucial for solid-phase peptide synthesis (SPPS). It serves as a key building block for introducing dimethylated lysine (B10760008) residues into peptide sequences. This modification is of significant interest in epigenetic research, particularly in the study of histone modifications and their role in gene regulation. Furthermore, the incorporation of dimethylated lysine can influence the conformational properties, stability, and biological activity of peptides, making it a valuable tool in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, applications in SPPS, and the biological significance of lysine dimethylation.
Chemical and Physical Properties
This compound is a white to off-white powder. Below is a summary of its key chemical and physical properties.
| Property | Value |
| Synonyms | Nα-Fmoc-Nε,Nε-dimethyl-L-lysine hydrochloride |
| CAS Number | 252049-10-8 |
| Molecular Formula | C23H29ClN2O4 |
| Molecular Weight | 432.94 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | Typically ≥95.0% |
| Solubility | Soluble in DMF |
| Storage | Store at -20°C, desiccated |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the reductive dimethylation of the ε-amino group of Nα-Fmoc-L-lysine, followed by conversion to the hydrochloride salt.
Experimental Protocol: Synthesis
Materials:
-
Nα-Fmoc-L-lysine
-
Formaldehyde (B43269) (37% solution in water)
-
Sodium cyanoborohydride (NaBH3CN) or a safer alternative like sodium triacetoxyborohydride (B8407120) (STAB)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)
-
Sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolution: Dissolve Nα-Fmoc-L-lysine (1 equivalent) in methanol.
-
Reductive Amination: To the stirred solution, add aqueous formaldehyde (2.2 equivalents). After stirring for 30 minutes at room temperature, slowly add sodium cyanoborohydride (2.2 equivalents) in portions. The reaction mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the careful addition of water. Acidify the mixture to pH ~2 with dilute HCl. Extract the product into an organic solvent such as dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of methanol in dichloromethane.
-
Salt Formation: Dissolve the purified Nα-Fmoc-Nε,Nε-dimethyl-L-lysine in a minimal amount of a suitable organic solvent like ethyl acetate. To this solution, add a solution of HCl in diethyl ether or dioxane dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used in Fmoc-based SPPS to incorporate dimethylated lysine residues into synthetic peptides. Due to the steric hindrance of the dimethylated ε-amino group and its basicity, special considerations are required for efficient coupling and to prevent side reactions.
Challenges in SPPS
-
Steric Hindrance: The two methyl groups on the ε-nitrogen can sterically hinder the approach of the activated carboxyl group of the incoming amino acid, potentially leading to lower coupling yields.
-
Premature Fmoc Deprotection: The basic nature of the dimethylamino side chain can lead to premature removal of the Fmoc protecting group from the growing peptide chain during subsequent coupling steps, resulting in deletion sequences.
Optimized Experimental Protocol: SPPS Coupling
Materials:
-
This compound
-
Peptide synthesis resin (e.g., Rink Amide, Wang resin) with the peptide chain assembled up to the point of lysine incorporation.
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% in DMF
-
Coupling Reagents (Choose one of the recommended options):
-
Option A (High-efficiency coupling): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with N,N-Diisopropylethylamine (DIPEA).
-
Option B (Minimizing premature deprotection): Diisopropylcarbodiimide (DIC) with Hydroxybenzotriazole (HOBt), using an excess of HOBt.
-
-
Kaiser test kit for monitoring coupling completion.
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling of this compound:
-
Activation (Option A - HATU/HCTU): In a separate vial, pre-activate this compound (3-4 equivalents relative to the resin substitution) with HATU or HCTU (2.9-3.9 equivalents) and DIPEA (6-8 equivalents) in DMF for 2-5 minutes.
-
Activation (Option B - DIC/HOBt): In a separate vial, dissolve this compound (3-4 equivalents) and HOBt (4-5 equivalents) in DMF. Add DIC (3-4 equivalents) and allow to pre-activate for 2-5 minutes. The excess HOBt helps to protonate the basic side chain of the dimethylated lysine.
-
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended, or a double coupling can be performed.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative Kaiser test (beads remain yellow) indicates a complete reaction.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence according to standard Fmoc-SPPS protocols.
Data Presentation: Illustrative Purity Comparison
While direct, peer-reviewed comparative studies on the coupling efficiency of Fmoc-Lys(Me)2-OH are limited, the following table provides an illustrative comparison of expected crude peptide purity based on the known challenges of coupling sterically hindered amino acids.
| Lysine Derivative | Coupling Reagent | Expected Crude Purity (%)* | Notes |
| Fmoc-Lys(Boc)-OH | HBTU/DIPEA | 85-95 | Standard, efficient coupling. |
| Fmoc-Lys(Me)2-OH·HCl | DIC/HOBt | 60-75 | Potential for lower efficiency due to steric hindrance. |
| Fmoc-Lys(Me)2-OH·HCl | HATU/DIPEA | 80-90 | More potent reagent overcomes steric hindrance. |
| Fmoc-Lys(Me)2-OH·HCl | DIC/HOBt (excess HOBt) | 70-85 | Excess HOBt mitigates premature Fmoc removal. |
*These are illustrative values and actual results may vary depending on the peptide sequence and synthesis conditions.
Biological Significance of Lysine Dimethylation and Signaling Pathways
Lysine methylation, including dimethylation, is a critical post-translational modification that plays a pivotal role in regulating chromatin structure and gene expression. It is a key component of the "histone code," where specific methylation patterns on histone tails are recognized by effector proteins, leading to downstream cellular events.
Histone Lysine Methylation and Gene Regulation
The methylation of specific lysine residues on histones can either activate or repress gene transcription, depending on the site of methylation and the degree of methylation (mono-, di-, or tri-methylation).
Experimental Workflow for Studying Peptides with Dimethylated Lysine
The synthesis of peptides containing dimethylated lysine using this compound is a critical first step in a broader experimental workflow to investigate the functional consequences of this modification.
Conclusion
This compound is an indispensable tool for the chemical synthesis of peptides containing dimethylated lysine residues. Its use allows for the detailed investigation of the role of this important post-translational modification in a wide range of biological processes, from epigenetic regulation to the modulation of protein-protein interactions. While its incorporation into peptide chains via SPPS presents some challenges due to steric hindrance and the basicity of the side chain, these can be overcome with optimized protocols and the use of appropriate coupling reagents. This guide provides the necessary technical information for researchers to successfully utilize this valuable building block in their drug discovery and development endeavors.
Unveiling the Attributes of Fmoc-Lys(Me)2-OH Hydrochloride: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the chemical properties, applications, and experimental considerations of Fmoc-Lys(Me)2-OH hydrochloride is now available for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This guide consolidates critical data to facilitate the use of this important amino acid derivative in advanced research applications.
This compound, a derivative of the amino acid lysine (B10760008), is a key building block in solid-phase peptide synthesis (SPPS).[1][2] Its primary utility lies in the site-specific incorporation of a dimethylated lysine residue into synthetic peptides.[2][3] This modification is of particular interest in the study of epigenetics, as histone methylation is a crucial post-translational modification that influences gene expression. The availability of this reagent allows for the synthesis of well-defined peptide sequences that mimic post-translationally modified histone tails, thereby enabling detailed investigations into their biological functions and interactions.
Core Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below, offering a quick reference for researchers.
| Property | Value | Source(s) |
| CAS Number | 252049-10-8 | [1][2][4][5][6] |
| Molecular Formula | C23H29ClN2O4 | [4][7] |
| Molecular Weight | 432.94 g/mol | [4] |
| Appearance | White to off-white solid/powder | [3][4] |
| Purity (HPLC) | ≥95.0% | [2][3] |
| Solubility | Soluble in DMSO (100 mg/mL), DMF | [3][4] |
| Storage (Solid) | 4°C, stored under nitrogen | [4] |
| Storage (In Solution) | -80°C for 6 months; -20°C for 1 month (stored under nitrogen) | [4] |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. Below is a generalized protocol for the incorporation of this amino acid into a peptide chain.
Materials:
-
This compound
-
Solid support resin (e.g., Wang resin, Rink amide resin)
-
Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
Methodology:
-
Resin Preparation: The synthesis begins with a suitable solid support resin, which is swelled in DMF.
-
Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed by treating it with a 20% piperidine solution in DMF. This exposes the free amine for the subsequent coupling reaction.
-
Amino Acid Activation: this compound is activated for coupling. This is typically achieved by dissolving the amino acid and a coupling reagent (e.g., HBTU) in DMF, followed by the addition of a base such as DIPEA to neutralize the hydrochloride salt and facilitate the reaction.
-
Coupling: The activated Fmoc-Lys(Me)2-OH is added to the deprotected resin. The reaction is allowed to proceed for a specified time to ensure complete coupling.
-
Washing: The resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.
-
Repeat Cycle: The steps of deprotection, activation, and coupling are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: Once the peptide chain is fully assembled, the terminal Fmoc group is removed.
-
Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically a strong acid solution like trifluoroacetic acid (TFA) with scavengers.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold ether, collected, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Experimental Workflows and Biological Context
To further aid in the understanding of the application of this compound, the following diagrams illustrate the key processes.
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating Fmoc-Lys(Me)2-OH.
Caption: Conceptual diagram illustrating the use of Fmoc-Lys(Me)2-OH to study histone modifications.
Safety and Handling
As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated area and to use personal protective equipment, including gloves and safety glasses. The material is stable under recommended storage conditions but should be kept away from strong oxidizing agents.[7] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
Fmoc-Lys(Me)2-OH hydrochloride CAS number 252049-10-8
An In-depth Technical Guide to Fmoc-Lys(Me)2-OH Hydrochloride For Researchers, Scientists, and Drug Development Professionals
Core Introduction
This compound (CAS: 252049-10-8) is a specialized amino acid derivative crucial for advanced peptide synthesis. Its primary application lies in the site-specific incorporation of a dimethylated lysine (B10760008) residue into a peptide sequence. This modification is of paramount importance in the field of epigenetics, as it mimics a key post-translational modification (PTM) of histone proteins. Peptides synthesized with this building block serve as invaluable tools for studying protein-protein interactions, particularly the "reading" of histone codes by chromatin-modifying enzymes, and for developing modulators of these pathways in drug discovery.
Physicochemical and Handling Data
All quantitative data for this compound has been compiled from various suppliers and databases to ensure a comprehensive overview.
| Property | Value | Source(s) |
| CAS Number | 252049-10-8 | [1][2][3][4] |
| Molecular Formula | C₂₃H₂₉ClN₂O₄ | [1][2][5] |
| Molecular Weight | 432.94 g/mol | [1][2][3] |
| Appearance | White to off-white or pale yellow solid powder | [1][4][6] |
| Purity | ≥95.0% to ≥97% (by HPLC) | [5][7] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [4][8] |
| Melting Point | >107°C (decomposes) | [4] |
| Storage Conditions | Store desiccated at -20°C to +8°C | [1][4] |
Biological Significance: Epigenetic Regulation
Lysine methylation is a fundamental epigenetic mark that dictates chromatin structure and gene expression. The dimethylation of lysine 9 on histone H3 (H3K9me2) is a hallmark of transcriptionally silent heterochromatin.[9][10] This modification does not alter the charge of the lysine side chain but increases its hydrophobicity and bulk, creating a specific binding site for "reader" proteins.[11]
The most prominent reader of H3K9me2/3 is Heterochromatin Protein 1 (HP1).[12] HP1 contains a conserved chromodomain that specifically recognizes and binds to the methylated lysine.[13] This interaction is a critical event that initiates the formation of compact chromatin, leading to gene silencing.[9][10] Peptides synthesized using Fmoc-Lys(Me)2-OH serve as mimics of the H3 histone tail, enabling detailed in vitro studies of this interaction.[3][14]
Caption: HP1 reader protein recognizes dimethylated lysine, leading to gene silencing.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This section details a standard protocol for the incorporation of this compound into a growing peptide chain using manual or automated Fmoc-based SPPS.
Materials:
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF
-
Coupling Reagents: HBTU/HATU (0.95 eq.), HOBt/Oxyma (1 eq.) relative to the amino acid.
-
Activator Base: N,N-Diisopropylethylamine (DIPEA) (2 eq. relative to the amino acid)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water. CAUTION: TFA is highly corrosive.
Methodology:
The synthesis follows a cyclical process of deprotection, washing, coupling, and washing for each amino acid added to the chain.
Caption: Standard workflow for an Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the deprotection solution to the resin. Agitate for 10-15 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is DMF (x5), DCM (x3), DMF (x3).
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 eq. relative to resin loading capacity) and the coupling activators (e.g., HATU).
-
Add DIPEA to the solution to neutralize the hydrochloride salt and activate the carboxyl group. Allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive (blue beads), a second coupling (double coupling) is required.[15]
-
-
Washing: Wash the resin as described in step 3 to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail and agitate for 2-3 hours.[16]
-
Peptide Precipitation and Purification: Filter the cleavage solution from the resin and precipitate the crude peptide by adding cold diethyl ether. The peptide pellet is then washed, dried, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. scbt.com [scbt.com]
- 4. 252049-10-8 CAS MSDS (FMOC-LYS(ME)2-OH HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. Fmoc-Lys(Me) 2 -OH HCl Novabiochem 252049-10-8 [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. HP1 Binding to Chromatin Methylated at H3K9 Is Enhanced by Auxiliary Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Improved methods for targeting epigenetic reader domains of acetylated and methylated lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HP1 maintains protein stability of H3K9 methyltransferases and demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Engineered Reader Proteins for Enhanced Detection of Methylated Lysine on Histones. | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
A Technical Guide to Fmoc-Lys(Me)2-OH Hydrochloride: A Key Reagent in Epigenetic Research and Peptide Synthesis
For Immediate Release
This technical guide provides an in-depth overview of Nα-(9-Fluorenylmethyloxycarbonyl)-Nε,Nε-dimethyl-L-lysine hydrochloride, commonly known as Fmoc-Lys(Me)2-OH HCl. This specialized amino acid derivative is a critical tool for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), particularly for applications in epigenetics and the study of post-translational modifications.
Core Compound Data
Fmoc-Lys(Me)2-OH HCl is a modified lysine (B10760008) residue where the alpha-amino group is protected by a base-labile Fmoc group, and the epsilon-amino group on the side chain is dimethylated. This configuration makes it an essential building block for the synthesis of peptides containing dimethylated lysine, a key post-translational modification found in histone proteins that plays a crucial role in regulating gene expression.
| Property | Value | References |
| Molecular Formula | C23H28N2O4·HCl | [1] |
| Molecular Weight | 432.94 g/mol | [1] |
| CAS Number | 252049-10-8 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity (HPLC) | ≥95.0% | [1] |
| Storage Conditions | -10 to -25°C | [1] |
| Primary Application | Fmoc solid-phase peptide synthesis (SPPS) | [1] |
Applications in Research and Drug Development
The primary utility of Fmoc-Lys(Me)2-OH HCl lies in its application for introducing dimethylated lysine residues into synthetic peptides.[1][2] This is particularly significant in the field of epigenetics, where the methylation state of lysine residues on histone tails is a key determinant of chromatin structure and gene transcription. The synthesis of histone-related peptides containing these modified residues is crucial for studying the enzymes involved in these processes, such as histone lysine methyltransferases (KMTs).[3][4][5]
Furthermore, the incorporation of modified amino acids like dimethylated lysine is a strategic approach in drug development. It can enhance the stability of peptide-based drugs by making them more resistant to enzymatic degradation.[6] The unique properties of Fmoc-Lys(Me)2-OH HCl also allow for the creation of complex peptide structures for various therapeutic and diagnostic applications.[7][8]
Experimental Protocols
The use of Fmoc-Lys(Me)2-OH HCl follows the standard principles of Fmoc-based solid-phase peptide synthesis. The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support.
Protocol: Incorporation of Fmoc-Lys(Me)2-OH into a Peptide Sequence via SPPS
1. Resin Preparation:
- Start with a suitable solid support resin (e.g., Wang or Rink Amide resin) pre-loaded with the C-terminal amino acid of the target peptide.
- Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for 30-60 minutes.
2. Fmoc Deprotection:
- Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
- Wash the resin thoroughly with DMF to remove the piperidine and cleaved Fmoc adducts.
3. Amino Acid Coupling:
- Dissolve Fmoc-Lys(Me)2-OH HCl and a coupling agent (e.g., HBTU, HATU) in DMF. Add an organic base such as N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and facilitate the reaction.
- Add the activated amino acid solution to the deprotected resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature.
- Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).
4. Washing:
- After successful coupling, wash the resin extensively with DMF to remove any unreacted reagents and byproducts.
5. Chain Elongation:
- Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.
6. Final Cleavage and Deprotection:
- Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid (TFA)) to cleave the peptide from the resin and remove any side-chain protecting groups.
Workflow and Pathway Visualizations
The following diagrams illustrate the key processes and logical relationships in the application of Fmoc-Lys(Me)2-OH HCl.
References
- 1. Fmoc-Lys(Me) 2 -OH HCl Novabiochem 252049-10-8 [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. chempep.com [chempep.com]
A Technical Guide to Fmoc-Lys(Me)2-OH Hydrochloride: Structure, Properties, and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-(9-Fluorenylmethoxycarbonyl)-Nε,Nε-dimethyl-L-lysine hydrochloride, commonly abbreviated as Fmoc-Lys(Me)2-OH·HCl, is a specialized amino acid derivative crucial for modern peptide chemistry. It serves as a key building block in Fmoc-based solid-phase peptide synthesis (SPPS) for the site-specific incorporation of a dimethylated lysine (B10760008) residue into a peptide sequence. The methylation of lysine is a vital post-translational modification (PTM) that plays a critical role in regulating protein function and gene expression, most notably in the epigenetic control of histones. This guide provides an in-depth overview of the structure, properties, synthesis, and application of Fmoc-Lys(Me)2-OH·HCl for professionals engaged in peptide research and drug development.
Chemical Structure and Physicochemical Properties
The structure of Fmoc-Lys(Me)2-OH·HCl features an L-lysine core. The α-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is fundamental to the SPPS strategy. The ε-amino group on the side chain is permanently dimethylated. The compound is supplied as a hydrochloride salt to improve its stability and handling characteristics.
Caption: Chemical structure of Fmoc-Lys(Me)2-OH·HCl.
Quantitative Data
The key physicochemical properties of Fmoc-Lys(Me)2-OH·HCl are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 252049-10-8 | [1] |
| Molecular Formula | C₂₃H₂₈N₂O₄·HCl | [1] |
| Molecular Weight | 432.94 g/mol | [2] |
| Appearance | White to off-white powder/solid | [2] |
| Purity (HPLC) | ≥95.0% | |
| Solubility | Soluble in DMSO (100 mg/mL), DMF, CH₂Cl₂, CHCl₃, Acetone | [2][3] |
| Storage Temperature | -10 to -25°C or 4°C under nitrogen | [2] |
| SMILES String | Cl.N(--INVALID-LINK--C)C(=O)O)C(=O)OCC1c2c(cccc2)c3c1cccc3 | |
| InChI Key | SJFAFKDBWNFBCC-BOXHHOBZSA-N |
Synthesis of Fmoc-Lys(Me)2-OH·HCl
The synthesis of Nα-Fmoc-Nε-dimethyl-L-lysine is typically achieved through a controlled chemical modification of a suitably protected lysine derivative. A common and efficient method involves the direct reductive methylation of Nα-Fmoc-lysine.[4] This process generally uses formaldehyde (B43269) as the methyl source and a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or a similar hydride, to form the dimethylated product at the ε-amino position. An alternative route involves starting with L-2-amino-6-bromohexanoic acid derivatives, which allows for the modification at the ε-position before final Fmoc protection.[4][5] The final product is then isolated as a hydrochloride salt to ensure stability.
Applications in Peptide Synthesis
Fmoc-Lys(Me)2-OH·HCl is exclusively used as a building block in Fmoc-based SPPS. Its primary application is the synthesis of peptides containing site-specifically dimethylated lysine residues. This is of high importance in:
-
Epigenetics and Histone Research: Synthesizing specific segments of histone tails (e.g., H3K4me2, H3K9me2) to study the binding and activity of "reader" proteins, enzymes like demethylases, and their role in gene regulation.[5]
-
Enzyme Substrate and Inhibitor Development: Creating peptide substrates to assay the activity of lysine-specific demethylases (KDMs) or developing inhibitors for therapeutic purposes.
-
Protein Structure and Function Studies: Investigating how lysine dimethylation impacts protein conformation, stability, and interaction with other biomolecules. Peptides containing methylated lysines have also shown resistance to enzymatic degradation by trypsin.[5]
Experimental Protocols
Incorporation of Fmoc-Lys(Me)2-OH·HCl via SPPS
This protocol outlines the manual coupling of Fmoc-Lys(Me)2-OH·HCl onto a solid support resin (e.g., Rink Amide resin) during a standard Fmoc SPPS cycle.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Lys(Me)2-OH·HCl
-
Coupling Reagent: HCTU, HATU, or HBTU
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Lys(Me)2-OH·HCl (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 0.95 eq relative to the amino acid) in DMF.
-
Add DIPEA (2 eq relative to the amino acid) to the solution to neutralize the hydrochloride salt and activate the carboxyl group. The solution may change color. Allow to pre-activate for 1-2 minutes.
-
Note: Due to the basicity of the Nε,Nε-dimethyl group, which can potentially cause premature deprotection of the next coupled Fmoc-amino acid, using a base-free coupling method like DIC/HOBt is a recommended alternative to minimize this side reaction.[6]
-
-
Coupling to Resin:
-
Drain the DMF from the deprotected resin.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing and Confirmation:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.
-
-
Chain Elongation: The cycle of deprotection and coupling is repeated for the subsequent amino acids in the desired peptide sequence.
Caption: Workflow for coupling Fmoc-Lys(Me)2-OH in SPPS.
Handling and Storage
Handling:
-
Use standard personal protective equipment (gloves, safety glasses, lab coat).
-
Handle in a well-ventilated area or fume hood.
-
Avoid inhalation of dust.
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Recommended storage temperature is between -10°C and -25°C for long-term stability.
-
For stock solutions in solvents like DMSO, store at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.
Conclusion
Fmoc-Lys(Me)2-OH·HCl is an indispensable reagent for researchers investigating the biological roles of lysine methylation. Its robust application in Fmoc-SPPS allows for the precise synthesis of custom peptides that are essential tools for dissecting complex biological pathways, particularly in the field of epigenetics. Understanding its properties, synthesis, and the nuances of its application in peptide synthesis protocols is key to achieving high-purity, well-defined peptide products for advanced research and therapeutic development.
References
- 1. peptide.com [peptide.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fmoc-Lys-OH.HCl | CAS:139262-23-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
A Technical Guide to Fmoc-Lys(Me)2-OH Hydrochloride for Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-Nε,Nε-dimethyl-L-lysine hydrochloride (Fmoc-Lys(Me)2-OH hydrochloride), a critical reagent for the synthesis of site-specifically dimethylated peptides. Such peptides, particularly those mimicking histone tails, are indispensable tools for elucidating the complex mechanisms of epigenetic regulation. This document details the chemical properties of this compound, provides step-by-step protocols for its use in solid-phase peptide synthesis (SPPS), presents quantitative data in a structured format, and visualizes relevant biological pathways and experimental workflows.
Introduction to Lysine (B10760008) Dimethylation in Epigenetics
Post-translational modifications (PTMs) of histone proteins are central to the regulation of chromatin structure and gene expression. The methylation of lysine residues, occurring in mono-, di-, and tri-methylated states, is a key epigenetic mark. Histone lysine dimethylation, in particular, is associated with both transcriptional activation and repression, depending on the specific lysine residue and the surrounding chromatin context. The study of these modifications and their impact on cellular processes requires precisely synthesized peptides that incorporate dimethylated lysine at specific positions. This compound is a crucial building block that enables the synthesis of these valuable research tools.
Chemical Properties and Handling
This compound is a derivative of the amino acid L-lysine, where the alpha-amino group is protected by a base-labile Fmoc group, and the epsilon-amino group is per-dimethylated. The hydrochloride salt form enhances its stability and solubility.
| Property | Value |
| CAS Number | 252049-10-8 |
| Molecular Formula | C23H29ClN2O4 |
| Molecular Weight | 448.94 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF and NMP |
| Storage | Store at -20°C, desiccated |
Handling Precautions: Standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a dimethylated lysine residue into a peptide sequence. This allows for the creation of synthetic histone tails and other peptides for studying epigenetic reader domains, writer enzymes (histone methyltransferases), and eraser enzymes (histone demethylases).
Challenges in Incorporation
The incorporation of Fmoc-Lys(Me)2-OH can present challenges due to the basicity of the dimethylated epsilon-amino group. This basicity can lead to premature removal of the Fmoc protecting group on the subsequent amino acid, resulting in deletion sequences. Careful selection of coupling reagents and reaction conditions is crucial to mitigate this side reaction.
Experimental Protocols
The following sections provide detailed protocols for the incorporation of this compound in Fmoc-SPPS, as well as for the subsequent analysis of the synthesized peptide.
General Workflow for Peptide Synthesis
The synthesis of a peptide containing a dimethylated lysine residue follows the standard Fmoc-SPPS workflow.
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Detailed Protocol for Incorporating this compound
This protocol is designed for a standard 0.1 mmol synthesis scale on a rink amide resin.
Materials:
-
Rink Amide resin (e.g., 0.5 mmol/g loading)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Coupling reagent (e.g., HBTU, HATU, or PyBOP)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of Fmoc-Lys(Me)2-OH:
-
In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol) and the coupling reagent (e.g., HBTU, 3 equivalents, 0.3 mmol) in DMF.
-
Add DIPEA (6 equivalents, 0.6 mmol) to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. A longer coupling time may be necessary for this sterically hindered amino acid.
-
Perform a Kaiser test to ensure complete coupling (a negative result indicates no free amines). If the test is positive, a second coupling may be required.
-
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Comparison of Coupling Reagents
The choice of coupling reagent is critical for the efficient incorporation of sterically hindered amino acids like Fmoc-Lys(Me)2-OH. Uronium/aminium and phosphonium-based reagents are generally preferred over carbodiimides for such couplings.
| Coupling Reagent | Class | Relative Reactivity | Notes |
| HATU | Uronium/Aminium | Very High | Excellent for hindered couplings, but can be expensive. |
| HBTU | Uronium/Aminium | High | A common and effective choice for most couplings. |
| PyBOP | Phosphonium | High | Good for hindered couplings and less prone to side reactions like guanidinylation compared to uronium salts. |
| DIC/Oxyma | Carbodiimide/Additive | Moderate | A cost-effective option, but may require longer reaction times or double coupling for hindered residues. |
Peptide Purification and Analysis
Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
Analysis: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).
| Analytical Technique | Purpose | Expected Outcome |
| Analytical RP-HPLC | Purity Assessment | A single major peak corresponding to the target peptide. Purity is calculated as the area of the main peak relative to the total peak area. |
| Mass Spectrometry | Identity Confirmation | The observed molecular weight should match the calculated molecular weight of the desired peptide. Tandem MS (MS/MS) can be used to confirm the sequence and the location of the dimethylated lysine. |
Role of Lysine Dimethylation in Epigenetic Signaling
Dimethylation of specific lysine residues on histone tails plays a crucial role in various cellular processes by creating binding sites for effector proteins ("readers") or by influencing the activity of other histone-modifying enzymes. The following diagrams illustrate the central role of some key histone lysine dimethylation marks.
Histone H3 Lysine 4 Dimethylation (H3K4me2) in Transcriptional Regulation
H3K4me2 is often found at both active and poised gene promoters and enhancers and is generally associated with transcriptional activation.
Caption: Signaling pathway involving H3K4me2 in gene activation.
Histone H3 Lysine 9 Dimethylation (H3K9me2) in Transcriptional Repression
H3K9me2 is a hallmark of transcriptionally silenced euchromatin and is involved in maintaining genome stability.[1]
Caption: Signaling pathway involving H3K9me2 in gene silencing.
Histone H3 Lysine 27 Dimethylation (H3K27me2) in Developmental Gene Regulation
H3K27me2 is broadly distributed throughout the genome and is thought to play a role in preventing the inappropriate activation of developmental genes.
Caption: Role of H3K27me2 in regulating developmental genes.
Histone H4 Lysine 20 Dimethylation (H4K20me2) in DNA Damage Response
H4K20me2 is abundant throughout the genome and plays a critical role in the DNA damage response by facilitating the recruitment of repair factors.[2]
Caption: Involvement of H4K20me2 in the DNA damage response pathway.
Conclusion
This compound is an essential tool for researchers in the field of epigenetics. Its successful incorporation into synthetic peptides enables the detailed study of histone lysine dimethylation and its role in gene regulation, DNA repair, and other fundamental cellular processes. While its use in SPPS requires careful optimization to overcome potential challenges, the resulting site-specifically modified peptides provide invaluable reagents for advancing our understanding of the epigenetic landscape and for the development of novel therapeutic strategies targeting epigenetic pathways.
References
An In-depth Technical Guide to Fmoc-Protected Dimethyllysine for Researchers and Drug Development Professionals
Introduction: Nα-Fmoc-Nε,Nε-dimethyl-L-lysine, commonly referred to as Fmoc-Lys(Me2)-OH, is a pivotal building block in modern peptide chemistry. This specialized amino acid derivative is instrumental in the synthesis of peptides bearing post-translational modifications (PTMs), particularly those involving lysine (B10760008) methylation. The incorporation of dimethyllysine into peptide sequences is crucial for elucidating the roles of these modifications in various biological processes, most notably in the regulation of gene expression through histone modifications. This guide provides a comprehensive overview of the synthesis, properties, and applications of Fmoc-Lys(Me2)-OH, with a focus on its use in solid-phase peptide synthesis (SPPS) for research and drug discovery.
Chemical Properties and Synthesis
Fmoc-Lys(Me2)-OH is a derivative of the amino acid lysine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is per-methylated. The Fmoc group provides a base-labile protecting group essential for orthogonal peptide synthesis strategies, while the dimethylated epsilon-amino group introduces a key post-translational modification mimic.
The synthesis of Fmoc-Lys(Me2)-OH is typically achieved through the reductive methylation of Nα-Fmoc-L-lysine. This method involves the reaction of Fmoc-L-lysine with an excess of formaldehyde (B43269) and a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to yield the dimethylated product. Purification is generally performed by chromatography to achieve the high purity required for peptide synthesis.
Table 1: Physicochemical and Purity Data for Fmoc-Lys(Me2)-OH
| Parameter | Value | Reference |
| Molecular Formula | C₂₃H₂₈N₂O₄·HCl | [1][2] |
| Molecular Weight | 432.95 g/mol | [1][2] |
| Appearance | White to off-white or light yellow powder | [2] |
| Purity (HPLC) | ≥ 95% to 97.52% | [2][3][4] |
| Storage Conditions | -20°C to -4°C | [2][4] |
Solid-Phase Peptide Synthesis with Fmoc-Lys(Me2)-OH
The incorporation of Fmoc-Lys(Me2)-OH into a growing peptide chain follows the standard procedures of Fmoc-based solid-phase peptide synthesis. This process involves the sequential addition of amino acids to a solid support, with each cycle consisting of a deprotection step to remove the N-terminal Fmoc group, followed by a coupling step to form a peptide bond with the next amino acid.
Experimental Protocols
Protocol 1: Synthesis of Nα-Fmoc-Nε,Nε-dimethyl-L-lysine
This protocol is based on the general principle of reductive methylation of Nα-Fmoc-L-lysine.
Materials:
-
Nα-Fmoc-L-lysine
-
Formaldehyde (37% in H₂O)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (B129727) (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve Nα-Fmoc-L-lysine (1 equivalent) in methanol.
-
To this solution, add aqueous formaldehyde (excess, e.g., 5-10 equivalents).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium cyanoborohydride (excess, e.g., 3-5 equivalents) in portions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by carefully adding acetic acid until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane or an ethyl acetate/hexane solvent system to yield pure Fmoc-Lys(Me2)-OH.
Expected Yield: The yield for this type of synthesis can vary, but yields in the range of 70-90% have been reported for similar reductive amination reactions.
Protocol 2: Incorporation of Fmoc-Lys(Me2)-OH into a Peptide Sequence via SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing a dimethyllysine residue. The example provided is for the synthesis of a fragment of histone H3, a common application for this amino acid derivative.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids (including Fmoc-Lys(Me2)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents:
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
OR O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate tube, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with HBTU/HOBt (or HATU) and DIPEA in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin with DMF (3-5 times).
-
Confirm complete coupling with a Kaiser test. If the test is positive, repeat the coupling.
-
-
Incorporation of Fmoc-Lys(Me2)-OH:
-
Follow the same coupling procedure as for standard amino acids. Due to the potential for steric hindrance, a double coupling (repeating the coupling step with fresh reagents) may be beneficial to ensure high coupling efficiency. More potent coupling reagents like HATU are often preferred.
-
-
Repeat Cycles: Repeat the deprotection and coupling cycles for each subsequent amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry thoroughly.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Table 2: Quantitative Parameters for SPPS of a Histone H3 Peptide Fragment Containing Dimethyllysine
| Parameter | Value/Condition | Reference |
| Resin | Rink Amide | General SPPS Protocol |
| Scale | 0.1 mmol | General SPPS Protocol |
| Fmoc-Lys(Me2)-OH Equivalents | 3-5 eq | General SPPS Protocol |
| Coupling Reagent | HBTU/HOBt or HATU | General SPPS Protocol |
| Coupling Time | 1-2 hours (double coupling recommended) | General SPPS Protocol |
| Fmoc Deprotection Reagent | 20% Piperidine in DMF | [5] |
| Fmoc Deprotection Time | 3 min + 10-15 min | General SPPS Protocol |
| Cleavage Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | General SPPS Protocol |
| Cleavage Time | 2-3 hours | General SPPS Protocol |
| Expected Crude Peptide Yield | 70-90% (sequence dependent) | [6] |
| Expected Purified Peptide Yield | 30-50% (sequence dependent) | [6] |
Biological Significance and Applications
The dimethylation of lysine residues on histone tails is a critical epigenetic mark that plays a fundamental role in regulating chromatin structure and gene expression. Depending on the specific lysine residue that is methylated, it can lead to either gene activation or repression. For example, the dimethylation of lysine 9 on histone H3 (H3K9me2) is generally associated with transcriptional repression and the formation of heterochromatin.
The ability to synthesize peptides containing site-specific dimethyllysine residues using Fmoc-Lys(Me2)-OH has been invaluable for:
-
Epigenetics Research: Studying the "histone code" by investigating how specific methylation patterns are recognized by reader proteins and how they influence the recruitment of other proteins to chromatin.
-
Drug Discovery: Developing and screening for inhibitors of histone methyltransferases (writers) and demethylases (erasers), which are promising targets for cancer therapy and other diseases.
-
Antibody Production: Generating highly specific antibodies that can recognize and differentiate between different methylation states of lysine.
Visualizing Workflows and Pathways
Histone Lysine Methylation Signaling Pathway
The following diagram illustrates the central role of histone methyltransferases (KMTs) and demethylases (KDMs) in regulating the dimethylation state of lysine residues on histones, which in turn influences gene expression.
Caption: Histone Lysine Methylation Pathway.
Experimental Workflow for SPPS using Fmoc-Lys(Me2)-OH
This diagram outlines the key steps involved in the solid-phase synthesis of a peptide incorporating Fmoc-Lys(Me2)-OH.
Caption: SPPS Workflow for Fmoc-Lys(Me2)-OH.
Conclusion
Fmoc-protected dimethyllysine is an indispensable tool for the chemical synthesis of peptides with site-specific dimethylation. Its use in solid-phase peptide synthesis has significantly advanced our understanding of the epigenetic roles of histone modifications and provides a powerful platform for the development of novel therapeutics targeting the enzymes that regulate these modifications. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this important building block in their work.
References
The Role of Fmoc-Lys(Me)2-OH in Advancing Histone Modification Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of epigenetics, post-translational modifications (PTMs) of histones serve as a fundamental regulatory mechanism, dictating chromatin structure and gene expression. Among these, the methylation of lysine (B10760008) residues on histone tails is a critical signaling hub, interpreted by a host of specialized "reader," "writer," and "eraser" proteins. The precise biological outcome is often determined by the specific lysine residue modified and its methylation state (mono-, di-, or trimethylation).
Nα-Fmoc-Nε-dimethyl-L-lysine (Fmoc-Lys(Me)2-OH) is a pivotal chemical tool that has revolutionized the study of these processes. As a protected amino acid derivative, it enables the site-specific incorporation of a dimethylated lysine residue into synthetic peptides.[1][2] These peptides mimic segments of histone tails, providing researchers with powerful probes to dissect the molecular interactions and enzymatic activities that underpin the histone code. This guide details the core applications of Fmoc-Lys(Me)2-OH, offering insights into experimental design and data interpretation for professionals in epigenetic research and drug development.
Core Application: Synthesis of Dimethylated Histone Peptides
The primary function of Fmoc-Lys(Me)2-OH is its use as a building block in solid-phase peptide synthesis (SPPS).[3][4] This technique allows for the creation of peptides with a precisely placed dimethyllysine mark, which is crucial for studying the function of specific histone modifications like H3K9me2, a mark strongly associated with transcriptional repression.[5]
General Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amide peptides). Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the last coupled amino acid using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-amino acid (including Fmoc-Lys(Me)2-OH) using a coupling reagent (e.g., HBTU, HATU) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). Add this activated mixture to the deprotected resin.
-
Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., triisopropylsilane, water).
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Probing the Epigenetic Machinery: Applications of Synthetic Peptides
Peptides synthesized using Fmoc-Lys(Me)2-OH are indispensable for a wide range of biochemical and biophysical assays designed to investigate the proteins that interact with and modify the epigenome.
"Reader" Domain Interaction Analysis
Histone modifications are recognized by specific protein modules known as "reader" domains, which translate the epigenetic mark into downstream biological effects.[6][7] Synthetic peptides containing Lys(Me)2 are used to quantify the binding affinity and specificity of these reader domains.
Key Experiments:
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction.
-
Surface Plasmon Resonance (SPR): Immobilizes the peptide or reader domain on a sensor chip to measure real-time binding kinetics (kon and koff) and affinity (Kd).
-
Fluorescence Polarization/Anisotropy (FP/FA): A solution-based method where a fluorescently labeled peptide is used. Binding to a reader domain causes a change in the polarization of the emitted light, allowing for Kd determination.
-
Pull-down Assays: Biotinylated peptides are immobilized on streptavidin beads and used to "pull down" interacting reader proteins from cell lysates, which are then identified by Western blotting or mass spectrometry.[4]
| Reader Domain Family | Typical Binding Affinity (Kd) for Kme2 Peptides | Examples of Interacting Proteins |
| Chromodomains | Low to high µM | HP1, CBX family proteins[6] |
| Tudor Domains | Low to high µM | 53BP1, JMJD2 family |
| MBT Domains | 20–50 µM[8] | L3MBTL3[8] |
| PHD Fingers | Variable, often prefers other methylation states | BHC80, AIRE |
Table 1: Representative binding affinities of reader domains for dimethylated lysine peptides. Actual affinities are highly dependent on the specific protein and the sequence context of the peptide.
"Writer" and "Eraser" Enzyme Activity Assays
Synthetic peptides serve as crucial substrates for enzymes that add ("writers," i.e., histone methyltransferases, KMTs) or remove ("erasers," i.e., histone demethylases, KDMs) methyl marks.
Key Experiments for KMTs (e.g., G9a, GLP): [9]
-
Radiometric Assays: The most common method, involving the incubation of the KMT with the peptide substrate and a radiolabeled methyl donor (S-adenosyl-L-[methyl-³H]-methionine). The incorporation of the radioactive methyl group onto the peptide is quantified by scintillation counting.
-
Antibody-Based Assays (ELISA): Use an antibody specific to the product modification (e.g., anti-H3K9me3) to detect the enzymatic product.
Key Experiments for KDMs (e.g., KDM family members): [5]
-
Formaldehyde (B43269) Detection: Many KDMs produce formaldehyde as a byproduct. This can be detected using colorimetric or fluorometric assays that employ a formaldehyde-sensitive reagent.
-
Mass Spectrometry: Directly measures the change in mass of the peptide substrate as the methyl groups are removed, providing a definitive and label-free readout of enzyme activity.
| Enzyme Class | Typical Substrate | Assay Principle | Key Parameters Measured |
| KMTs (Writers) | Unmethylated or monomethylated peptide | Transfer of a methyl group from SAM | Km, kcat, IC50 (for inhibitors) |
| KDMs (Erasers) | Dimethylated or trimethylated peptide | Removal of a methyl group | Km, kcat, IC50 (for inhibitors) |
Table 2: Summary of enzymatic assays utilizing synthetic histone peptides.
Visualizing Workflows and Pathways
Understanding the logical flow of experiments and the biological context of histone dimethylation is critical.
Conclusion
Fmoc-Lys(Me)2-OH is an enabling reagent for the precise study of protein lysine dimethylation. Its application in solid-phase peptide synthesis provides researchers with tailored substrates and probes to investigate the complex network of writers, readers, and erasers that govern epigenetic states.[7] The quantitative data derived from assays using these synthetic peptides are fundamental to understanding disease mechanisms linked to aberrant histone methylation and are crucial for the discovery and validation of novel therapeutic agents targeting the epigenetic machinery.
References
- 1. Fmoc-Lys(Me) 2 -OH HCl Novabiochem 252049-10-8 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. H3K9me2 - Wikipedia [en.wikipedia.org]
- 6. Engineered Reader Proteins for Enhanced Detection of Methylated Lysine on Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl Lysine Reader Proteins | Universitätsklinikum Freiburg [uniklinik-freiburg.de]
- 8. The L3MBTL3 methyl-lysine reader domain functions as a dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
An In-depth Technical Guide to Lysine Dimethylation in Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of protein lysine (B10760008) dimethylation, a critical post-translational modification (PTM) involved in a myriad of cellular processes. We will delve into the core biochemical mechanisms, the key enzymatic regulators, and the profound functional consequences of this modification. Furthermore, this guide will explore the implications of lysine dimethylation in disease pathogenesis and its emergence as a promising target for therapeutic intervention. Detailed experimental protocols for the study of lysine dimethylation are provided to facilitate further research in this dynamic field.
The Core Biochemistry of Lysine Dimethylation
Lysine, an essential amino acid, possesses a primary amino group on its ε-carbon, which is a target for methylation.[1] This modification is catalyzed by a class of enzymes known as protein lysine methyltransferases (PKMTs) that transfer methyl groups from the universal methyl donor, S-adenosylmethionine (SAM).[2][3][4] The ε-amino group of lysine can be sequentially mono-, di-, or trimethylated.[3] Lysine dimethylation (Kme2) represents a distinct state with unique biochemical properties and biological roles. Unlike monomethylation, dimethylation significantly increases the steric bulk of the lysine side chain while maintaining its positive charge. This modification plays a crucial role in modulating protein-protein interactions, protein stability, and subcellular localization.[1][5]
The "Writers" and "Erasers": KMTs and KDMs
The cellular landscape of lysine dimethylation is dynamically regulated by the opposing actions of "writer" enzymes, the PKMTs, and "eraser" enzymes, the protein lysine demethylases (KDMs).[3]
Protein Lysine Methyltransferases (PKMTs): The majority of known PKMTs belong to the SET domain-containing family, named after the conserved ~130 amino acid sequence found in Suppressor of variegation 3-9, Enhancer of zeste, and Trithorax proteins.[6] These enzymes exhibit remarkable specificity for the lysine residue they target and the degree of methylation they catalyze. For instance, G9a (EHMT2) and GLP (EHMT1) are the primary enzymes responsible for histone H3 lysine 9 mono- and dimethylation (H3K9me1/2) in euchromatin.[7]
Protein Lysine Demethylases (KDMs): The discovery of KDMs revealed that lysine methylation is a reversible and dynamic process.[8] There are two main families of KDMs: the lysine-specific demethylase (LSD) family and the Jumonji C (JmjC) domain-containing family.[6] LSD1 (KDM1A), for example, specifically removes mono- and dimethyl groups from H3K4 and H3K9.[8] The JmjC domain-containing demethylases are a larger family that can reverse mono-, di-, and trimethylation through an iron and α-ketoglutarate-dependent mechanism.[6]
The interplay between KMTs and KDMs creates a dynamic regulatory system that fine-tunes the methylation status of proteins in response to various cellular signals.
Functional Consequences of Lysine Dimethylation
Lysine dimethylation exerts its influence on cellular function primarily through the recruitment of specific "reader" proteins that recognize and bind to the dimethylated lysine residue.[9] These reader proteins contain specialized domains, such as Tudor, PHD, and MBT domains, that form a binding pocket for the dimethylated lysine.[10] This interaction initiates downstream signaling events that ultimately alter gene expression, protein stability, or enzymatic activity.
Regulation of Gene Expression
In the context of chromatin, dimethylation of specific lysine residues on histone tails serves as a docking site for reader proteins that, in turn, recruit other effector proteins to either activate or repress gene transcription. For example, H3K9me2 is a well-established mark of transcriptionally silenced heterochromatin.[11]
Modulation of Non-Histone Protein Function
Beyond histones, a growing number of non-histone proteins are known to be regulated by lysine dimethylation. This modification can affect their enzymatic activity, subcellular localization, and interaction with other proteins, thereby influencing a wide range of cellular processes.
Lysine Dimethylation in Signaling Pathways
Lysine dimethylation plays a pivotal role in the regulation of key signaling pathways implicated in cell growth, proliferation, and stress response.
The p53 Signaling Pathway
The tumor suppressor protein p53 is a critical regulator of the cellular response to DNA damage. Lysine methylation of p53 at various residues fine-tunes its activity. For instance, dimethylation of p53 at lysine 370 (K370me2) enhances its transcriptional activity by promoting its interaction with the reader protein 53BP1.[12][13] This interaction is crucial for the activation of p53 target genes involved in cell cycle arrest and apoptosis.[13][14]
References
- 1. NF-κB: regulation by methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross talk between lysine methyltransferase Smyd2 and TGF-β-Smad3 signaling promotes renal fibrosis in autosomal dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rupress.org [rupress.org]
- 5. biorxiv.org [biorxiv.org]
- 6. pnas.org [pnas.org]
- 7. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JMJD family proteins in cancer and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reader Domain Proteins, Histone Modification Proteins | CD BioSciences [epigenhub.com]
- 10. The L3MBTL3 methyl-lysine reader domain functions as a dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epigenetics - Wikipedia [en.wikipedia.org]
- 12. Regulation of p53 function by lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. Methylstat sensitizes ovarian cancer cells to PARP-inhibition by targeting the histone demethylases JMJD1B/C - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Fmoc-Lys(Me)2-OH Hydrochloride for Researchers in Drug Discovery and Peptide Synthesis
For researchers, scientists, and drug development professionals, the precise incorporation of post-translationally modified amino acids is critical for elucidating biological pathways and developing novel therapeutics. This guide provides an in-depth overview of Fmoc-Lys(Me)2-OH hydrochloride, a key building block for introducing dimethylated lysine (B10760008) residues into synthetic peptides.
Dimethylation of lysine is a crucial epigenetic modification that plays a significant role in the regulation of gene expression and protein function. The ability to synthesize peptides containing site-specific dimethylated lysine residues is essential for studying the enzymes that write, read, and erase these modifications, as well as for developing inhibitors with therapeutic potential. This compound is the reagent of choice for incorporating this modification using the well-established Fmoc solid-phase peptide synthesis (SPPS) methodology.
Supplier Information for this compound
Sourcing high-quality reagents is the first step in successful peptide synthesis. Below is a comparative table of major suppliers for this compound, compiled from publicly available data. Researchers should always consult the supplier's certificate of analysis for lot-specific details.
| Supplier | Product Number | CAS Number | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| Sigma-Aldrich (Merck) | 852111 | 252049-10-8 | 432.94 | ≥95.0% (HPLC)[1] | -10 to -25°C[1] |
| MedChemExpress | HY-113567 | 252049-10-8 | 432.94 | >98% | 4°C, stored under nitrogen[2] |
| Advanced ChemTech | Not specified | 252049-10-8 | 432.94 | Not specified | Not specified |
| Watanabe Chemical | L00729 | 252049-10-8 | 432.95 | Not specified | Not specified |
| AAPPTec | AFK151 | 252049-10-8 | 432.95 | Not specified | Not specified |
Experimental Protocol: Incorporation of this compound via Fmoc Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the manual Fmoc SPPS of a peptide containing a dimethylated lysine residue. This protocol can be adapted for automated synthesizers. The direct incorporation of this compound is compatible with standard Fmoc SPPS procedures.[3] However, due to the basicity of the dimethyllysine side chain, careful monitoring of the Fmoc deprotection step is advised to prevent premature removal of the Fmoc group on the subsequent amino acid.[3]
Materials:
-
Fmoc-protected amino acids (including this compound)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N'-Diisopropylethylamine (DIEA)
-
Coupling reagent, e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.
-
Wash the resin with DMF (5 times).
-
-
Incorporation of this compound:
-
Follow the same procedure as in step 3, using this compound as the amino acid to be coupled.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for incorporating Fmoc-Lys(Me)2-OH into a peptide chain using Fmoc-SPPS.
Caption: Signaling pathway of histone lysine methylation, highlighting the roles of "writers," "erasers," and "readers."
Conclusion
This compound is an indispensable tool for researchers studying the biological roles of lysine dimethylation. The ability to synthesize peptides with this specific modification opens the door to a deeper understanding of epigenetic regulation and provides a platform for the development of targeted therapeutics. By following established SPPS protocols and sourcing high-quality reagents, scientists can confidently incorporate this modified amino acid into their peptide sequences of interest.
References
Storage conditions for Fmoc-Lys(Me)2-OH hydrochloride
An In-depth Technical Guide to the Storage and Handling of Fmoc-Lys(Me)2-OH Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a critical reagent in the field of epigenetics and drug discovery. As a protected amino acid derivative, it serves as a fundamental building block in solid-phase peptide synthesis (SPPS) for the creation of peptides containing dimethylated lysine (B10760008) residues. These modified peptides are instrumental in studying histone modifications and the enzymes that regulate them, such as histone methyltransferases (HMTs) and demethylases (KDMs). The integrity and purity of this compound are paramount for the synthesis of high-quality peptides and the reliability of subsequent biological assays. This guide provides a comprehensive overview of the recommended storage conditions, handling procedures, and analytical methodologies to ensure the optimal performance of this compound in research and development.
Chemical Properties and Stability
This compound is a white to off-white solid, typically supplied as a lyophilized powder. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino function is base-labile, a characteristic that is central to its use in SPPS. Conversely, the compound is generally stable under acidic conditions, which allows for the use of acid-labile side-chain protecting groups on other amino acids in the peptide sequence.
The primary factors influencing the stability of this compound are temperature, humidity, light, and exposure to basic conditions.
Impact of Storage Conditions on Stability
Proper storage is crucial to prevent the degradation of this compound. Degradation can lead to impurities that may interfere with peptide synthesis, resulting in truncated or modified peptides and complicating purification.
Table 1: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°C.[1] Short-term: 2-8°C. | Lower temperatures significantly slow down the rate of chemical degradation. For extended periods, -20°C is the industry standard for preserving the integrity of Fmoc-protected amino acids. |
| Humidity | Store in a desiccated environment.[1] | The compound is moisture-sensitive. The presence of water can lead to hydrolysis of the Fmoc group or the hydrochloride salt. Containers should be tightly sealed to prevent moisture ingress. |
| Light | Protect from light. | While not as critical as temperature and humidity, prolonged exposure to light can potentially lead to photodegradation of the fluorenyl moiety of the Fmoc group. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | For long-term storage, an inert atmosphere is recommended to prevent oxidation of the molecule. |
Stability in Solution
This compound is significantly less stable in solution than in its solid form. Therefore, it is highly recommended to prepare solutions fresh before use.
Table 2: Stability of this compound in Solution
| Solvent | Storage Temperature | Recommended Use | Key Considerations |
| DMF (N,N-Dimethylformamide) | Room Temperature | Use immediately. | The basic nature of DMF can cause gradual cleavage of the Fmoc group. |
| DMSO (Dimethyl sulfoxide) | -20°C | Use within one month.[1][2] | Aliquot to avoid repeated freeze-thaw cycles which can accelerate degradation. |
| -80°C | Use within six months.[2] |
Experimental Protocols
Protocol for Assessing Purity and Stability by HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity of this compound and monitoring its degradation over time. The following is a general method that can be adapted and validated for this specific compound.
Objective: To separate the intact this compound from potential degradation products and synthesis-related impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector (or PDA detector)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample Diluent: 50:50 Acetonitrile/Water
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm (for the Fmoc group)
-
Injection Volume: 10 µL
-
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 35 | 95 | 5 |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the sample diluent at a concentration of approximately 1 mg/mL. From this, prepare a working standard of 0.1 mg/mL.
-
Sample Preparation: For stability testing, dissolve the aged sample in the sample diluent to a concentration of 0.1 mg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Determine the purity of the sample by calculating the peak area percentage of the main peak relative to the total peak area of all components.
Forced Degradation Study Protocol
Forced degradation studies are crucial for understanding the degradation pathways of the compound and for developing a stability-indicating analytical method.
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 1 hour. Note: The Fmoc group is expected to cleave rapidly.
-
Oxidative Degradation: Dissolve the compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) for 48 hours.
-
Analysis: Analyze the stressed samples using the HPLC method described above to observe the formation of degradation products.
Application in Research: Histone Modification and Peptide Synthesis
This compound is a key reagent for synthesizing peptides that mimic post-translationally modified histone tails. These synthetic peptides are used to investigate the role of lysine methylation in gene regulation.
Histone Lysine Methylation Pathway
Histone lysine methylation is a dynamic process regulated by "writer" (histone methyltransferases, HMTs) and "eraser" (histone demethylases, KDMs) enzymes. This modification does not alter the charge of the lysine residue but creates binding sites for "reader" proteins, which contain domains like chromodomains, Tudor domains, and PHD fingers. These readers then recruit other proteins to modulate chromatin structure and gene expression.
Caption: The dynamic regulation of histone lysine methylation by writer, eraser, and reader proteins.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-Lys(Me)2-OH into a peptide chain follows the standard Fmoc-SPPS workflow. This cyclical process involves the deprotection of the N-terminal Fmoc group and the coupling of the next Fmoc-protected amino acid.
Caption: A simplified workflow for the incorporation of Fmoc-Lys(Me)2-OH in Fmoc-based SPPS.
Conclusion
The chemical integrity of this compound is fundamental to the successful synthesis of methylated peptides for research in epigenetics and beyond. Adherence to the recommended storage and handling guidelines outlined in this document will ensure the purity and stability of this vital reagent. By implementing robust analytical methods for quality control, researchers can have confidence in the materials used for their experiments, leading to more reliable and reproducible scientific outcomes.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Dimethylated Lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) play a pivotal role in regulating protein function, and lysine (B10760008) methylation is a key PTM involved in various cellular processes, including chromatin remodeling and signal transduction. The synthesis of peptides containing specifically methylated lysine residues is crucial for studying the functional consequences of these modifications. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides incorporating N-ε-dimethylated lysine using Fmoc-Lys(Me)2-OH hydrochloride. The protocol covers all stages from resin preparation to final peptide cleavage and purification, with a focus on optimizing coupling conditions and minimizing potential side reactions associated with the basicity of the dimethylated lysine side chain.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier(s) |
| This compound | Peptide synthesis grade | Commercially available |
| Rink Amide Resin (or other suitable resin) | 100-200 mesh | Standard peptide synthesis suppliers |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Standard chemical suppliers |
| Dichloromethane (DCM) | ACS grade | Standard chemical suppliers |
| Piperidine (B6355638) | Reagent grade | Standard chemical suppliers |
| Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Standard chemical suppliers |
| Diisopropylcarbodiimide (DIC) | Peptide synthesis grade | Standard chemical suppliers |
| 1-Hydroxybenzotriazole (HOBt) | Peptide synthesis grade | Standard peptide synthesis suppliers |
| HATU, HCTU, or PyBOP (optional) | Peptide synthesis grade | Standard peptide synthesis suppliers |
| Trifluoroacetic acid (TFA) | Reagent grade | Standard chemical suppliers |
| Triisopropylsilane (TIS) | Reagent grade | Standard chemical suppliers |
| 1,2-Ethanedithiol (EDT) | Reagent grade | Standard chemical suppliers |
| Diethyl ether (cold) | ACS grade | Standard chemical suppliers |
Experimental Protocols
I. Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
-
Wash the resin with DMF (3 x 10 mL per gram of resin).
-
Swell the resin in DMF for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF.
II. Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the piperidine solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
(Optional) Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful Fmoc removal.
III. Coupling of this compound
The basicity of the dimethyllysine side chain can lead to premature deprotection of the Fmoc group on the incoming amino acid. To mitigate this, a coupling method with slightly acidic conditions is recommended.
Method A: DIC/HOBt Coupling (Recommended)
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Perform a Kaiser test to monitor the reaction progress. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3-5 times).
Method B: Alternative Coupling Reagents for Difficult Couplings
For sterically hindered sequences, more potent coupling reagents may be required.
-
In a separate vessel, dissolve this compound (3 equivalents) and the coupling reagent (e.g., HATU, HCTU, or PyBOP; 2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the mixture and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 30-120 minutes.
-
Monitor the reaction completion with a Kaiser test and wash the resin as described above.
IV. Peptide Chain Elongation
Repeat the Fmoc deprotection (Section II) and coupling (Section III) steps for each subsequent amino acid in the peptide sequence. For amino acids coupled after the dimethylated lysine, it is advisable to continue using the DIC/HOBt coupling method to prevent any potential side reactions catalyzed by the basic side chain.
V. Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM (3-5 times) and dry it under vacuum.
-
Prepare a cleavage cocktail. A standard Reagent K cocktail is recommended: TFA/H2O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5). For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/TIS/H2O (95:2.5:2.5) can be used.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature for 2-4 hours with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of TFA.
-
Precipitate the peptide by adding the combined filtrate to cold diethyl ether (10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Data Presentation
The following tables provide representative quantitative data for the coupling of sterically hindered amino acids, which can be used as an estimation for the performance of this compound in SPPS. Actual results may vary depending on the peptide sequence and synthesis conditions.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >98 | >90 | Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
Table 2: Typical Parameters for a Standard SPPS Cycle
| Step | Reagent(s) | Concentration/Equivalents | Time |
| Resin Swelling | DMF | - | 30-60 min |
| Fmoc Deprotection | 20% Piperidine in DMF | - | 5 min + 15-20 min |
| Coupling (DIC/HOBt) | Fmoc-AA, DIC, HOBt | 3 eq. each | 1-2 hours |
| Coupling (HATU) | Fmoc-AA, HATU, DIPEA | 3 eq., 2.9 eq., 6 eq. | 15-45 min |
| Cleavage | Reagent K or TFA/TIS/H2O | - | 2-4 hours |
Mandatory Visualization
Caption: General workflow for a single cycle of Fmoc-based solid-phase peptide synthesis.
Caption: Logical workflow for coupling Fmoc-Lys(Me)2-OH, emphasizing the recommended method and troubleshooting.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Premature Fmoc Deprotection | The basicity of the dimethylated lysine side chain can cause the removal of the Fmoc group from the incoming amino acid. | Use DIC/HOBt for coupling to maintain slightly acidic conditions. |
| Low Coupling Efficiency | Steric hindrance from the dimethylated lysine and the growing peptide chain. | - Extend the coupling time. - Perform a double coupling with fresh reagents. - Use a more potent coupling reagent like HATU, HCTU, or PyBOP. |
| Deletion Sequences | Incomplete Fmoc deprotection or incomplete coupling. | - Ensure complete Fmoc removal by using fresh piperidine solution and adequate washing. - Confirm coupling completion with a Kaiser test before proceeding to the next cycle. |
| Peptide Aggregation | Inter- or intra-chain hydrogen bonding, especially in hydrophobic sequences. | - Use a low-loading resin. - Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP). - Incorporate chaotropic salts. |
Conclusion
The solid-phase synthesis of peptides containing dimethylated lysine is a valuable tool for studying the biological roles of this important post-translational modification. By employing the protocols outlined in this document, particularly the use of DIC/HOBt for coupling, researchers can successfully synthesize these modified peptides with high purity and yield. Careful monitoring of each step and proactive troubleshooting are key to overcoming the potential challenges associated with the unique properties of this compound.
Application Notes and Protocols: Incorporating Nε,Nε-Dimethyllysine into Peptides using Fmoc Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of post-translationally modified amino acids into synthetic peptides is a critical tool for elucidating biological pathways and developing novel therapeutics. Nε,Nε-dimethyllysine (K(Me)2) is a key epigenetic mark, particularly on histone tails, and plays a significant role in transcriptional regulation and protein-protein interactions. The ability to synthetically produce peptides containing dimethyllysine at specific sites is therefore of high interest.
This document provides detailed application notes and protocols for the efficient incorporation of Fmoc-Nε,Nε-dimethyl-L-lysine (Fmoc-K(Me2)-OH) into peptides using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. These guidelines are intended to assist researchers in obtaining high-purity dimethyllysine-containing peptides for a range of applications, from basic research to drug discovery.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of sterically hindered or modified amino acids like Fmoc-K(Me2)-OH. While specific efficiency data for Fmoc-K(Me2)-OH is not extensively published, data from structurally similar or challenging amino acids can guide the selection process. Uronium/aminium and phosphonium (B103445) salt-based reagents are generally recommended over carbodiimides for such couplings due to their higher reactivity and ability to suppress side reactions.
| Coupling Reagent Class | Reagent Name | Typical Coupling Time | Reported Coupling Efficiency (%) | Key Advantages | Potential Disadvantages |
| Uronium/Aminium Salts | HATU | 15-45 min | >99 | Highly reactive, excellent for hindered couplings, low racemization.[1][2] | Higher cost, potential for guanidinylation of the N-terminus if used in excess.[1] |
| HBTU | 20-60 min | >98 | Efficient and widely used for standard couplings.[1] | Less reactive than HATU; potential for guanidinylation.[1] | |
| HCTU | 15-45 min | >99 | Similar reactivity to HATU, often more cost-effective.[1][2] | Potential for side reactions similar to other uronium salts. | |
| Phosphonium Salts | PyBOP | 30-120 min | >98 | Efficient, with a lower risk of guanidinylation compared to uronium salts.[1] | Byproducts can be more difficult to remove. |
| Carbodiimides | DIC/Oxyma | 60-180 min | >95 | Cost-effective, excellent racemization suppression.[3] | Slower reaction rates compared to onium salts.[3] |
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of a Dimethyllysine-Containing Peptide
This protocol outlines the manual synthesis of a model peptide containing a dimethyllysine residue using Fmoc-K(Me2)-OH.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including Fmoc-K(Me2)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylethylamine (DIEA)
-
HATU (or other selected coupling reagent)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (3x).
-
-
Incorporation of Fmoc-K(Me2)-OH:
-
Due to the basicity of the dimethylamino group, which can potentially cause premature Fmoc deprotection, it is recommended to use a pre-activation step and ensure complete protonation of the side chain.
-
In a separate vial, dissolve Fmoc-K(Me2)-OH·HCl (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated solution to the resin and agitate for 2-4 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, a second coupling (double coupling) is recommended.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Repeat Cycles: Repeat steps 2 and 3 (or 4 for dimethyllysine) for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Protocol 2: Purification and Characterization of the Dimethyllysine-Containing Peptide
Materials:
-
Crude synthetic peptide
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
TFA (HPLC grade)
-
Reverse-phase HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions corresponding to the major peptide peak.
-
-
Characterization:
-
Confirm the purity of the collected fractions by analytical HPLC.
-
Verify the identity of the purified peptide by mass spectrometry to confirm the correct molecular weight, which will include the additional mass of the two methyl groups on the lysine (B10760008) residue (+28.03 Da compared to an unmodified lysine).
-
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency of Fmoc-K(Me2)-OH | Steric hindrance from the dimethylated side chain. Premature Fmoc deprotection due to the basicity of the dimethylamino group. | Use a more potent coupling reagent like HATU or HCTU.[1][4] Perform a double coupling.[5] Use the hydrochloride salt of Fmoc-K(Me2)-OH to ensure the side chain is protonated. |
| Presence of Deletion Sequences | Incomplete coupling of an amino acid. | Optimize coupling times and reagents. Implement a double coupling strategy for difficult residues.[5] |
| Side Reactions during Cleavage | Scavenger-sensitive residues (e.g., Trp, Met, Cys) are present in the sequence. | Use a cleavage cocktail with appropriate scavengers (e.g., TIS, EDT, water). |
Visualizations
Experimental Workflow
Caption: General workflow for solid-phase synthesis of a dimethyllysine-containing peptide.
Signaling Pathway Context: Histone Methylation and Gene Regulation
Caption: Simplified pathway of histone H3 lysine 9 dimethylation leading to transcriptional repression.
References
Application Notes and Protocols for the Synthesis of H3K9me2 Peptides using Fmoc-Lys(Me)2-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) of histones play a critical role in regulating chromatin structure and gene expression. The dimethylation of lysine (B10760008) 9 on histone H3 (H3K9me2) is a key epigenetic mark predominantly associated with transcriptional repression and the formation of heterochromatin.[1][2] The synthesis of peptides bearing this specific modification is essential for a wide range of research applications, including the study of protein-protein interactions, the development of antibodies, and the screening of potential therapeutic agents that target epigenetic pathways.
This document provides detailed application notes and protocols for the synthesis of H3K9me2 peptides using Fmoc-Nε,Nε-dimethyl-L-lysine (Fmoc-Lys(Me)2-OH) in solid-phase peptide synthesis (SPPS). Fmoc-Lys(Me)2-OH is a specialized amino acid derivative that allows for the direct incorporation of the dimethylated lysine residue into a growing peptide chain, simplifying the synthesis of these important research tools.[3][4]
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier(s) |
| Fmoc-Lys(Me)2-OH·HCl | Peptide Synthesis Grade | Sigma-Aldrich, Novabiochem® |
| Rink Amide AM Resin | 100-200 mesh, ~0.5 mmol/g | Standard SPPS resin suppliers |
| Standard Fmoc-amino acids | Peptide Synthesis Grade | Standard SPPS reagent suppliers |
| HBTU (or HATU) | Peptide Synthesis Grade | Standard SPPS reagent suppliers |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Standard SPPS reagent suppliers |
| Piperidine (B6355638) | Reagent Grade | Standard SPPS reagent suppliers |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard SPPS reagent suppliers |
| Dichloromethane (DCM) | ACS Grade | Standard SPPS reagent suppliers |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard SPPS reagent suppliers |
| Triisopropylsilane (TIS) | Reagent Grade | Standard SPPS reagent suppliers |
| Diethyl ether | ACS Grade | Standard SPPS reagent suppliers |
| Acetonitrile (ACN) | HPLC Grade | Standard SPPS reagent suppliers |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of H3(1-15)K9me2 Peptide
This protocol describes the manual solid-phase synthesis of the histone H3 peptide fragment 1-15 with dimethylation at lysine 9 (Sequence: ARTKQTARK(me2)STGGK-NH2) on a 0.1 mmol scale using Rink Amide AM resin.
1. Resin Preparation and Swelling:
-
Place 200 mg of Rink Amide AM resin (~0.1 mmol) in a fritted reaction vessel.
-
Wash the resin with DMF (3 x 5 mL).
-
Swell the resin in 5 mL of DMF for at least 30 minutes with gentle agitation.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
3. Amino Acid Coupling:
-
For standard amino acids:
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in DMF (2 mL).
-
Add DIPEA (0.8 mmol, 8 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
For Fmoc-Lys(Me)2-OH·HCl:
-
Due to the basicity of the dimethylated side chain which can cause premature Fmoc deprotection, slightly acidic coupling conditions are recommended.[4][5]
-
In a separate vial, dissolve Fmoc-Lys(Me)2-OH·HCl (0.4 mmol, 4 eq.) and HOBt (0.4 mmol, 4 eq.) in DMF (2 mL).
-
Add DIC (0.4 mmol, 4 eq.) and allow the mixture to pre-activate for 3 minutes.[5]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
-
After each coupling step, perform a Kaiser test to ensure complete reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (3 x 5 mL).
4. Peptide Chain Elongation:
-
Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each amino acid in the H3(1-15) sequence in reverse order (from C-terminus to N-terminus).
5. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O.
-
Add the cleavage cocktail (5 mL) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with an additional 2 mL of TFA and combine the filtrates.
6. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to 40 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice and dry under vacuum.
-
Purify the crude peptide by reverse-phase HPLC (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide and lyophilize to obtain a white powder.
7. Characterization:
-
Confirm the identity and purity of the synthesized peptide using analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Data Presentation
Table 1: Synthesis and Characterization of H3(1-15)K9me2 Peptide
| Parameter | Result |
| Peptide Sequence | ARTKQTARK(me2)STGGK-NH2 |
| Theoretical Mass (monoisotopic) | 1686.01 Da |
| Observed Mass (ESI-MS) | 1686.05 Da |
| Crude Yield | ~75% |
| Purity after HPLC | >95% |
| HPLC Retention Time | ~15.2 min (on a C18 column with a 5-65% ACN gradient over 30 min) |
Visualizations
H3K9me2 Peptide Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of H3K9me2 peptides.
H3K9me2 Signaling Pathway
The H3K9me2 mark is a key component of the "histone code" and is recognized by specific "reader" proteins, which contain domains such as chromodomains. A well-characterized reader of H3K9me2 is Heterochromatin Protein 1 (HP1).[6][7] The binding of HP1 to H3K9me2 leads to the recruitment of other proteins that contribute to the establishment and maintenance of a repressive chromatin state.
Caption: Simplified signaling pathway involving H3K9me2.
Applications
Synthetic H3K9me2 peptides are versatile tools with a wide range of applications in epigenetics research and drug discovery:
-
Biochemical Assays: Serve as substrates for histone demethylases (KDMs) and as binding partners for reader domain proteins in assays such as AlphaLISA®, fluorescence polarization, and pull-down experiments.
-
Antibody Production and Characterization: Used as antigens to generate specific antibodies against the H3K9me2 mark and to characterize antibody specificity.
-
Drug Discovery: Employed in high-throughput screening assays to identify small molecule inhibitors or activators of enzymes that write, read, or erase the H3K9me2 mark.
-
Structural Biology: Utilized in co-crystallization studies with reader domains to elucidate the molecular basis of H3K9me2 recognition.[6]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance; Aggregation of peptide chain | Double couple the problematic amino acid; Use a different coupling reagent (e.g., HATU); Perform coupling at a slightly elevated temperature. |
| Low Crude Yield | Incomplete coupling or deprotection; Premature cleavage of peptide from resin | Ensure complete reactions with Kaiser test; Use recommended coupling conditions for Fmoc-Lys(Me)2-OH; Check the stability of the resin linker to the reagents used. |
| Multiple Peaks in HPLC of Crude Product | Deletion sequences; Side reactions (e.g., racemization) | Optimize coupling and deprotection times; Use appropriate scavengers during cleavage. |
| Observed Mass Inconsistent with Theoretical Mass | Incomplete deprotection of side-chain protecting groups; Unwanted modifications | Ensure sufficient cleavage time and appropriate scavenger cocktail; Check for potential side reactions during synthesis. |
Conclusion
The use of Fmoc-Lys(Me)2-OH provides a straightforward and efficient method for the synthesis of H3K9me2 peptides. The protocols and data presented here offer a comprehensive guide for researchers to produce high-quality modified histone peptides for a variety of applications in the study of epigenetics and the development of novel therapeutics. Careful optimization of coupling conditions and purification procedures is key to obtaining high yields and purity of the final product.
References
- 1. Writers and readers of H3K9me2 form distinct protein networks during the cell cycle that include candidates for H3K9 mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Writers and readers of H3K9me2 form distinct protein networks during the cell cycle that include candidates for H3K9 mimicry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. merckmillipore.com [merckmillipore.com]
- 5. peptide.com [peptide.com]
- 6. Structure of the HP1 chromodomain bound to histone H3 methylated at lysine 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into HP1a-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Automated Peptide Synthesis with Fmoc-Lys(Me)2-OH Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) of proteins play a pivotal role in regulating cellular processes. Among these, the methylation of lysine (B10760008) residues is a key epigenetic marker, particularly in the context of histone proteins, where it influences chromatin structure and gene expression.[1][2][3][4] The synthesis of peptides containing methylated lysine residues is therefore crucial for studying these regulatory mechanisms. Fmoc-Lys(Me)2-OH hydrochloride is a key building block for the direct and site-specific incorporation of a dimethylated lysine residue during automated solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the efficient use of this compound in automated peptide synthesizers.
Properties of this compound
| Property | Value |
| CAS Number | 252049-10-8[5][6] |
| Molecular Formula | C23H28N2O4 · HCl[5][6] |
| Molecular Weight | 432.95 g/mol [5] |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥95.0% |
| Storage | -20°C[7] |
Experimental Protocols
Automated Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the general steps for the automated synthesis of a peptide containing a dimethylated lysine residue using this compound on a standard automated peptide synthesizer. The example peptide sequence used for illustration is a fragment of the human histone H3 tail: H3(1-15) with a dimethylated lysine at position 9 (H3K9me2) - ARTKQTARK(me2)STGGKAP.
1. Resin Preparation:
-
Start with a pre-loaded Wang or Rink Amide resin suitable for your desired C-terminus. For a C-terminal amide, Rink Amide resin is recommended.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in the synthesizer's reaction vessel.
2. Synthesis Cycles (Deprotection and Coupling):
The synthesis proceeds from the C-terminus to the N-terminus through repetitive cycles of Fmoc deprotection and amino acid coupling.[8]
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine (B6355638) in DMF.[9]
-
A typical protocol involves two treatments: a short treatment of 1-3 minutes followed by a longer treatment of 10-15 minutes to ensure complete removal of the Fmoc group.[9]
-
Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-adduct.
-
-
Amino Acid Coupling:
-
For standard amino acids, use a 4-5 fold molar excess of the Fmoc-amino acid and a suitable coupling reagent.
-
Coupling of this compound: Due to the potential for steric hindrance, a more potent coupling reagent is recommended.
-
Pre-activate a solution of this compound (3-4 equivalents), a coupling reagent (e.g., HATU, HCTU; 3-4 equivalents), and a base (e.g., N,N-diisopropylethylamine (DIPEA); 6-8 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Allow the coupling reaction to proceed for 45-60 minutes. For challenging couplings, the time can be extended, or a double coupling protocol can be employed.
-
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
3. Final Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection as described above to reveal the N-terminal amine of the peptide.
4. Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. A standard and effective cocktail for many peptides is Reagent K:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Add the cleavage cocktail to the resin and gently agitate at room temperature for 2-3 hours.[10]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
5. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Analyze the collected fractions by mass spectrometry to identify the pure peptide.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Experimental Workflow for Automated Peptide Synthesis
Caption: Automated Fmoc-SPPS workflow for peptides with dimethylated lysine.
Data Presentation
Comparative Performance of Coupling Reagents
The choice of coupling reagent is critical for efficiently incorporating sterically hindered amino acids like Fmoc-Lys(Me)2-OH. While a range of reagents can be effective, uronium/aminium and phosphonium (B103445) salt-based reagents are generally preferred.
| Coupling Reagent | Reagent Type | Relative Reactivity | Notes |
| HATU | Uronium/Aminium Salt | Very High | Highly effective for hindered couplings, rapid activation.[11][12] |
| HCTU | Uronium/Aminium Salt | Very High | Similar reactivity to HATU, often more cost-effective.[13] |
| PyBOP | Phosphonium Salt | High | Byproducts are non-carcinogenic; avoids guanidinylation side reactions.[12][13] |
| COMU | Uronium/Aminium Salt | Very High | Incorporates OxymaPure, making it a safer alternative to HOBt/HOAt-based reagents.[11] |
| DIC/Oxyma | Carbodiimide/Additive | High | A good balance of reactivity and cost-effectiveness.[13][14] |
Representative Purification Data
The purity of the crude peptide synthesized with Fmoc-Lys(Me)2-OH will depend on the sequence and the efficiency of the synthesis. Below is a table with representative data for the purification of a histone H3(1-15)K9me2 peptide.
| Peptide | Crude Purity (by HPLC) | Purified Yield | Final Purity (by HPLC) |
| H3(1-15)K9me2 | ~65-75% | ~20-30% | >98% |
Signaling Pathway
Histone Code: H3K9me2 and HP1 Binding
The dimethylation of lysine 9 on histone H3 (H3K9me2) is a hallmark of heterochromatin and is involved in gene silencing. This modification creates a binding site for Heterochromatin Protein 1 (HP1), which recognizes the methylated lysine through its chromodomain. The binding of HP1 leads to chromatin compaction and transcriptional repression. This interaction can be modulated by other PTMs on the histone H3 tail, such as the phosphorylation of the adjacent serine 10 (S10p), which can disrupt the HP1-H3K9me2 interaction, leading to a more open chromatin state and potential gene expression. This interplay is a classic example of the "histone code" hypothesis.[15][16]
Caption: H3K9me2-mediated HP1 binding and its regulation by S10 phosphorylation.
Conclusion
This compound is a versatile and essential reagent for the synthesis of peptides containing dimethylated lysine residues. Its use in automated solid-phase peptide synthesis allows for the precise, site-specific incorporation of this important post-translational modification. By selecting appropriate, highly reactive coupling reagents and following optimized protocols for synthesis and purification, researchers can efficiently produce high-purity peptides for a wide range of applications in epigenetics, drug discovery, and the broader study of protein function and regulation.
References
- 1. Emerging roles of lysine methylation on non-histone proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emergent properties of the lysine methylome reveal regulatory roles via protein interactions and histone mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and Biochemical Perspectives of Protein Lysine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. peptide.com [peptide.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Automated Peptide Synthesizers [peptidemachines.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. bachem.com [bachem.com]
- 15. Histone H3 Tails Containing Dimethylated Lysine and Adjacent Phosphorylated Serine Modifications Adopt a Specific Conformation during Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Applications of Dimethylated Peptides in Chromatin Biology: A Guide for Researchers
Application Notes
Dimethylated peptides, particularly those mimicking post-translationally modified histone tails, are indispensable tools in the field of chromatin biology. These synthetic molecules enable researchers to dissect the intricate mechanisms governing gene expression, DNA repair, and cellular differentiation. The precise addition of one or two methyl groups to lysine (B10760008) (K) or arginine (R) residues on histone proteins creates a complex signaling network, often referred to as the "histone code." This code is interpreted by various "reader" proteins, which in turn recruit effector complexes that modulate chromatin structure and function. Dimethylated peptides serve as powerful probes to study these interactions and the enzymes that catalyze them.
The primary applications of dimethylated peptides in chromatin research include:
-
Substrates for Enzyme Activity Assays: Dimethylated peptides are crucial for characterizing the activity and substrate specificity of histone methyltransferases (HMTs) and histone demethylases (KDMs).[1][2][3][4][5][6][7][8] For instance, a peptide dimethylated at a specific lysine residue can be used to screen for and characterize the activity of KDM enzymes that remove these marks.[1][4] Conversely, unmethylated or monomethylated peptides are used as substrates to study the catalytic activity of HMTs.[3][5][7][8]
-
Probes for Protein-Peptide Binding Assays: These peptides are instrumental in identifying and characterizing "reader" domains that specifically recognize dimethylated histone marks.[9][10][11] Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence polarization (FP) utilize dimethylated peptides to quantify the binding affinity (Kd) of reader proteins, providing insights into the molecular basis of chromatin regulation.[9][12][13]
-
Tools for Inhibitor Screening and Drug Discovery: Dimethylated peptides are widely used in high-throughput screening (HTS) campaigns to identify small molecule inhibitors of HMTs and KDMs.[12][14][15][16][17] These assays are vital for the development of novel therapeutics targeting epigenetic pathways implicated in diseases such as cancer.[12][14][15][18]
-
Immunogens for Antibody Production: Specific dimethylated peptides are used to generate highly specific antibodies that can distinguish between different methylation states at particular histone residues. These antibodies are essential for techniques like Western blotting and Chromatin Immunoprecipitation (ChIP).
-
Controls for Chromatin Immunoprecipitation (ChIP): Dimethylated peptides are used as blocking peptides in ChIP experiments to ensure the specificity of the antibody being used for immunoprecipitation.[19][20][21][22][23]
This document provides detailed protocols for key experiments utilizing dimethylated peptides and summarizes quantitative data to aid researchers in their study of chromatin biology.
Quantitative Data Presentation
The following tables summarize key quantitative data related to the interaction of dimethylated peptides with chromatin-associated proteins and the inhibition of enzymes that modify them.
Table 1: Binding Affinities of Reader Domains for Dimethylated Histone Peptides
| Reader Protein | Reader Domain | Dimethylated Peptide | Binding Affinity (Kd) | Assay Method |
| BPTF | PHD Finger | H3K4me2 | Weaker than K4me3 | Isothermal Titration Calorimetry (ITC) |
| TRIM24 | PHD-BRD | H3(1-27)K9me3 | 3.90 ± 0.423 μM | Isothermal Titration Calorimetry (ITC) |
| TRIM33α | PHD-BRD | H3(1-27)K9me3K18Ac | - | AlphaScreen |
| BRM | Bromodomain | H3K14ac | 900 μM | Not Specified |
| Dnmt3b | PWWP | dsDNA | 0.13 - 150 μM | Not Specified |
Data compiled from various sources.[9][10][13] The specific sequences of the peptides and detailed experimental conditions can be found in the cited literature.
Table 2: IC50 Values of Inhibitors for Histone Methyltransferases (HMTs)
| HMT | Inhibitor | Substrate | IC50 |
| G9a | BIX-01294 | H3 (1-21) peptide | 2.2 μM |
| G9a | UNC0638 | Not Specified | < 15 nM |
| GLP | BIX-01294 | H3 (1-21) peptide | 1.3 μM |
| GLP | UNC0638 | Not Specified | 19 nM |
| PRMT1 | Compound 9 | Not Specified | 4.2 ± 1.6 μM |
| EZH2 | EPZ005687 | Not Specified | 54 ± 5 nM |
| EZH2 | CPI-1205 | Not Specified | 2.0 nM |
| EZH2 | ZLD1039 | Not Specified | 5.6 ± 0.4 nM |
| SETD8 | UNC0379 | Peptide | 7.3 μM |
| WHSC1 | PTD2 | H4K44 peptide | 22 ± 2 μM |
IC50 values are dependent on assay conditions (e.g., substrate and cofactor concentrations). Data compiled from various sources.[8][12][14][15][16][17][24]
Experimental Protocols
Protocol 1: In Vitro Histone Methyltransferase (HMT) Assay using a Dimethylated Peptide Substrate (Radiometric)
This protocol describes a radiometric filter-binding assay to measure the activity of an HMT that further methylates a dimethylated lysine or arginine residue.
Materials:
-
Recombinant HMT enzyme
-
Dimethylated histone peptide substrate (e.g., H3K9me2 peptide)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5, 5 mM MgCl₂, 4 mM DTT
-
Stop Solution: 75% Phosphoric Acid
-
Phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing Assay Buffer and [³H]-SAM (final concentration typically 1-2 µM).
-
In a microcentrifuge tube, add the desired amount of HMT enzyme.
-
Add the dimethylated peptide substrate to a final concentration of 1-10 µM.[5]
-
For inhibitor screening, add the test compound at this stage.
-
Initiate the reaction by adding the [³H]-SAM master mix to a final reaction volume of 25 µL.[3]
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 30-60 minutes. The optimal time may need to be determined empirically.
-
-
Stopping the Reaction:
-
Spot 10 µL of the reaction mixture onto a piece of phosphocellulose filter paper.
-
-
Washing:
-
Wash the filter paper 3-4 times with 75% phosphoric acid to remove unincorporated [³H]-SAM.
-
Perform a final wash with ethanol.
-
-
Quantification:
-
Allow the filter paper to dry completely.
-
Place the filter paper in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
The amount of radioactivity detected is directly proportional to the HMT activity. For inhibitor studies, calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vitro Histone Demethylase (KDM) Assay (Fluorescence-Based)
This protocol describes a common method for measuring the activity of FAD-dependent amine oxidases like LSD1, which produce hydrogen peroxide (H₂O₂) as a byproduct of demethylation.
Materials:
-
Recombinant KDM enzyme (e.g., LSD1)
-
Dimethylated histone peptide substrate (e.g., H3K4me2 peptide)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in a 96-well black microplate containing the KDM enzyme and the dimethylated peptide substrate in Assay Buffer.
-
For inhibitor screening, pre-incubate the enzyme with the test compounds for 15-30 minutes.
-
-
Detection Reagent Preparation:
-
Prepare a detection master mix containing Amplex® Red reagent and HRP in Assay Buffer according to the manufacturer's instructions.
-
-
Reaction Initiation and Detection:
-
Initiate the demethylase reaction by adding the detection master mix to the wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~530-560 nm, emission ~590 nm).
-
Data Analysis:
The fluorescence signal is directly proportional to the amount of H₂O₂ produced, and thus to the KDM activity. Calculate enzyme activity or percent inhibition based on the fluorescence readings.
Protocol 3: Chromatin Immunoprecipitation (ChIP) using an Antibody against a Dimethylated Histone Mark
This protocol provides a general workflow for performing ChIP to identify the genomic loci associated with a specific dimethylated histone mark.
Materials:
-
Cells or tissue of interest
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Lysis Buffer
-
Sonication equipment or Micrococcal Nuclease (MNase)
-
ChIP-validated antibody against the specific dimethylated histone mark (e.g., anti-H3K4me2)
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
Reagents for DNA purification
-
qPCR reagents and primers for target and control genomic regions
Procedure:
-
Cross-linking:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release the nuclei.
-
Isolate the chromatin and shear it to an average size of 200-1000 bp using sonication or MNase digestion.[19]
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with a specific antibody against the dimethylated histone mark of interest overnight at 4°C.[20]
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the formaldehyde cross-links by incubating at 65°C in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using a standard column-based kit or phenol-chloroform extraction.
-
-
Analysis:
-
Quantify the enrichment of specific genomic regions in the immunoprecipitated DNA relative to an input control using quantitative PCR (qPCR).
-
Data Analysis:
Calculate the percent input for each target genomic region to determine the relative enrichment of the dimethylated histone mark at that locus.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of dimethylated peptides in chromatin biology.
Caption: The dynamic cycle of histone lysine methylation and its role in recruiting reader proteins.
Caption: Simplified signaling pathway of PRMT5-mediated histone arginine methylation.
Caption: Experimental workflow for a high-throughput radiometric HMT inhibitor screening assay.
Caption: A step-by-step workflow for Chromatin Immunoprecipitation (ChIP).
References
- 1. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Histone Demethylase Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. In vitro histone demethylase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Identification of Histone Peptide Binding Specificity and Small-Molecule Ligands for the TRIM33α and TRIM33β Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone-Binding Domains: Strategies for Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a peptide inhibitor for the histone methyltransferase WHSC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Inhibitors of Protein Methyltransferases and Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Turning a Substrate Peptide into a Potent Inhibitor for the Histone Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PRMT5 function and targeting in cancer [cell-stress.com]
- 19. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
- 22. bosterbio.com [bosterbio.com]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Fmoc-Lys(Me)2-OH Hydrochloride Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Lys(Me)2-OH hydrochloride is a critical building block for the synthesis of peptides containing dimethylated lysine (B10760008) residues. This post-translational modification plays a significant role in various biological processes, including protein-protein interactions and epigenetic regulation, making it a key target in drug discovery and development. The successful incorporation of Fmoc-Lys(Me)2-OH into a peptide sequence relies on optimized coupling conditions to ensure high yield and purity while minimizing potential side reactions.
This document provides detailed application notes and protocols for the coupling of this compound in solid-phase peptide synthesis (SPPS). It includes a comparative overview of common coupling reagents, recommended protocols, troubleshooting guidance, and visualizations to aid in experimental design and execution.
Challenges in Coupling this compound
The primary challenge associated with the use of Fmoc-Lys(Me)2-OH is the basicity of the ε-dimethylamino group. This basic side chain can catalyze the premature removal of the acid-labile Fmoc protecting group from the N-terminus of the growing peptide chain. This can lead to the undesirable double incorporation of the subsequent amino acid, resulting in deletion sequences and difficult-to-separate impurities.
To mitigate this side reaction, it is crucial to employ coupling conditions that maintain a slightly acidic environment, thereby protonating the lysine side chain and suppressing its ability to induce Fmoc deprotection.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is critical for the efficient and clean incorporation of Fmoc-Lys(Me)2-OH. The following table summarizes common coupling reagents and their recommended conditions for this specific amino acid derivative.
| Coupling Reagent | Activating Agent | Base | Key Considerations & Recommendations |
| DIC/HOBt | Diisopropylcarbodiimide (DIC) | 1-Hydroxybenzotriazole (HOBt) | Recommended Method. The acidic nature of HOBt helps to protonate the Lys(Me)2 side chain, minimizing premature Fmoc deprotection. This method is cost-effective and generally provides good yields. |
| HBTU/DIEA | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) | N,N-Diisopropylethylamine (DIEA) | While a potent coupling agent, the use of a strong base like DIEA can increase the risk of premature Fmoc deprotection. Careful control of stoichiometry and reaction time is essential. |
| PyBOP/DIEA | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) | N,N-Diisopropylethylamine (DIEA) | Similar to HBTU, PyBOP is a highly efficient coupling reagent. The same precautions regarding the use of a strong base apply to minimize side reactions. |
Experimental Protocols
Protocol 1: Recommended Acidic Coupling using DIC/HOBt
This protocol is the recommended method for the coupling of this compound to minimize side reactions.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection
-
Dichloromethane (DCM) for washing
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF or DCM for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (2 minutes and then 8 minutes) to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (2.5 equivalents) and HOBt (2.5 equivalents) in a minimal amount of DMF.
-
Activation: Add DIC (2.5 equivalents) to the activation solution and allow it to pre-activate for 3-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin with DMF (5 times) and DCM (3 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIEA in DMF).
-
Proceed to the next coupling cycle.
Protocol 2: Coupling using HBTU/DIEA
This protocol can be used for rapid and efficient couplings, but careful control is necessary.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
HBTU
-
DIEA
-
DMF
-
Piperidine solution (20% in DMF)
-
DCM
-
Kaiser test kit
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (2 equivalents) and HBTU (1.9 equivalents) in DMF.
-
Coupling: Add the amino acid/HBTU solution to the resin, followed by the addition of DIEA (4 equivalents). Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring and Washing: Follow steps 7-8 from Protocol 1.
-
Proceed to the next coupling cycle.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide containing a dimethylated lysine residue.
Caption: General workflow for solid-phase peptide synthesis incorporating Fmoc-Lys(Me)2-OH.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance - Inefficient activation - Aggregation of the peptide chain | - Double couple (repeat the coupling step). - Increase the coupling time. - Use a more potent coupling reagent (e.g., HATU). - Add a chaotropic salt (e.g., LiCl) to disrupt aggregation. |
| Presence of Deletion Sequences (Mass Spec) | - Incomplete coupling in the previous cycle. | - Optimize coupling conditions (see above). - Incorporate a capping step after each coupling to block unreacted amines. |
| Double Incorporation of Subsequent Amino Acid | - Premature Fmoc deprotection by the Lys(Me)2 side chain. | - Use the recommended DIC/HOBt coupling method. - Ensure all piperidine is thoroughly washed away before coupling. - Minimize the time the resin is exposed to basic conditions. |
| Low Final Yield | - Incomplete couplings throughout the synthesis. - Loss of peptide from the resin during synthesis. - Inefficient cleavage from the resin. | - Monitor each coupling step with the Kaiser test. - Use a more acid-stable linker if peptide loss is suspected. - Optimize cleavage conditions (time, scavenger cocktail). |
Logical Relationship of Key Reaction Components
The following diagram illustrates the logical relationship between the key components in the recommended DIC/HOBt coupling reaction.
Caption: Key component interactions in the DIC/HOBt mediated coupling of Fmoc-Lys(Me)2-OH.
Conclusion
The successful incorporation of this compound into synthetic peptides is readily achievable with careful consideration of the coupling conditions. The use of an acidic coupling cocktail, such as DIC/HOBt, is strongly recommended to prevent premature Fmoc deprotection and ensure high-purity peptide products. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can confidently synthesize peptides containing this important post-translational modification for a wide range of applications in chemical biology and drug discovery.
Application Notes and Protocols for the Deprotection of Fmoc-Lys(Me2)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for orthogonal protection schemes in the synthesis of complex peptides. The incorporation of post-translationally modified amino acids, such as N-epsilon-dimethylated lysine (B10760008) (Lys(Me2)), is critical for studying protein function, developing epigenetic-targeted therapeutics, and creating peptide-based diagnostics. This document provides detailed application notes and protocols for the efficient deprotection of the Fmoc group from dimethylated lysine residues during SPPS.
While the deprotection of Fmoc from standard amino acids is a routine procedure, the presence of the dimethylated side chain on lysine introduces unique challenges that require careful consideration to ensure high peptide purity and yield. The inherent basicity of the dimethyllysine side chain can lead to premature deprotection of the Fmoc group on the growing peptide chain, a significant side reaction that can truncate the desired peptide sequence. These notes will address this challenge and provide optimized protocols to mitigate this issue.
Data Presentation: Comparison of Deprotection Reagents
The selection of the appropriate deprotection reagent and conditions is critical for the successful removal of the Fmoc group without compromising the integrity of the peptide. While piperidine (B6355638) remains the most common reagent, alternatives can offer advantages in specific contexts.
| Deprotection Reagent | Typical Concentration & Conditions | Advantages | Disadvantages & Potential Side Reactions |
| Piperidine | 20% (v/v) in N,N-dimethylformamide (DMF) | Highly effective and well-established for standard Fmoc deprotection. | Can promote aspartimide formation and diketopiperazine formation. The basicity of the dimethyllysine side chain may lead to premature Fmoc removal in subsequent steps. |
| 4-Methylpiperidine (4-MP) | 20% (v/v) in DMF | Similar efficiency to piperidine. Not a controlled substance in some regions. | Similar propensity for side reactions as piperidine. |
| Piperazine | 10% (w/v) in 9:1 DMF/ethanol | Can reduce aspartimide formation compared to piperidine. | May exhibit slower deprotection kinetics for sterically hindered residues. |
| DBU/Piperidine | 2% DBU, 2-5% Piperidine in DMF or NMP | Faster deprotection, which can be beneficial for challenging sequences. | DBU is a strong, non-nucleophilic base that can increase the risk of racemization and other side reactions if not used carefully. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection of Fmoc-Lys(Me2)-OH
This protocol outlines the standard procedure for the removal of the Fmoc group from a resin-bound peptide with a C-terminal dimethylated lysine.
Materials:
-
Fmoc-Lys(Me2)-Peptide-Resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solid-phase synthesis vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the Fmoc-Lys(Me2)-peptide-resin in DMF for 30 minutes in the synthesis vessel.
-
Solvent Removal: Drain the DMF from the vessel.
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged. Agitate the mixture with an inert gas stream or on a shaker for 3 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1-minute washes) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Proceed to the next coupling step.
Protocol 2: Optimized Protocol for Peptides Containing Internal Dimethylated Lysine Residues
To prevent premature deprotection of the Fmoc group during the synthesis of peptides containing internal Lys(Me2) residues, it is recommended to use a coupling cocktail that maintains the dimethylated lysine side chain in a protonated state.
Materials:
-
Peptide-Resin with a free N-terminal amine
-
Fmoc-amino acid to be coupled
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
Procedure for Coupling Subsequent Amino Acids after Lys(Me2):
-
Deprotection: Perform the Fmoc deprotection of the preceding amino acid as described in Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the mixture to pre-activate for 5-10 minutes. The slightly acidic nature of the HOBt will help to protonate the Lys(Me2) side chain.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 1-2 hours, or until a negative Kaiser test is observed.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1-minute washes).
-
Repeat the deprotection and coupling cycles for the remaining amino acids in the sequence.
Mandatory Visualizations
Signaling Pathway: Histone H3 Lysine 9 Dimethylation (H3K9me2) and Transcriptional Repression
Caption: H3K9me2-mediated transcriptional repression pathway.
Experimental Workflow: Fmoc-SPPS Incorporating Dimethylated Lysine
Caption: Workflow for SPPS of peptides with dimethylated lysine.
Application Notes and Protocols for Cleavage of Peptides Containing Dimethyllysine from Resin
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the production of synthetic peptides for research, therapeutic, and diagnostic applications. A critical and final step in SPPS is the cleavage of the synthesized peptide from the solid support (resin) and the simultaneous removal of side-chain protecting groups. This process must be robust and high-yielding, without compromising the integrity of the peptide, including any post-translational modifications.
This document provides detailed application notes and protocols for the cleavage of peptides containing N,N-dimethyllysine (Lys(Me2)) from various commonly used resins. The N,N-dimethyllysine moiety is a stable modification and is generally resistant to the acidic conditions used for standard peptide cleavage. Therefore, the primary considerations for choosing a cleavage protocol revolve around the other amino acid residues present in the peptide sequence and the acid lability of the resin linker.
Principle of Acidolytic Cleavage
The most common method for cleaving peptides from resins in Fmoc-based SPPS is acidolysis, typically using Trifluoroacetic Acid (TFA). The strong acid protonates and cleaves the acid-labile linker attaching the peptide to the resin. During this process, protecting groups on amino acid side chains are also cleaved, generating reactive cationic species (e.g., t-butyl cations). These cations can cause unwanted side reactions with sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap the reactive cations.[1]
The N,N-dimethylated amine on the lysine (B10760008) side chain is protonated under the strongly acidic conditions of the cleavage cocktail but is stable and does not undergo further reaction. Therefore, no specific scavenger is required for the dimethyllysine residue itself.
Pre-Cleavage Preparation
Proper preparation of the peptide-resin is crucial for achieving high cleavage efficiency and purity. Residual solvents and reagents from the synthesis, particularly N,N-Dimethylformamide (DMF), can inhibit the cleavage reaction.[2]
Protocol 3.1: Peptide-Resin Washing and Drying
-
Place the peptide-resin in a suitable reaction vessel (e.g., a sintered glass funnel).
-
Wash the resin thoroughly with DMF (3-5 times the resin volume) to remove residual synthesis reagents.
-
Wash the resin with Dichloromethane (DCM) (3-5 times the resin volume) to remove the DMF.
-
To shrink the resin and aid in drying, wash with a non-polar solvent like methanol (B129727) (for polystyrene resins) or diethyl ether.
-
Dry the resin thoroughly under a high vacuum for at least 4 hours, or preferably overnight.
Cleavage Cocktails
The choice of cleavage cocktail is dictated by the amino acid composition of the peptide. Below is a summary of common cleavage cocktails suitable for peptides containing dimethyllysine.
Table 4.1: Common TFA-Based Cleavage Cocktails
| Reagent Name | Composition (v/v/w) | Target Residues & Applications | Reference(s) |
| Standard Cocktail (Reagent B) | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | General purpose for peptides without highly sensitive residues. TIS is a scavenger for carbocations. | [3][4] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Robust cocktail for peptides with multiple sensitive residues including Cys, Met, Trp, and Tyr. | [5] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Recommended for peptides containing Arginine (Arg) protected with sulfonyl groups (e.g., Pmc, Pbf). | [6] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% Dimethylsulfide (DMS), 1.5% Ammonium Iodide | Specifically designed to prevent the oxidation of Methionine (Met) residues. | [7] |
Note: Always prepare cleavage cocktails fresh before use in a well-ventilated fume hood.
Experimental Protocols
Protocol 5.1: Standard Cleavage of Dimethyllysine-Containing Peptides
This protocol is suitable for peptides that do not contain sensitive residues like Cys, Met, or Trp.
-
Place the dried peptide-resin (e.g., 0.1 mmol) in a reaction vessel.
-
Add the freshly prepared cleavage cocktail (e.g., 2-5 mL of 95% TFA / 2.5% Water / 2.5% TIS).[8]
-
Ensure the resin is fully suspended and agitate the mixture at room temperature for 2-3 hours.[8]
-
Filter the cleavage solution containing the peptide into a clean collection tube (e.g., a 50 mL centrifuge tube).
-
Wash the resin with a small amount of fresh TFA (e.g., 1 mL) and combine the filtrates.
-
Proceed to Protocol 5.3: Peptide Precipitation and Isolation .
Protocol 5.2: Cleavage of Dimethyllysine-Containing Peptides with Sensitive Residues
This protocol is recommended for peptides containing residues such as Cys, Met, or Trp.
-
Place the dried peptide-resin (e.g., 0.1 mmol) in a reaction vessel.
-
Select and prepare the appropriate cleavage cocktail from Table 4.1 based on the peptide sequence (e.g., Reagent K for multiple sensitive residues).
-
Add the cleavage cocktail (e.g., 2-5 mL) to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the protecting groups.
-
Filter the cleavage solution into a clean collection tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Proceed to Protocol 5.3: Peptide Precipitation and Isolation .
Protocol 5.3: Peptide Precipitation and Isolation
-
Concentrate the combined TFA filtrate under a gentle stream of nitrogen or by rotary evaporation until the volume is reduced by approximately 80-90%.
-
Add the concentrated peptide solution dropwise to a 10-fold volume of ice-cold diethyl ether.[2]
-
A white precipitate (the crude peptide) should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.[8]
-
Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
The crude peptide is now ready for purification (e.g., by RP-HPLC) and analysis (e.g., by mass spectrometry).
Visualized Workflows
Caption: General workflow for SPPS and cleavage of a dimethyllysine-containing peptide.
Caption: Decision tree for selecting an appropriate cleavage cocktail.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Peptide Yield | - Incomplete cleavage. - Incomplete precipitation. - Residual DMF inhibiting cleavage. | - Extend cleavage time or use a stronger cleavage cocktail. - Ensure ether is ice-cold and allow sufficient precipitation time. - Ensure thorough washing and drying of the resin before cleavage. |
| Low Purity (Multiple Peaks in HPLC) | - Side reactions during cleavage due to inadequate scavenging. - Incomplete removal of protecting groups. | - Use a more robust scavenger cocktail (e.g., Reagent K). - Extend cleavage time; verify protecting group lability with the chosen cocktail. |
| Peptide is Insoluble after Precipitation | - Peptide aggregation. | - Attempt to dissolve the crude peptide in different solvents (e.g., aqueous acetonitrile, DMSO, formic acid). |
Conclusion
The cleavage of peptides containing N,N-dimethyllysine from solid-phase resins can be achieved efficiently using standard acidolytic methods with TFA-based cocktails. The stability of the dimethyllysine side chain means that the choice of cleavage reagents and scavengers should be dictated by the presence of other sensitive amino acids in the peptide sequence. Careful pre-cleavage preparation and the selection of an appropriate cleavage cocktail are paramount to obtaining high yield and purity of the final peptide product. The protocols and data presented herein provide a comprehensive guide for researchers to successfully cleave these modified peptides.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. m.youtube.com [m.youtube.com]
- 3. peptide.com [peptide.com]
- 4. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Dimethylated Lysine Peptides for Specific Antibody Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) of proteins play a pivotal role in regulating a vast array of cellular processes, including signal transduction, gene expression, and protein stability. Lysine (B10760008) methylation, in particular, has emerged as a critical PTM, with its different states (mono-, di-, and tri-methylation) contributing to a complex regulatory code. The generation of antibodies that can specifically recognize these methylation states is essential for dissecting their functional roles in health and disease. This document provides detailed protocols for the synthesis of peptides containing dimethylated lysine (K(Me)2) and their subsequent use in the production of specific polyclonal antibodies.
Protein lysine methylation is a dynamic and reversible process implicated in numerous signaling pathways.[1][2] For instance, the methylation of non-histone proteins like p53 and NF-κB is crucial for modulating their activity and downstream signaling cascades.[2][3] The development of antibodies that can distinguish between different methylation states of lysine on a specific protein target is therefore of high value for both basic research and as potential diagnostic or therapeutic tools.
This application note outlines the complete workflow, from the chemical synthesis of a K(Me)2-containing peptide immunogen to the production and characterization of specific antibodies.
Data Presentation
The following tables provide representative quantitative data for the key steps of the process. These values are illustrative and can vary depending on the specific peptide sequence and experimental conditions.
Table 1: Representative Yields for K(Me)2 Peptide Synthesis
| Step | Parameter | Typical Value |
| Peptide Synthesis | Crude Peptide Purity (by HPLC) | 70-85% |
| Final Peptide Purity (after HPLC purification) | >95%[4] | |
| Overall Yield (based on initial resin loading) | 15-40% |
Table 2: K(Me)2 Peptide-KLH Conjugation Efficiency
| Parameter | Method | Typical Value |
| Peptide to Carrier Ratio | Molar Ratio (Peptide:KLH) | 200:1 to 400:1 |
| Conjugation Efficiency | Estimated by Amino Acid Analysis or HPLC | 20-50% |
Table 3: Representative Anti-K(Me)2 Antibody Titers from Rabbit Immunization
| Bleed | Parameter | Typical Titer Range |
| Pre-immune Serum | ELISA Titer | < 1:100 |
| Test Bleed (after 3rd immunization) | ELISA Titer | 1:10,000 - 1:50,000 |
| Final Bleed | ELISA Titer | > 1:100,000[1] |
Table 4: Example Specificity Analysis of Anti-K(Me)2 Antiserum by ELISA
| Coating Peptide | Modification | Representative OD450 |
| Immunizing Peptide | Dimethyl-Lysine (K(Me)2) | 1.85 |
| Control Peptide 1 | Unmethylated Lysine (K) | 0.15 |
| Control Peptide 2 | Monomethyl-Lysine (K(Me)) | 0.25 |
| Control Peptide 3 | Trimethyl-Lysine (K(Me)3) | 0.20 |
Experimental Protocols
Synthesis of Peptides Containing Dimethylated Lysine (K(Me)2)
This protocol describes the solid-phase peptide synthesis (SPPS) of a target peptide containing a dimethylated lysine residue using Fmoc chemistry.
Materials and Reagents:
-
Fmoc-Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Fmoc-protected amino acids
-
Fmoc-L-Lys(Me)2-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
ddH2O
-
HPLC system with a C18 column
-
Mass spectrometer
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
To incorporate the dimethylated lysine, use Fmoc-L-Lys(Me)2-OH in the corresponding coupling step.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/ddH2O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase HPLC on a C18 column.
-
Collect the fractions containing the desired peptide and confirm the molecular weight by mass spectrometry.
-
Lyophilize the pure peptide fractions. Peptides should have a purity of >95% for use as an immunogen.[4]
-
Conjugation of K(Me)2 Peptide to Keyhole Limpet Hemocyanin (KLH)
This protocol describes the conjugation of the synthesized peptide to the carrier protein KLH using the crosslinker glutaraldehyde (B144438).
Materials and Reagents:
-
Purified K(Me)2-containing peptide
-
Keyhole Limpet Hemocyanin (KLH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Glutaraldehyde solution (25%)
-
Sodium borohydride (B1222165)
-
Dialysis tubing (10 kDa MWCO)
Protocol:
-
Preparation of KLH and Peptide:
-
Dissolve KLH in PBS to a final concentration of 10 mg/mL.
-
Dissolve the K(Me)2 peptide in PBS at a concentration of 5 mg/mL.
-
-
Conjugation Reaction:
-
Mix the KLH and peptide solutions at a molar ratio of approximately 1:200 (KLH:peptide).
-
Slowly add glutaraldehyde to the mixture to a final concentration of 0.1%.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring.
-
-
Reduction:
-
Add sodium borohydride to a final concentration of 5 mg/mL to reduce the Schiff bases formed.
-
Incubate for 1 hour at room temperature.
-
-
Dialysis:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against PBS (4 L) at 4°C with at least three buffer changes to remove unreacted peptide and crosslinker.
-
-
Concentration and Storage:
-
Measure the protein concentration of the conjugate.
-
Aliquot and store at -20°C or -80°C.
-
Antibody Production in Rabbits
This protocol outlines a general immunization schedule for generating polyclonal antibodies in rabbits.
Materials and Reagents:
-
K(Me)2 peptide-KLH conjugate
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
Sterile PBS
-
Syringes and needles
-
Two healthy New Zealand White rabbits
Protocol:
-
Pre-immune Bleed: Collect blood from the ear artery of each rabbit to obtain pre-immune serum.
-
Primary Immunization (Day 0):
-
Prepare an emulsion by mixing 500 µg of the K(Me)2 peptide-KLH conjugate in 0.5 mL of PBS with 0.5 mL of Freund's Complete Adjuvant.
-
Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.[1]
-
-
Booster Immunizations (Days 14, 28, 42):
-
Prepare an emulsion by mixing 250 µg of the conjugate in 0.5 mL of PBS with 0.5 mL of Freund's Incomplete Adjuvant.
-
Inject the emulsion subcutaneously at multiple sites.
-
-
Test Bleeds and Titer Determination:
-
Collect blood 7-10 days after the 2nd and 3rd booster immunizations.
-
Determine the antibody titer by ELISA (see Protocol 4).
-
-
Final Bleed:
-
Once a high titer is achieved, perform a final bleed.
-
Separate the serum and store at -20°C or -80°C.
-
Screening of Anti-K(Me)2 Antibodies by ELISA
This protocol describes an indirect ELISA to determine the titer and specificity of the rabbit antiserum.
Materials and Reagents:
-
96-well ELISA plates
-
Immunizing K(Me)2 peptide
-
Control peptides (unmethylated, monomethylated, trimethylated lysine)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T)
-
Rabbit pre-immune and immune sera
-
HRP-conjugated goat anti-rabbit IgG
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Protocol:
-
Antigen Coating:
-
Dilute the K(Me)2 peptide and control peptides to 1-5 µg/mL in coating buffer.
-
Add 100 µL of each peptide solution to separate wells of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the rabbit pre-immune and immune sera in blocking buffer.
-
Add 100 µL of each dilution to the appropriate wells and incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of HRP-conjugated goat anti-rabbit IgG (diluted according to the manufacturer's instructions) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Add 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a plate reader.
-
The titer is defined as the reciprocal of the highest dilution that gives a signal significantly above the pre-immune serum background.
-
Compare the reactivity of the immune serum against the K(Me)2 peptide and the control peptides to assess specificity.
-
Visualizations
Caption: Experimental workflow for K(Me)2-specific antibody production.
Caption: Simplified p53 signaling pathway involving lysine dimethylation.
References
- 1. Structural basis for antigen recognition by methylated lysine–specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 3. Diverse Murine Vaccinations Reveal Distinct Antibody Classes to Target Fusion Peptide and Variation in Peptide Length to Improve HIV Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Non-histone Protein Methylation Studies Using Fmoc-Lys(Me)2-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein methylation, a critical post-translational modification (PTM), extends its regulatory influence far beyond histones, playing a pivotal role in modulating the function of a vast array of non-histone proteins.[1][2][3] This modification, occurring on lysine (B10760008) and arginine residues, is instrumental in diverse cellular processes including signal transduction, DNA repair, gene transcription, and protein synthesis.[4] The dynamic nature of protein methylation, governed by methyltransferases and demethylases, underscores its importance in cellular signaling pathways such as MAPK, WNT, BMP, Hippo, and JAK-STAT.[4][5] Dysregulation of non-histone protein methylation has been implicated in various diseases, most notably cancer, making the enzymes involved attractive targets for therapeutic intervention.[5]
To investigate the functional consequences of non-histone protein methylation, researchers require precisely modified peptide substrates. The use of Nα-Fmoc-Nε-dimethyl-L-lysine (Fmoc-Lys(Me)2-OH) in solid-phase peptide synthesis (SPPS) provides a robust method for the site-specific incorporation of a stable dimethyl-lysine mimic.[6][7][8] These synthetic peptides are invaluable tools for a range of applications, including enzyme activity assays, inhibitor screening, binding studies, and as antigens for antibody production. This document provides detailed protocols and application notes for the use of Fmoc-Lys(Me)2-OH in the study of non-histone protein methylation.
Applications of Peptides Containing Dimethylated Lysine
Synthetic peptides incorporating dimethylated lysine residues are versatile tools for elucidating the roles of this post-translational modification.
-
Enzyme Substrates: These peptides serve as specific substrates for lysine demethylases (KDMs) and can be used to characterize the activity and substrate specificity of these enzymes.[6] For example, they are crucial for in vitro assays to screen for inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1).[9]
-
Binding Assays: They can be used to identify and characterize "reader" proteins, which contain domains that specifically recognize and bind to methylated lysine residues, thereby mediating downstream signaling events.
-
Probing Protein-Protein Interactions: The methylation state of a protein can influence its interaction with other proteins. Peptides with and without the dimethyl modification can be used in pull-down or surface plasmon resonance (SPR) assays to determine how this PTM affects binding affinities.
-
Antibody Production: Peptides bearing a dimethyl-lysine mark can be used as haptens to generate specific antibodies that can detect and quantify this modification in complex biological samples.
Key Non-Histone Proteins Regulated by Lysine Methylation
A growing number of non-histone proteins are known to be regulated by lysine methylation. The table below summarizes key examples, the enzymes responsible, and the functional outcomes of this modification.
| Protein | Methylation Site | Methyltransferase (Writer) | Demethylase (Eraser) | Functional Consequence of Methylation |
| p53 | K372, K373 | SETD7, G9a/GLP, SMYD2 | LSD1 | Modulates protein stability and transcriptional activity.[5][10][11] |
| Estrogen Receptor α (ERα) | K302 | SETD7 | - | Enhances protein stability and transcriptional activation.[10][11] |
| DNMT1 | K142 (human) | SET7/9 | LSD1 | Can signal for proteasomal degradation.[10] |
| GATA4 | - | EZH2 | - | Regulation of transcriptional activity.[11] |
| RORα | - | EZH2 | - | Modulation of nuclear receptor function.[11] |
| RelA (p65) | - | NSD1, SETD6 | - | Regulation of NF-κB signaling pathway.[11] |
| HSP90 | - | SMYD2 | - | Affects chaperone protein function.[11] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Dimethylated Lysine-Containing Peptide
This protocol outlines the manual synthesis of a peptide containing a dimethylated lysine residue using Fmoc-Lys(Me)2-OH.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids
-
Fmoc-Lys(Me)2-OH
-
Coupling reagents: HOBt (1-hydroxybenzotriazole) and DIC (N,N'-diisopropylcarbodiimide)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-dimethylformamide)
-
Solvents: DMF, DCM (dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water
-
Diethyl ether (cold)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine/DMF solution and shake for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate tube, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HOBt in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 2 hours at room temperature.
-
To check for completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (5 times).
-
-
Incorporation of Fmoc-Lys(Me)2-OH:
-
The dimethylated lysine side chain is basic and can cause premature deprotection of the Fmoc group on the growing peptide chain.[7] To mitigate this, use slightly acidic coupling conditions.
-
Dissolve 2.5 equivalents of Fmoc-Lys(Me)2-OH and 3.5 equivalents of HOBt in DMF.[7]
-
Add 2.5 equivalents of DIC, pre-activate for 5 minutes, and add to the deprotected resin.[7]
-
Allow the coupling to proceed for 2-4 hours.
-
Wash the resin as described above.
-
Crucially, all subsequent amino acid couplings after the introduction of Lys(Me)2 should also be performed using the DIC/HOBt method to maintain acidic conditions and prevent side reactions. [7]
-
-
Repeat Cycles: Repeat steps 2 and 3 (or 4 for the dimethylated lysine) for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity by mass spectrometry.
Protocol 2: In Vitro Lysine Demethylase (LSD1) Activity Assay
This protocol describes a coupled assay to measure the activity of a lysine demethylase, such as LSD1, using a synthetic peptide containing Lys(Me)2. The demethylation reaction produces formaldehyde (B43269), which is then measured.
Materials:
-
Synthetic peptide substrate (e.g., a fragment of a known non-histone protein containing Lys(Me)2)
-
Recombinant human LSD1 enzyme
-
Assay buffer: 50 mM HEPES, pH 7.5
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Hydrogen peroxide (H2O2) - as a standard for quantification
-
96-well microplate (black, clear bottom)
-
Plate reader with fluorescence capabilities (Ex/Em = 530/590 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the synthetic peptide in assay buffer.
-
Prepare a working solution of LSD1 in assay buffer.
-
Prepare the detection reagent by mixing HRP and Amplex Red in assay buffer according to the manufacturer's instructions.
-
-
Set up the Reaction:
-
In the wells of the 96-well plate, add the following in order:
-
50 µL of assay buffer (or inhibitor solution for screening)
-
10 µL of synthetic peptide substrate (final concentration will vary, e.g., 10-50 µM)
-
20 µL of the HRP/Amplex Red detection reagent
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
Start the reaction by adding 20 µL of the LSD1 enzyme solution to each well. For a negative control, add 20 µL of assay buffer instead of the enzyme.
-
The total reaction volume should be 100 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader (Excitation ~530-560 nm, Emission ~590 nm).
-
-
Data Analysis:
-
Subtract the fluorescence values of the no-enzyme control from the values of the enzyme-containing wells.
-
Enzyme activity is proportional to the fluorescence signal. For inhibitor studies, calculate the percent inhibition relative to a no-inhibitor control.
-
A standard curve using known concentrations of H2O2 can be generated to quantify the amount of formaldehyde produced.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz DOT language provide clear visual representations of complex processes.
Caption: Workflow for SPPS of a dimethyl-lysine peptide.
Caption: Principle of the coupled LSD1 activity assay.
Caption: Simplified p53 methylation signaling pathway.
Conclusion
The study of non-histone protein methylation is a rapidly advancing field, critical to understanding fundamental cellular regulation and disease pathogenesis. The chemical synthesis of peptides containing specific post-translational modifications is an enabling technology in this research area. Fmoc-Lys(Me)2-OH is a key building block that allows for the routine and reliable incorporation of dimethylated lysine into peptide sequences. The protocols and applications described herein provide a framework for researchers to synthesize these valuable tools and employ them in robust biochemical and cellular assays to dissect the complex roles of non-histone protein methylation.
References
- 1. [PDF] Non-Histone Protein Methylation: Biological Significance and Bioengineering Potential. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. Non-histone protein methylation as a regulator of cellular signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonhistone Lysine Methylation in the Regulation of Cancer Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc-Lys(Me) 2 -OH HCl Novabiochem 252049-10-8 [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. SET7/9 mediated methylation of non-histone proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging roles of lysine methylation on non-histone proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-Lys(Me)2-OH in Peptide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges associated with the premature deprotection of Fmoc-Lys(Me)2-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-Lys(Me)2-OH and where is it used?
A1: Fmoc-Lys(Me)2-OH is an N-α-Fmoc-protected derivative of ε-N,N-dimethyllysine. It is a crucial building block for synthesizing peptides containing dimethylated lysine (B10760008) residues.[1][2] This post-translational modification is vital in studying histone function, protein regulation, and epigenetics.[1]
Q2: What is the primary issue encountered when using Fmoc-Lys(Me)2-OH in SPPS?
A2: The main challenge is the premature removal of the N-α-Fmoc protecting group. The ε-N,N-dimethylamino group on the lysine side chain is basic and can catalyze the deprotection of the Fmoc group on the same or neighboring amino acid residues, especially during prolonged coupling times.[1][2] This leads to undesired side reactions, such as peptide deletions and insertions, which complicate purification and reduce the overall yield of the target peptide.
Q3: How does the basicity of the Lys(Me)2 side chain cause premature Fmoc deprotection?
A3: The Fmoc group is removed via a β-elimination mechanism that is initiated by a base. The ε-N,N-dimethylamino group of Fmoc-Lys(Me)2-OH is sufficiently basic to abstract the acidic proton on the fluorenyl ring of a nearby Fmoc group, initiating its cleavage.
Troubleshooting Guide
Q4: I am observing significant deletion sequences in my peptide containing Lys(Me)2. What is the likely cause and how can I fix it?
A4: The most probable cause is premature Fmoc deprotection due to the basicity of the Lys(Me)2 side chain.[1] To address this, you should modify your coupling protocol to suppress the basicity of the side chain.
Recommended Solution:
The recommended solution is to use a coupling method that creates slightly acidic conditions. This protonates the ε-N,N-dimethylamino group, rendering it non-basic and unable to initiate Fmoc deprotection.[1] The most common and effective method is the use of diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt).[1]
Q5: Should I use the DIC/HOBt coupling method only for the Fmoc-Lys(Me)2-OH residue?
A5: It is recommended to use the DIC/HOBt coupling method for both the Fmoc-Lys(Me)2-OH residue and all subsequent amino acid additions in the sequence.[1] This ensures that the basic side chain of the incorporated Lys(Me)2 does not cause premature deprotection of the incoming Fmoc-amino acids during their coupling.
Q6: Are there other coupling reagents I can use?
A6: While DIC/HOBt is the most cited method for this specific issue, other coupling reagents that can be used in slightly acidic conditions may also be effective. However, it is crucial to avoid coupling reagents that require a strong basic environment for activation.
Data Presentation
Table 1: Comparison of Coupling Conditions for Fmoc-Lys(Me)2-OH
| Coupling Method | Additive | Condition | Expected Outcome on Premature Deprotection | Reference |
| DIC | HOBt | Slightly Acidic | Significantly suppressed | [1] |
| Standard (e.g., HBTU/HATU) | Base (e.g., DIPEA) | Basic | High risk of premature deprotection | [1] |
Experimental Protocols
Protocol 1: Recommended DIC/HOBt Coupling for Fmoc-Lys(Me)2-OH and Subsequent Residues
This protocol describes the coupling of Fmoc-Lys(Me)2-OH and all following amino acids in a peptide sequence to prevent premature Fmoc deprotection.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Lys(Me)2-OH or subsequent Fmoc-amino acid
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully deprotected using a standard protocol (e.g., 20% piperidine (B6355638) in DMF) and thoroughly washed with DMF.[3]
-
Activation Solution Preparation: In a separate reaction vessel, dissolve 2.5 equivalents of the Fmoc-amino acid and 3.5 equivalents of HOBt (both based on the resin substitution) in DMF or NMP.[1]
-
Activation: Add 2.5 equivalents of DIC to the amino acid/HOBt solution and stir the mixture under an inert gas for 3 minutes.[1]
-
Coupling: Transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.[3]
-
Monitoring: To check for completion, remove a few resin beads, wash them, and perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling.[3]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).[1]
-
Repeat: Repeat this procedure for all subsequent amino acid couplings in your peptide sequence.[1]
Protocol 2: HPLC Analysis to Quantify Premature Deprotection
This protocol can be used to assess the level of premature Fmoc deprotection.
Materials:
-
Peptide-resin sample (a small aliquot taken after a coupling step)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)[4]
-
Cold diethyl ether
-
Acetonitrile (ACN)
-
Water (H2O)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system
Procedure:
-
Sample Collection: After the coupling step where premature deprotection is suspected, take a small sample of the peptide-resin (5-10 mg).
-
Drying: Dry the resin sample under vacuum.
-
Cleavage: Treat the dried resin with an appropriate cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin.[4]
-
Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and allow the peptide pellet to air dry.
-
Sample Preparation for HPLC: Dissolve the crude peptide in a suitable solvent, such as 50% acetonitrile/water with 0.1% TFA.[4]
-
HPLC Analysis: Analyze the sample by reverse-phase HPLC. The presence of a peak corresponding to the mass of the desired peptide plus the mass of the Fmoc group (222.24 Da) indicates premature deprotection at a subsequent step.[4] By comparing the peak areas, you can quantify the extent of premature deprotection.
Visualizations
Troubleshooting Workflow for Premature Fmoc Deprotection
Caption: A flowchart outlining the troubleshooting steps for premature Fmoc deprotection.
Logical Relationship of Premature Deprotection
Caption: The causal chain leading to premature Fmoc deprotection by the Lys(Me)2 side chain.
References
Navigating Dimethyllysine in Solid-Phase Peptide Synthesis: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing dimethyllysine in solid-phase peptide synthesis (SPPS), preventing side reactions is crucial for obtaining high-purity target peptides. This technical support center provides a comprehensive guide to troubleshooting common issues and implementing preventative measures when working with this modified amino acid.
The incorporation of N,N-dimethyllysine into peptide sequences can introduce unique challenges during SPPS. The primary concern is the basicity of the dimethylamino group on the lysine (B10760008) side chain, which can catalyze premature removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. This can lead to undesired side reactions, most notably the insertion of an extra amino acid (double insertion), resulting in difficult-to-remove impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction associated with dimethyllysine in Fmoc-SPPS?
A1: The most significant side reaction is premature deprotection of the N-terminal Fmoc group. The basic nature of the dimethyllysine side chain can lead to the unintended removal of the Fmoc group during the coupling step, exposing the N-terminal amine for reaction with another activated amino acid. This results in the incorporation of an additional amino acid, a side product often referred to as a "+1" or double insertion impurity.[1]
Q2: How can I prevent premature Fmoc deprotection when using Fmoc-Lys(Me2)-OH?
A2: Several strategies can be employed to minimize premature Fmoc deprotection:
-
Use of Additives: The addition of acidic additives to the coupling reaction can help neutralize the basicity of the dimethyllysine side chain.
-
Reduced Coupling Times: Minimizing the time the peptide is exposed to the basic coupling conditions can reduce the extent of premature deprotection.
-
Orthogonal Protecting Groups: While not standard for the dimethylamino group itself, employing orthogonal protecting groups on other lysine residues, such as ivDde, can simplify the overall synthesis strategy by allowing for selective deprotection under milder, non-basic conditions.[2][3]
Q3: Are there alternative protecting group strategies for dimethyllysine?
A3: Currently, the standard commercially available building block is Fmoc-Lys(Me2)-OH, where the dimethylamino group is unprotected. While the development of a suitable protecting group for the tertiary amine of dimethyllysine would be an ideal solution, a widely adopted, commercially available option is not yet available.
Q4: What is the recommended cleavage cocktail for peptides containing dimethyllysine?
A4: While there is no specific cleavage cocktail exclusively for dimethyllysine-containing peptides, standard cleavage cocktails are generally effective. For peptides with other sensitive residues, such as methionine or cysteine, it is crucial to use cocktails containing scavengers to prevent oxidation and other side reactions. A common and effective "odorless" cleavage cocktail is Reagent B, which contains trifluoroacetic acid (TFA), phenol, water, and triisopropylsilane (B1312306) (TIS).[4] For peptides containing multiple sensitive residues, a more comprehensive cocktail like Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol) may be necessary.[4]
Q5: How can I identify side products related to dimethyllysine in my crude peptide analysis?
A5: High-resolution mass spectrometry (MS) is the primary tool for identifying side products. Look for masses corresponding to:
-
Double insertion: The mass of the target peptide plus the mass of the amino acid that was coupled after the dimethyllysine residue.
-
Deletion sequences: The mass of the target peptide minus the mass of the dimethyllysine residue, which can occur if the coupling of Fmoc-Lys(Me2)-OH was incomplete.
-
Oxidation: A +16 Da mass shift on the dimethyllysine residue, which could indicate oxidation of the dimethylamino group, although this is less common.
Tandem MS (MS/MS) can be used to confirm the location of these modifications within the peptide sequence.[5][6][7][8][9]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of peptides containing dimethyllysine.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the target peptide and presence of a major peak with a higher mass in the crude HPLC/MS. | Double insertion of an amino acid due to premature Fmoc deprotection catalyzed by the dimethyllysine side chain.[1] | 1. Optimize Coupling: Reduce coupling time. Consider using a less basic activation method. 2. Use Additives: Incorporate an acidic additive like HOBt or Oxyma into the coupling step. 3. Double Coupling: While it may not prevent the initial premature deprotection, ensuring complete coupling of the intended amino acid in the subsequent cycle can sometimes help to drive the reaction to the desired product. |
| Presence of deletion sequences corresponding to the absence of dimethyllysine. | Incomplete coupling of Fmoc-Lys(Me2)-OH. | 1. Double Coupling: Perform a second coupling of Fmoc-Lys(Me2)-OH. 2. Extended Coupling Time: Increase the coupling time for the dimethyllysine residue. 3. Monitor Coupling: Use a qualitative test like the Kaiser test to ensure complete coupling before proceeding to the next step. |
| Multiple unidentified peaks in the crude HPLC. | A combination of incomplete coupling, premature deprotection, and side reactions with other sensitive residues. | 1. Systematic Troubleshooting: Analyze the mass of each major impurity to identify its nature (e.g., deletion, insertion, modification). 2. Optimize Synthesis Protocol: Review and optimize all steps of the synthesis, including deprotection, washing, coupling, and cleavage. 3. Purification Strategy: Develop a robust HPLC purification method to separate the target peptide from closely eluting impurities. |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle for Incorporation of Fmoc-Lys(Me2)-OH
This protocol outlines a standard cycle for incorporating Fmoc-Lys(Me2)-OH into a peptide sequence on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin with fresh 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-Lys(Me2)-OH (3-5 equivalents relative to resin loading), a coupling agent such as HBTU (0.95 equivalents of the amino acid), and an activator base like N,N-diisopropylethylamine (DIPEA) (2 equivalents of the amino acid) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.
-
Repeat: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
Protocol 2: Cleavage and Deprotection using Reagent B
This protocol describes the cleavage of the peptide from the resin and removal of side-chain protecting groups using an "odorless" cleavage cocktail.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry the resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare Reagent B fresh: 88% TFA, 5% Phenol, 5% Water, 2% TIS (v/v/v/v).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).
-
-
Peptide Isolation:
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Visualizing the Workflow
To better understand the key decision points in troubleshooting, the following workflow diagrams are provided.
Caption: Troubleshooting workflow for SPPS with dimethyllysine.
Caption: Strategies to prevent premature Fmoc deprotection.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. kohan.com.tw [kohan.com.tw]
- 3. Applications of Fmoc-Lys(IVDDE)-OH_Chemicalbook [chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-Lys(Me)2-OH Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and optimizing the coupling efficiency of Fmoc-Lys(Me)2-OH hydrochloride in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound?
A1: The primary challenges stem from two main factors:
-
Steric Hindrance: The presence of two methyl groups on the epsilon amine of the lysine (B10760008) side chain creates significant steric bulk. This can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, potentially leading to incomplete coupling.
-
Hydrochloride Salt Form: Fmoc-Lys(Me)2-OH is supplied as a hydrochloride salt. The protonated carboxylic acid is unreactive towards coupling reagents. Therefore, in-situ neutralization with a non-nucleophilic base is required prior to or during the activation step to enable efficient coupling.
Q2: Which coupling reagents are recommended for this compound?
A2: Due to the sterically hindered nature of this amino acid, high-efficiency coupling reagents are strongly recommended. Uronium/aminium salts and phosphonium (B103445) salts are generally more effective than standard carbodiimide-based reagents. Recommended reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as a highly efficient reagent for difficult couplings due to the formation of a highly reactive OAt-active ester.
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Offers reactivity similar to HATU and is often a more cost-effective option.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent that incorporates the OxymaPure leaving group, known for high reactivity and a better safety profile.[1]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also effective for hindered couplings and avoids the potential for guanidinylation side reactions that can occur with uronium salts.
Q3: Can I use DIC/HOBt for coupling this compound?
A3: While DIC/HOBt is a cost-effective and widely used coupling method, it is generally less efficient for sterically hindered amino acids like Fmoc-Lys(Me)2-OH. The activation with carbodiimides can be slower, which may lead to incomplete coupling. If using DIC, the addition of HOBt or, preferably, its more reactive analogue OxymaPure, is crucial to improve efficiency. However, for challenging couplings involving this derivative, more potent activating agents are generally recommended.
Q4: How do I handle the hydrochloride salt during coupling?
A4: The hydrochloride salt must be neutralized to the free carboxylic acid to allow for activation and coupling. This is typically achieved by adding a non-nucleophilic base to the reaction mixture. A common practice is in situ neutralization, where the base is added simultaneously with the coupling reagents.[2] It is recommended to add at least one extra equivalent of a tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the hydrochloride salt in addition to the base required for the coupling reaction itself.[1]
Q5: What is "double coupling" and should I use it for this amino acid?
A5: Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagents after the initial coupling reaction. This is a highly effective strategy to drive difficult coupling reactions to completion, especially for sterically hindered residues. For Fmoc-Lys(Me)2-OH, a double coupling strategy is often recommended to ensure high coupling efficiency and minimize the formation of deletion sequences.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Positive Kaiser Test (blue beads) after coupling | Incomplete coupling reaction. | 1. Perform a double coupling: Repeat the coupling step with fresh reagents. 2. Switch to a more potent coupling reagent: Use HATU, HCTU, or COMU. 3. Increase reaction time: Extend the coupling time to 2-4 hours. 4. Increase reagent equivalents: Use a higher excess of the Fmoc-amino acid and coupling reagent (e.g., 3-5 equivalents). |
| Presence of deletion sequences in Mass Spectrometry analysis | Incomplete coupling of Fmoc-Lys(Me)2-OH in the previous cycle. | Implement the optimized coupling protocol as described above. Ensure a negative Kaiser test before proceeding to the next deprotection step. |
| Poor solubility of this compound | Inappropriate solvent or concentration. | This compound is soluble in DMF. Ensure complete dissolution before adding to the resin. If solubility issues persist, consider using NMP or adding a small amount of DMSO to the DMF. |
| Side reactions (e.g., guanidinylation) | Use of excess uronium-based coupling reagents (HBTU, HCTU, HATU). | Use a slight excess of the Fmoc-amino acid relative to the coupling reagent. Alternatively, use a phosphonium-based reagent like PyBOP. |
Data Presentation
The following table summarizes the expected performance of various coupling reagents for sterically hindered, N-methylated amino acids, which serves as a strong indicator for the performance with this compound. The data is compiled from studies on challenging peptide sequences.
| Coupling Reagent | Reagent Type | Relative Purity of Crude Peptide (%) | Advantages | Disadvantages |
| HATU | Uronium/Aminium Salt | ~95% | Very high reactivity, excellent for hindered couplings, low racemization.[3] | High cost, potential for guanidinylation if used in excess. |
| HCTU | Uronium/Aminium Salt | ~95% | High reactivity similar to HATU, often more cost-effective. | Potential for side reactions similar to other uronium salts. |
| COMU | Uronium/Aminium Salt | ~90-95% | High coupling efficiency, safer byproducts (no explosive HOBt/HOAt).[1] | Higher cost than HBTU/HCTU. |
| PyBOP | Phosphonium Salt | ~88-95% | Efficient for hindered couplings, avoids guanidinylation side reactions.[3] | Byproducts can be more difficult to remove. |
| DIC/OxymaPure | Carbodiimide/Additive | ~80-90% | Cost-effective, low racemization.[4] | Slower reaction rates, less effective for highly hindered couplings. |
Note: The purity percentages are representative values for difficult couplings and may vary depending on the specific peptide sequence and synthesis conditions.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high coupling efficiency with this compound.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (7 equivalents: 1 eq. for neutralization of the HCl salt and 6 eq. for the coupling reaction) to the amino acid solution and mix for 1-2 minutes to pre-activate.
-
Add the activated solution to the deprotected resin.
-
-
Coupling Reaction:
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines.
-
If the Kaiser test is positive (blue beads), perform a second coupling (double coupling) by repeating steps 2 and 3 with fresh reagents.
-
If the Kaiser test is negative, wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3 times) before proceeding to the next Fmoc deprotection step.
-
Protocol 2: In-situ Neutralization and Coupling with COMU
This protocol utilizes COMU for efficient coupling with simultaneous neutralization of the hydrochloride salt.
-
Resin Preparation:
-
Follow step 1 from Protocol 1.
-
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve this compound (3 equivalents) and COMU (3 equivalents) in DMF.
-
-
Coupling Reaction:
-
Add the solution from step 2 to the resin.
-
Add DIPEA (7 equivalents) to the resin slurry and agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Follow step 4 from Protocol 1.
-
Visualizations
Caption: Standard experimental workflow for coupling this compound.
Caption: Troubleshooting decision tree for incomplete coupling reactions.
References
Fmoc-Lys(Me)2-OH hydrochloride solubility in DMF and other solvents.
This technical support center provides troubleshooting guides and frequently asked questions concerning the solubility of Fmoc-Lys(Me)2-OH hydrochloride in various solvents, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a derivative of the amino acid lysine (B10760008) and is predominantly used in solid-phase peptide synthesis (SPPS).[1][2][3] Its solubility is highest in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). It is described as a white to off-white or light yellow powder.[3][4]
Q2: Is this compound soluble in DMF?
A2: Yes, this compound is clearly soluble in DMF.[1] One supplier specifies its solubility as 1 mmole in 2 ml of DMF.[1] DMF is a common solvent used in Fmoc-based solid-phase peptide synthesis, making this solubility characteristic essential for its application.[5][6]
Q3: What is the solubility of this compound in DMSO?
A3: this compound is soluble in DMSO at a concentration of 100 mg/mL (230.98 mM).[7] However, it may require ultrasonic treatment to fully dissolve.[7] It is also important to use newly opened DMSO, as its hygroscopic nature can negatively impact the solubility of the product.[7] Another source describes the solubility in DMSO as "slight".[4]
Q4: Are there other solvents in which this compound is soluble?
A4: While specific quantitative data for other solvents is limited, some sources indicate slight solubility in methanol.[4] For the related compound, Fmoc-Lys-OH hydrochloride, solubility has been reported in chloroform, dichloromethane, ethyl acetate, and acetone.[8] This suggests that these solvents may also be viable for this compound, although this would require experimental verification.
Solubility Data
| Solvent | Concentration | Observations | Citations |
| Dimethylformamide (DMF) | 1 mmole in 2 mL | Clearly soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (230.98 mM) | Requires sonication; use fresh DMSO | [7] |
| Methanol | Not specified | Slightly soluble | [4] |
Troubleshooting Guide
Issue: this compound is not dissolving in DMF.
-
Possible Cause 1: Insufficient Solvent.
-
Solution: Ensure you are using a sufficient volume of DMF. A common starting point is 2 mL of DMF for every 1 mmole of the compound.[1]
-
-
Possible Cause 2: Low Temperature.
-
Solution: Gently warm the solution to 37°C. For the related compound Fmoc-Lys-OH.HCl, warming is recommended to improve solubility.[8]
-
-
Possible Cause 3: Inadequate Agitation.
-
Solution: Use a vortex mixer or sonicate the solution for a short period to aid dissolution.
-
Issue: Precipitate forms after dissolving in DMSO.
-
Possible Cause 1: Water Absorption by DMSO.
-
Solution: DMSO is highly hygroscopic. Use a fresh, unopened bottle of anhydrous DMSO. Store stock solutions prepared in DMSO at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month), and ensure they are stored under nitrogen.[7]
-
-
Possible Cause 2: Supersaturation.
-
Solution: You may have exceeded the solubility limit. Try diluting the solution with more DMSO.
-
Experimental Protocols
Protocol for Dissolving this compound
-
Preparation:
-
Weigh the desired amount of this compound powder in a clean, dry vial.
-
Add the appropriate volume of the chosen solvent (e.g., DMF or DMSO) to the vial.
-
-
Dissolution:
-
For DMF: Add the solvent and agitate the mixture using a vortex mixer until the solid is fully dissolved. If dissolution is slow, gentle warming can be applied.
-
For DMSO: Add the solvent and sonicate the mixture in an ultrasonic bath.[7] Use of fresh, anhydrous DMSO is critical for optimal solubility.[7]
-
-
Storage:
Visualizing the Workflow
The following diagram illustrates a typical workflow for incorporating this compound in solid-phase peptide synthesis.
References
- 1. Fmoc-Lys(Me) 2 -OH HCl Novabiochem 252049-10-8 [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 252049-10-8 CAS MSDS (FMOC-LYS(ME)2-OH HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. kohan.com.tw [kohan.com.tw]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fmoc-Lys-OH.HCl | CAS:139262-23-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. adooq.com [adooq.com]
Technical Support Center: Synthesis of Peptides Containing Dimethyllysine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aggregation of peptides containing dimethyllysine during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What causes peptide aggregation during solid-phase peptide synthesis (SPPS)?
A1: Peptide aggregation during SPPS is primarily caused by the formation of intermolecular hydrogen bonds between growing peptide chains attached to the solid support.[1] This self-association can lead to the formation of secondary structures, such as beta-sheets, which render the N-terminus of the peptide inaccessible for subsequent coupling and deprotection reactions.[2] Hydrophobic sequences are particularly prone to aggregation.[1] An indication that aggregation may be occurring is the failure of the peptide-resin to swell properly.[1]
Q2: Does the presence of a dimethyllysine residue promote aggregation during synthesis?
A2: While hydrophobic sequences are a known cause of aggregation, there is no direct evidence to suggest that the dimethyllysine residue itself is a primary trigger for aggregation during synthesis. However, the synthesis of peptides with post-translational modifications like methylation can be challenging.[3] The basicity of the dimethyllysine side chain could potentially lead to premature Fmoc deprotection, causing side reactions, though this is a separate issue from aggregation.[3] More often, aggregation is sequence-dependent and not solely due to a single modified residue.
Q3: How can I detect peptide aggregation during synthesis?
A3: Several indicators can suggest peptide aggregation is occurring:
-
Poor Resin Swelling: The peptide-resin may shrink or fail to swell adequately in the synthesis solvent.[1]
-
Incomplete Reactions: Both coupling and Fmoc deprotection reactions may be slow or incomplete.
-
False-Negative Coupling Tests: Standard tests like the ninhydrin (B49086) or TNBS test may give misleading negative results because the aggregated peptide chains make the N-terminal amines inaccessible to the test reagents.
-
Real-time Monitoring: Automated peptide synthesizers equipped with variable bed flow reactors can monitor resin swelling and pressure changes in real-time, providing an indication of on-resin aggregation.[4][5]
Q4: What are the primary strategies to prevent or reduce peptide aggregation during SPPS?
A4: The main strategies to combat peptide aggregation focus on disrupting the hydrogen bond networks that lead to secondary structure formation. These can be broadly categorized as:
-
Modification of Synthesis Conditions: Adjusting parameters like solvent, temperature, and additives.
-
Incorporation of "Structure-Breaking" Residues: Introducing special amino acid derivatives that disrupt secondary structure formation.
The following sections provide more detailed troubleshooting guidance and protocols for these strategies.
Troubleshooting Guide
Issue 1: Suspected Peptide Aggregation
If you suspect peptide aggregation is occurring, consider the following solutions.
These modifications aim to improve the solvation of the growing peptide chain and disrupt intermolecular interactions.
| Strategy | Description | Key Considerations |
| Change Solvent | Use more polar, dipolar aprotic solvents that are better at solvating the peptide backbone. N-Methylpyrrolidone (NMP) is often more effective than Dimethylformamide (DMF).[6][7] Adding Dimethyl Sulfoxide (B87167) (DMSO) to the solvent can also be highly effective in dissociating aggregated peptides.[1][8] | NMP can be more prone to decomposition over time compared to DMF.[6] A mixture of 25% DMSO in DMF is a common starting point. |
| Increase Temperature | Coupling at a higher temperature can help to break up secondary structures and improve reaction kinetics.[1] | Be cautious of potential side reactions at elevated temperatures, such as racemization. |
| Sonication | Applying ultrasonic energy to the reaction vessel can physically disrupt peptide aggregates.[1] | Ensure the sonication is applied evenly and does not damage the resin beads. |
| Chaotropic Salts | Adding chaotropic salts like LiCl, NaClO4, or KSCN to the reaction mixture can disrupt hydrogen bonding networks.[1] | These salts need to be thoroughly washed out after the coupling step. |
| "Magic Mixture" | A solvent system containing DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene (B1197577) carbonate can be used for acylation at elevated temperatures (55°C). | This is a more aggressive approach for particularly difficult sequences. |
These methods involve strategically placing modified amino acids into the peptide sequence to prevent the formation of stable secondary structures.
| Strategy | Description | Key Considerations |
| Pseudoproline Dipeptides | These are dipeptides where a Serine (Ser) or Threonine (Thr) residue is reversibly protected as a proline-like oxazolidine.[2] This introduces a "kink" in the peptide backbone, disrupting secondary structure formation.[2] | They are introduced as a dipeptide unit. The native Ser or Thr is regenerated during the final TFA cleavage. Optimal spacing is typically every 5-6 residues.[2][9] |
| Backbone Protection (Hmb/Dmb) | A 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group is attached to the backbone nitrogen of an amino acid.[1][10] This prevents hydrogen bonding involving that amide. | Dmb-protected amino acids are often incorporated as dipeptides to overcome difficult coupling to the secondary amine.[10] These groups are removed during the final TFA cleavage. |
Experimental Protocols
Protocol 1: Manual Coupling of a Pseudoproline Dipeptide
This protocol describes the manual incorporation of a pseudoproline dipeptide into a growing peptide chain during Fmoc-SPPS.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF in a suitable reaction vessel.
-
Activation Solution: In a separate vial, dissolve the pseudoproline dipeptide (5 equivalents relative to the resin loading) and a coupling reagent such as HBTU, TBTU, or HATU (5 equivalents) in a minimal volume of DMF or NMP.
-
Activation: Add DIPEA (10 equivalents) to the activation solution and mix thoroughly.
-
Coupling: Immediately add the activated solution to the peptide-resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a TNBS (trinitrobenzenesulfonic acid) test to check for the presence of free primary amines. A negative result (colorless beads) indicates complete coupling. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents.
Protocol 2: Using Dmb-Dipeptides in Automated Synthesis
This protocol outlines the use of a Dmb-protected dipeptide in an automated peptide synthesizer.
-
Preparation: Pack the appropriate amount of the Dmb-dipeptide (e.g., Fmoc-Ala-(Dmb)Gly-OH) into an empty cartridge or vial compatible with your synthesizer.
-
Programming: Program the synthesizer to perform the coupling of the dipeptide. This is typically done by treating the dipeptide as the second amino acid of the pair (e.g., for Fmoc-Ala-(Dmb)Gly-OH, program it as a Gly coupling).
-
Coupling Cycle: Use a standard coupling protocol with a coupling agent like HBTU or HATU for a duration of 1-2 hours.
-
Sequence Adjustment: After the dipeptide coupling, program the synthesizer to skip the coupling cycle for the preceding amino acid (e.g., Ala in the Fmoc-Ala-(Dmb)Gly-OH example), as it has already been incorporated.
-
Cleavage: The Dmb group is stable to the piperidine (B6355638) used for Fmoc deprotection and will be removed during the final TFA cleavage and deprotection step. It is recommended to add approximately 2% triisopropylsilane (B1312306) (TIS) to the cleavage cocktail.
Visualizations
Caption: Troubleshooting workflow for peptide aggregation during SPPS.
Caption: Mechanism of aggregation prevention by pseudoproline dipeptides.
References
- 1. peptide.com [peptide.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
Technical Support Center: HPLC Purification of Peptides Containing Dimethylated Lysine (K(Me)2)
Welcome to the technical support center for the HPLC purification of peptides containing dimethylated lysine (B10760008) (K(Me)2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these modified peptides.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC purification of peptides containing K(Me)2.
| Problem | Possible Causes | Suggested Solutions |
| Early Elution or Poor Retention of K(Me)2 Peptide | - Increased Hydrophilicity: Contrary to the general effect of methylation increasing hydrophobicity, the addition of two methyl groups to the lysine side chain can sometimes lead to a net increase in polarity depending on the overall peptide sequence and its conformation. Lysine itself is a hydrophilic amino acid.[1] - Inappropriate Column Chemistry: The stationary phase may not be optimal for retaining your specific K(Me)2 peptide. | - Optimize Mobile Phase: Start with a lower initial concentration of the organic solvent (e.g., acetonitrile) in your gradient.[2] - Use a Different Ion-Pairing Agent: While TFA is common, consider using formic acid, especially if you are interfacing with mass spectrometry, as TFA can cause ion suppression.[2] - Evaluate Alternative Columns: If poor retention persists, consider a column with a different stationary phase, such as one with a lower carbon load or a different end-capping. For very hydrophilic peptides, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a suitable alternative to reversed-phase HPLC.[3] |
| Peak Broadening or Tailing | - Secondary Interactions: The positively charged dimethylated lysine residue can interact with residual free silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing. - Suboptimal Mobile Phase pH: The pH of the mobile phase can affect the charge state of the peptide and the silanol groups on the column. - Column Overload: Injecting too much sample can lead to peak distortion. | - Use a Low pH Mobile Phase: Acidic mobile phases (e.g., with 0.1% TFA) protonate the silanol groups, minimizing their interaction with the positively charged peptide.[2] - Increase Buffer Concentration: If using a buffered mobile phase, ensure its concentration is sufficient to maintain a stable pH. - Reduce Sample Load: Decrease the amount of peptide injected onto the column.[4] - Consider an End-Capped Column: Use a column that has been thoroughly end-capped to reduce the number of accessible silanol groups. |
| Peak Splitting or Shoulder Peaks | - Presence of Isomers: The synthetic process can sometimes result in diastereomers, especially if other chiral amino acids are present. - On-Column Degradation: The peptide may be degrading on the column due to harsh mobile phase conditions. - Co-elution of Impurities: An impurity may be eluting very close to your target peptide. | - Optimize Gradient: A shallower gradient can often improve the resolution of closely eluting species. - Modify Mobile Phase: Changing the organic solvent (e.g., from acetonitrile (B52724) to methanol) or the ion-pairing agent can alter selectivity and potentially resolve the peaks. - Analyze by Mass Spectrometry: Use LC-MS to determine if the split peaks correspond to your target peptide's mass or an impurity. - Check Sample Preparation: Ensure the sample is fully dissolved and free of particulates before injection.[3] |
| Low Recovery of Purified Peptide | - Adsorption to Surfaces: Peptides can adsorb to the surfaces of the HPLC system, particularly metallic components. - Precipitation on the Column: The peptide may precipitate at the head of the column if the injection solvent is significantly stronger than the initial mobile phase. - Peptide Instability: The peptide may not be stable in the mobile phase. | - Passivate the HPLC System: If adsorption is suspected, passivating the system with a strong acid or a dedicated passivating solution may help. - Inject in a Weaker Solvent: Dissolve and inject your sample in a solvent that is weaker than or equal to the initial mobile phase composition.[5] - Work Quickly and at Low Temperatures: If peptide stability is a concern, perform the purification at a lower temperature and minimize the time the peptide is in solution. |
Frequently Asked Questions (FAQs)
Q1: How does dimethylation of a lysine residue affect the retention time of a peptide in reversed-phase HPLC?
A1: The effect of dimethylation on a peptide's retention time in RP-HPLC is not always straightforward. Generally, methylation increases the hydrophobicity of a molecule. However, lysine is a hydrophilic amino acid, and the addition of two methyl groups to its side chain can have a variable impact depending on the overall sequence and conformation of the peptide. In some cases, the increased hydrocarbon content can lead to a longer retention time (increased hydrophobicity). In other instances, particularly in shorter or more polar peptides, the change in charge distribution and interaction with the stationary phase may result in a minimal change or even a slight decrease in retention time. It is crucial to perform an initial scouting run with a broad gradient to determine the elution profile of your specific K(Me)2 peptide.[1]
Q2: What is the best type of column to use for purifying K(Me)2-containing peptides?
A2: A C18 column is the most common and generally effective choice for the reversed-phase HPLC purification of peptides, including those with K(Me)2 modifications.[6] Look for a high-purity, silica-based C18 column with good end-capping to minimize secondary interactions with free silanol groups. For larger peptides (over 5 kDa), a wider pore size (e.g., 300 Å) is recommended to allow for better diffusion into the stationary phase. If you experience issues with retention or peak shape, you might consider a C8 column, which is less hydrophobic.
Q3: What are the recommended mobile phases for purifying K(Me)2 peptides?
A3: The standard mobile phases for peptide purification are highly effective for K(Me)2-containing peptides. These typically consist of:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[2]
TFA acts as an ion-pairing agent, which improves peak shape and resolution. If mass spectrometry is being used for detection, formic acid (0.1%) can be substituted for TFA to avoid ion suppression.[2]
Q4: How can I confirm the purity and identity of my purified K(Me)2 peptide?
A4: After purification, it is essential to verify the purity and identity of your peptide. The following methods are recommended:
-
Analytical HPLC: Inject a small amount of your purified fraction onto an analytical HPLC column using a standard gradient to assess its purity.
-
Mass Spectrometry (MS): This is crucial for confirming the identity of your peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry will provide the molecular weight of your peptide, confirming the presence of the dimethylation (an addition of 28.03 Da).
Experimental Protocol: Preparative HPLC Purification of a Synthetic K(Me)2-Containing Peptide
This protocol provides a general guideline for the purification of a crude synthetic peptide containing a dimethylated lysine residue using preparative reversed-phase HPLC.
1. Materials and Reagents:
-
Crude synthetic K(Me)2 peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
0.22 µm syringe filters
2. HPLC System and Column:
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector.
-
Preparative C18 column (e.g., 10 µm particle size, 100-300 Å pore size, 21.2 x 250 mm).
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases before use.
4. Sample Preparation:
-
Dissolve the crude K(Me)2 peptide in a small amount of Mobile Phase A. If solubility is an issue, a minimal amount of a stronger solvent like acetonitrile can be used, but it is crucial to then dilute the sample with Mobile Phase A to ensure the injection solvent is weaker than the initial gradient conditions.[5]
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
5. HPLC Purification Method:
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate appropriate for the column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column) for at least 5-10 column volumes, or until a stable baseline is achieved.
-
Injection: Inject the filtered peptide sample onto the column.
-
Gradient Elution:
-
Start with a shallow linear gradient to elute the peptide. A typical starting gradient would be from 5% to 65% Mobile Phase B over 60 minutes.[3] The optimal gradient will depend on the hydrophobicity of your specific peptide and should be optimized using analytical HPLC first.
-
Monitor the elution of the peptide at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).
-
-
Fraction Collection: Begin collecting fractions as the main peptide peak begins to elute. Use a fraction collector set to trigger by UV signal intensity or collect fractions at regular time intervals.
-
Column Wash and Re-equilibration: After the peptide has eluted, wash the column with a high percentage of Mobile Phase B (e.g., 95%) to remove any strongly retained impurities. Then, re-equilibrate the column to the initial conditions for the next run.
6. Post-Purification Analysis and Processing:
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
Pooling: Combine the fractions that meet the desired purity level.
-
Lyophilization: Freeze-dry the pooled fractions to remove the solvents and obtain the purified K(Me)2 peptide as a white powder.
Visualization
Caption: Workflow for the HPLC Purification of K(Me)2-Containing Peptides.
References
- 1. echemi.com [echemi.com]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. reddit.com [reddit.com]
- 6. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]
Technical Support Center: Managing the Dimethyllysine Side Chain in SPPS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling the basicity of the Nε,Nε-dimethyllysine side chain during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the pKa of the dimethyllysine side chain and why is it problematic in SPPS?
A1: The side chain of N,N-dimethyllysine is a tertiary amine and is considered a very strong base.[1] While specific pKa values can vary depending on the local environment within a peptide, they are generally in the range of 9.3 to 10.9 for reductively methylated lysines in proteins.[2][3][4] This high basicity can lead to several complications during Fmoc-based SPPS:
-
Protonation at Neutral pH: The side chain can be protonated, leading to poor solubility and aggregation.
-
Side Reactions: The nucleophilic nature of the free tertiary amine can catalyze undesired side reactions, such as the decomposition of coupling reagents or the racemization of activated amino acids.
-
Incomplete Couplings: The positive charge of the protonated side chain can cause electrostatic repulsion with the incoming activated amino acid, hindering coupling efficiency.
Q2: Do I need to protect the dimethyllysine side chain during Fmoc-SPPS?
A2: Due to its high basicity and potential for side reactions, it is highly recommended to use a protected form of dimethyllysine, such as Nα-Fmoc-Nε,Nε-dimethyl-L-lysine, during SPPS.[5][6] This prevents the side chain amine from interfering with the peptide bond formation.
Q3: Which coupling reagents are most effective for incorporating Fmoc-Lys(Me2)-OH?
A3: For sterically hindered or difficult couplings, including those involving modified amino acids like dimethyllysine, high-reactivity coupling reagents are recommended. Phosphonium and aminium/uronium salt-based reagents are generally effective.[7][8][9] These include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
Carbodiimide-based reagents like DIC (N,N'-diisopropylcarbodiimide) in the presence of an additive such as Oxyma Pure or HOBt (1-hydroxybenzotriazole) can also be used, but may require longer reaction times or double coupling.[7]
Q4: Can the dimethyllysine side chain interfere with standard Fmoc deprotection?
A4: The basic nature of the dimethyllysine side chain is generally compatible with the basic conditions of Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF). However, the presence of multiple basic residues can sometimes lead to aggregation. Ensuring thorough washing after each deprotection and coupling step is crucial.
Troubleshooting Guide
Issue 1: Incomplete or Failed Coupling of the Amino Acid Following Dimethyllysine
-
Symptom: Positive Kaiser test (or other ninhydrin-based test) after coupling the amino acid subsequent to the dimethyllysine residue.
-
Potential Cause: Steric hindrance from the dimethyl groups and/or electrostatic repulsion from the protonated side chain amine (if unprotected) preventing the incoming activated amino acid from accessing the deprotected N-terminus. Peptide aggregation on the solid support can also be a factor.
-
Solutions:
-
Double Coupling: Repeat the coupling step with fresh reagents.
-
Increase Reagent Equivalents: Use a higher excess of the activated amino acid and coupling reagents (e.g., 5 equivalents instead of 3).
-
Use a More Potent Coupling Reagent: Switch to a stronger coupling reagent like HATU or PyBOP.[8][9]
-
Increase Coupling Time: Extend the reaction time to allow the coupling to proceed to completion.
-
Chaotropic Salts: In cases of severe aggregation, wash the resin with a solution containing chaotropic salts (e.g., 0.8 M LiCl in DMF) before the coupling step to disrupt secondary structures.[8]
-
Issue 2: Low Purity or Yield of the Final Peptide
-
Symptom: Multiple peaks on the HPLC chromatogram of the crude peptide, or a lower than expected final yield.
-
Potential Cause: Accumulation of deletion sequences due to incomplete couplings at or after the dimethyllysine position. Side reactions catalyzed by the basic side chain if it was not adequately protected.
-
Solutions:
-
Optimize Coupling: Refer to the solutions for Issue 1 to improve coupling efficiency throughout the synthesis.
-
Use Protected Dimethyllysine: Ensure you are using Nα-Fmoc-Nε,Nε-dimethyl-L-lysine to prevent side reactions.[5]
-
Scavengers during Cleavage: Use an appropriate scavenger cocktail during the final cleavage from the resin to prevent re-attachment of protecting groups to the dimethyllysine or other sensitive residues.
-
Quantitative Data Summary
The choice of coupling reagent can significantly impact the efficiency of incorporating modified amino acids like dimethyllysine. The following table summarizes the relative efficiency of common coupling reagents.
| Coupling Reagent | Additive | Relative Reactivity | Recommended Use For Dimethyllysine |
| HATU | DIPEA/NMM | Very High | Excellent for difficult couplings |
| HBTU | DIPEA/NMM | High | Good for standard and difficult couplings |
| PyBOP | DIPEA/NMM | High | Good for standard and difficult couplings |
| DIC | Oxyma/HOBt | Moderate | Can be effective, may require double coupling |
| DCC | HOBt | Moderate | Less common in modern SPPS due to insoluble urea (B33335) byproduct |
This table provides a qualitative comparison. Actual coupling efficiencies are sequence-dependent.
Experimental Protocols
Protocol 1: Manual Coupling of Fmoc-Lys(Me2)-OH or a Subsequent Amino Acid
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Amino Acid Activation:
-
In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Confirmation: Perform a Kaiser test. If the test is positive, repeat steps 4-6 (double coupling). If negative, proceed to the next cycle.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling after a dimethyllysine residue.
Caption: Key strategic considerations for SPPS involving dimethyllysine.
References
- 1. Human Metabolome Database: Showing metabocard for N6,N6-dimethyllysine (HMDB0341183) [hmdb.ca]
- 2. Reductive methylation and pKa determination of the lysine side chains in calbindin D9k - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the side chain pKa values of the lysine residues in calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-Lys(Me)2-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during solid-phase peptide synthesis (SPPS), with a specific focus on the incomplete coupling of Fmoc-Lys(Me)2-OH.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Fmoc-Lys(Me)2-OH often incomplete?
Incomplete coupling of Fmoc-Lys(Me)2-OH is a common issue primarily due to two factors:
-
Steric Hindrance: The presence of the bulky Fmoc protecting group on the alpha-amine and the two methyl groups on the epsilon-amine of the lysine (B10760008) side-chain creates significant steric hindrance. This bulkiness can physically obstruct the activated carboxylic acid of Fmoc-Lys(Me)2-OH from reaching the free N-terminal amine of the growing peptide chain on the solid support.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate on the resin. This aggregation can make the N-terminal amine inaccessible to the incoming activated amino acid, leading to incomplete coupling.[1][2]
Q2: How can I detect incomplete coupling of Fmoc-Lys(Me)2-OH?
The most common method for monitoring coupling completion in real-time is the Kaiser test (ninhydrin test) .[3][4] This colorimetric test detects the presence of free primary amines. A positive result, indicated by an intense blue or purple color on the resin beads, signifies that free amines are still present and the coupling is incomplete.[2][4] For more definitive analysis, a small amount of the peptide-resin can be cleaved and the crude product analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) .[4][5] The presence of deletion sequences (peptides missing the Lys(Me)2 residue) in the MS data or a low-purity profile in the HPLC chromatogram confirms incomplete coupling.[4]
Q3: What are the immediate steps to take if I detect incomplete coupling?
If a positive Kaiser test indicates incomplete coupling, the most common and immediate step is to perform a recoupling or double coupling .[1][6] This involves repeating the coupling step with a fresh solution of activated Fmoc-Lys(Me)2-OH to drive the reaction to completion.[1]
Q4: If recoupling fails, what should I do next?
If the Kaiser test remains positive after a second coupling, you should consider capping the unreacted amines. This is done by acetylating the free amines with a reagent like acetic anhydride (B1165640). Capping prevents the formation of deletion sequences in the final product.[7] After capping, you can proceed with the deprotection of the Fmoc group from the successfully coupled chains and continue the synthesis.
Troubleshooting Guide
This guide provides a systematic approach to resolving incomplete coupling issues with Fmoc-Lys(Me)2-OH.
Problem: Positive Kaiser Test After First Coupling
| Observation | Potential Cause | Recommended Solution |
| Intense blue/purple beads and solution. | Incomplete coupling reaction. | 1. Perform a Double Coupling: Repeat the coupling step with fresh reagents.[1][6] 2. Extend Reaction Time: Increase the coupling time (e.g., from 1 hour to 2-4 hours).[8] |
Problem: Positive Kaiser Test After Double Coupling
| Observation | Potential Cause | Recommended Solution |
| Persistent blue/purple color. | Severe steric hindrance, peptide aggregation, or inefficient coupling chemistry. | 1. Switch to a More Potent Coupling Reagent: If using standard reagents like DIC/HOBt, switch to a more powerful uronium/aminium or phosphonium (B103445) salt reagent such as HATU, HBTU, HCTU, or COMU.[1][6] 2. Optimize Solvent System: Use solvents known to disrupt aggregation, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.[1] 3. Increase Reaction Temperature: Cautiously increase the temperature (e.g., to 30-40°C), but be mindful of the increased risk of racemization.[1] 4. Capping: Acetylate the unreacted amines with acetic anhydride to prevent deletion sequences.[7] |
Data Presentation
The choice of coupling reagent is critical for overcoming the steric hindrance associated with Fmoc-Lys(Me)2-OH. The following table summarizes the relative effectiveness of common coupling reagents for hindered amino acids.
| Coupling Reagent Class | Examples | Relative Effectiveness for Hindered Couplings | Key Considerations |
| Carbodiimides | DIC/HOBt, DCC/HOBt | Standard / Moderate | Cost-effective but less effective for hindered couplings; risk of racemization.[9][10] |
| Uronium/Aminium Salts (OBt-based) | HBTU, TBTU | High | Good general-purpose reagents, but can cause guanidinylation of the free amine as a side reaction.[7][9] |
| Uronium/Aminium Salts (OAt-based) | HATU | Very High | Generally more reactive and can reduce racemization compared to HBTU.[6][10] |
| Uronium/Aminium Salts (Oxyma-based) | HCTU, COMU | Very High | COMU has good solubility and is a safer alternative to explosive HOBt/HOAt-based reagents.[10][11] |
| Phosphonium Salts | PyBOP, PyAOP | High / Very High | PyAOP is more reactive than PyBOP. These reagents avoid the guanidinylation side reaction.[6][9] |
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completion
This protocol is used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[3][4]
Reagents:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol (B145695).
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.
-
Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.
-
Place the washed beads into a small glass test tube.
-
Add 2-3 drops each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the sample at 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue/Purple: Indicates a high concentration of free primary amines (failed coupling). A recoupling is necessary.[2]
-
Yellow/Colorless: Indicates the absence or a negligible amount of free primary amines (successful coupling). You may proceed to the next step in the synthesis.[2]
Protocol 2: Double Coupling Protocol using HATU
This protocol outlines a robust method for coupling Fmoc-Lys(Me)2-OH using HATU, a highly effective coupling reagent for sterically hindered amino acids.[1]
Reagents:
-
Fmoc-Lys(Me)2-OH (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
DMF
Procedure:
-
First Coupling:
-
Following Fmoc deprotection and washing of the resin-bound peptide, swell the resin in DMF.
-
In a separate vessel, dissolve Fmoc-Lys(Me)2-OH and HATU in DMF.
-
Add DIPEA to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours.
-
Drain the reaction vessel.
-
-
Wash:
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Second Coupling:
-
Repeat the coupling step with a fresh solution of activated Fmoc-Lys(Me)2-OH as described in step 1.
-
-
Final Wash and Monitoring:
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling.
-
Visualizations
Troubleshooting Workflow for Incomplete Coupling
Caption: Troubleshooting workflow for incomplete coupling of Fmoc-Lys(Me)2-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. mesalabs.com [mesalabs.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Yield of Long Peptides Containing Dimethyllysine
Welcome to the technical support center dedicated to addressing the challenges of synthesizing long peptides containing Nε,Nε-dimethyllysine (K(Me2)). This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to enhance peptide yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of dimethyllysine into long peptides challenging and often results in low yields?
A1: The primary challenge stems from the steric hindrance caused by the two methyl groups on the epsilon-amino group of the lysine (B10760008) side chain. This bulkiness can impede the approach of the activated carboxyl group of the incoming amino acid, leading to slower and incomplete coupling reactions. In the synthesis of long peptides, the cumulative effect of even minor incomplete couplings at each step can drastically reduce the overall yield of the full-length product. Furthermore, the altered hydrophobicity and charge distribution of dimethyllysine residues can contribute to peptide aggregation on the solid support, further hindering reaction kinetics.
Q2: Which coupling reagents are most effective for incorporating Fmoc-K(Me2)-OH?
A2: For sterically hindered amino acids like Fmoc-K(Me2)-OH, high-reactivity coupling reagents are recommended. While direct quantitative comparisons for Fmoc-K(Me2)-OH are not extensively published, data from other challenging couplings suggest that uronium/aminium salts like HATU , HCTU , and COMU are generally superior to carbodiimide-based reagents like DIC/Oxyma or even HBTU.[1][2] These reagents form highly reactive activated esters that can overcome the steric hindrance of the dimethyllysine side chain more effectively.
Q3: I'm observing a significant number of deletion sequences involving the dimethyllysine residue. What are the likely causes and solutions?
A3: Deletion of the K(Me2) residue is a common issue and is almost always due to incomplete coupling.
Troubleshooting Steps:
-
Double Coupling: This is the most common and effective strategy. After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated Fmoc-K(Me2)-OH.
-
Increase Reaction Time: Extend the coupling time for the Fmoc-K(Me2)-OH residue and the subsequent amino acid. A doubling of the standard coupling time is a good starting point.
-
Use a More Potent Coupling Reagent: If you are using HBTU or DIC/Oxyma, consider switching to HATU, HCTU, or COMU for the incorporation of the dimethyllysine residue.[1][2]
-
Monitor Coupling Completion: Use a qualitative test like the Kaiser test (for primary amines) or a chloranil (B122849) test (for secondary amines, though less relevant here) on a small sample of the resin to ensure the reaction has gone to completion before proceeding to the next deprotection step.
Q4: My peptide is showing poor solubility and aggregation on the resin after incorporating several dimethyllysine residues. How can I mitigate this?
A4: The incorporation of dimethyllysine can alter the peptide's secondary structure and increase its propensity for aggregation.
Strategies to Reduce Aggregation:
-
Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can help disrupt secondary structures and improve solvation.[3]
-
Solvent Choice: Switching the primary synthesis solvent from DMF to N-methylpyrrolidone (NMP) can improve the solvation of the growing peptide chain and reduce aggregation.
-
"Magic Mixture": For particularly difficult couplings, a "magic mixture" of solvents, such as DMF/DCM containing a chaotropic salt, can be effective.[3]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at strategic locations in the peptide backbone can disrupt the formation of secondary structures that lead to aggregation.
Troubleshooting Guides
Issue 1: Low overall yield of the final cleaved peptide.
This is a general problem that can have multiple causes, but in the context of long, dimethyllysine-containing peptides, incomplete coupling and aggregation are the primary suspects.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete Coupling of K(Me2) | 1. Switch to a more potent coupling reagent (HATU, HCTU, COMU).[1][2] 2. Perform a double coupling for the Fmoc-K(Me2)-OH residue and the subsequent amino acid. 3. Increase the coupling reaction time. |
| On-Resin Aggregation | 1. Switch the synthesis solvent from DMF to NMP. 2. Add a chaotropic salt (e.g., 0.4 M LiCl) to the reaction mixture.[3] 3. Incorporate pseudoproline dipeptides in the sequence if possible. |
| Premature Fmoc Deprotection | 1. Ensure thorough washing after the piperidine (B6355638) deprotection step to remove all residual base.[3] 2. Use high-quality, amine-free DMF. |
Issue 2: Multiple peaks observed during HPLC purification of the crude peptide.
A complex HPLC profile indicates the presence of various impurities, such as deletion sequences, truncated peptides, and products of side reactions.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Deletion Sequences | Follow the strategies for overcoming incomplete coupling as outlined in Issue 1. |
| Side Reactions | 1. Oxidation of Dimethyllysine: While the conversion of dimethyllysine to allysine (B42369) is a known reaction, it is generally not a significant side reaction under standard SPPS conditions.[4] If suspected, ensure reagents are fresh and protected from oxidation. 2. Premature Fmoc removal by the basic side chain: The dimethyllysine side chain is basic and could potentially cause premature deprotection of the N-terminal Fmoc group of the growing peptide chain, especially in long peptides where the peptide is on the resin for an extended period. Using a proton source like HOBt in excess during coupling can help to protonate the dimethylamino group and mitigate this. |
| Incomplete Final Cleavage | 1. Extend the cleavage time with the TFA cocktail. 2. Ensure an adequate scavenger cocktail is used, especially if other sensitive residues are present. |
Quantitative Data Summary
The following table provides a qualitative comparison of common coupling reagents for sterically hindered amino acids, which can be extrapolated for Fmoc-K(Me2)-OH.
| Coupling Reagent | Reagent Type | Relative Reactivity | Typical Coupling Time | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | Very High | 15-45 min | Highly effective for hindered couplings; low racemization.[1][2] | Higher cost; potential for guanidinylation side reaction. |
| HCTU | Aminium/Uronium Salt | High | 15-45 min | Similar to HATU, often more cost-effective.[1] | Can have impurities that affect peptide purity. |
| COMU | Aminium/Uronium Salt | Very High | 15-45 min | High reactivity; safer byproducts than benzotriazole-based reagents.[2] | Higher cost; limited solution stability.[5] |
| HBTU | Aminium/Uronium Salt | High | 20-60 min | Widely used, good for standard couplings. | Less reactive than HATU for hindered residues; potential for guanidinylation.[1] |
| DIC/Oxyma | Carbodiimide/Additive | Moderate | 60-180 min | Cost-effective; no risk of guanidinylation. | Slower reaction rates; less effective for very hindered couplings.[1] |
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-K(Me2)-OH using HATU
This protocol is recommended for incorporating Fmoc-K(Me2)-OH into a long peptide sequence during automated or manual solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-K(Me2)-OH (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Peptide synthesis grade DMF or NMP
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amine of the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min) to remove all residual piperidine.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-K(Me2)-OH and HATU in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin.
-
Reaction Time: Agitate the reaction mixture at room temperature for at least 2 hours. For long or difficult sequences, this time can be extended to 4 hours or overnight.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to check for the presence of free primary amines. A negative result indicates a complete reaction.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min).
-
(Optional but Recommended) Double Coupling: Repeat steps 2-6 to ensure the coupling reaction has gone to completion.
Protocol 2: Reversed-Phase HPLC Purification of a Dimethyllysine-Containing Peptide
This protocol provides a general guideline for the purification of a crude long peptide containing one or more dimethyllysine residues.
Materials:
-
Crude, cleaved peptide
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile (B52724)
-
Preparative C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, a small amount of acetonitrile or DMSO may be required. Acidifying the solution with a small amount of acetic acid or formic acid can also improve solubility.
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B at a flow rate appropriate for the column diameter.
-
Injection: Inject the dissolved crude peptide onto the column.
-
Gradient Elution: Run a linear gradient to elute the peptide. A typical gradient for a long, modified peptide might be from 5% to 65% Solvent B over 60 minutes. The optimal gradient will need to be determined empirically for each peptide.
-
Fraction Collection: Collect fractions as the peaks elute from the column, monitoring the absorbance at 214 nm and 280 nm.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Visualizations
Caption: Experimental workflow for the synthesis and purification of long peptides containing dimethyllysine.
Caption: Troubleshooting logic for low yield in dimethyllysine peptide synthesis.
References
Double insertion issues with Fmoc-Lys(Me)2-OH hydrochloride.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the use of Fmoc-Lys(Me)2-OH hydrochloride in solid-phase peptide synthesis (SPPS), with a particular focus on the problem of double insertion.
Troubleshooting Guide
Issue: Double Insertion or Diacylation Detected in Final Peptide
Symptoms:
-
Mass spectrometry analysis of the crude peptide shows a peak corresponding to the desired mass + the mass of Fmoc-Lys(Me)2-OH (or Lys(Me)2).
-
HPLC analysis reveals a significant, well-resolved impurity peak, often eluting later than the target peptide.
-
Sequencing of the impurity confirms the incorporation of two adjacent Lys(Me)2 residues where only one was intended.
Potential Cause:
The primary cause of double insertion with Fmoc-Lys(Me)2-OH is the premature deprotection of the Nα-Fmoc group of the just-coupled residue. The ε-dimethylamino group on the lysine (B10760008) side chain is basic and can catalyze the removal of the Fmoc group, exposing the Nα-amine for a second coupling event with another incoming Fmoc-Lys(Me)2-OH molecule.
Solutions:
1. Optimization of Coupling Conditions:
-
Choice of Coupling Reagent: For sterically hindered or problematic amino acids, standard coupling reagents may not be efficient enough, leading to longer reaction times during which premature deprotection can occur. Using a more potent coupling reagent can drive the reaction to completion faster. Uronium/aminium salts like HATU , HCTU , and COMU , or phosphonium (B103445) salts like PyBOP , are highly recommended.[1][2]
-
Equivalents of Reagents: Use an appropriate excess of the amino acid and coupling reagents. A common starting point is 3-5 equivalents of Fmoc-Lys(Me)2-OH and a near-equimolar amount of the coupling reagent relative to the amino acid.
-
Reaction Time: While longer coupling times are a general strategy for difficult couplings, for Fmoc-Lys(Me)2-OH, it is a delicate balance. The goal is to achieve complete coupling as quickly as possible to minimize the window for premature deprotection. Monitor the coupling reaction closely (e.g., using a Kaiser test) and proceed to the next step as soon as it is complete.
2. Modification of the Base:
-
Choice of Base: The base used during the coupling step, typically N,N-Diisopropylethylamine (DIPEA), can influence the rate of premature Fmoc deprotection. If double insertion is a persistent issue, consider using a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or collidine, to reduce the overall basicity of the reaction environment.[1]
-
Base Concentration: Use the minimum amount of base necessary to facilitate the coupling reaction. Typically, 2 equivalents of DIPEA per equivalent of amino acid are used. Reducing this amount slightly may help, but care must be taken not to compromise the coupling efficiency.
3. Implementation of a "Double Coupling" Protocol:
While it seems counterintuitive for a double insertion problem, a controlled "double coupling" can be a valuable strategy for ensuring the initial coupling goes to completion rapidly and efficiently, thereby reducing the time the newly coupled amino acid is exposed to the basic coupling environment. This is more of a "recoupling" if the first coupling is incomplete.
4. Fmoc-Deprotection Conditions:
-
Standard Deprotection: The standard 20% piperidine (B6355638) in DMF is generally effective.[3] However, ensure the deprotection time is not excessively long.
-
Milder Deprotection Agents: For sensitive sequences, using a milder deprotection cocktail, such as 2% DBU/2% piperidine in DMF, can be considered, although this is more commonly used to prevent side reactions with other protecting groups.[4]
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to double insertion?
A1: The ε-dimethylamino group on the side chain of Lys(Me)2 is basic. This basicity can lead to intramolecular or intermolecular catalysis of the removal of the Nα-Fmoc protecting group of the newly coupled residue, especially in the basic environment of the coupling reaction. This premature deprotection exposes the α-amine, which can then be acylated by a second molecule of activated Fmoc-Lys(Me)2-OH, resulting in a dipeptide insertion.
Q2: Which coupling reagent is best to avoid double insertion with Fmoc-Lys(Me)2-OH?
A2: While there is no single "best" reagent, highly efficient uronium/aminium or phosphonium-based reagents like HATU, HCTU, COMU, or PyBOP are recommended.[1][2] These reagents promote rapid peptide bond formation, which can minimize the time the N-terminal Fmoc group is exposed to conditions that might cause its premature removal.
Q3: Can I just use a large excess of the next amino acid to outcompete the second insertion of Fmoc-Lys(Me)2-OH?
A3: While this might seem like a plausible strategy, it is not a reliable solution. The premature deprotection and subsequent second coupling can occur before the next programmed coupling step. The most effective approach is to prevent the premature deprotection in the first place by optimizing the coupling conditions for Fmoc-Lys(Me)2-OH itself.
Q4: Is double coupling a recommended strategy for this amino acid?
A4: A standard, prophylactic double coupling for Fmoc-Lys(Me)2-OH might increase the risk of double insertion if the first coupling was already complete. However, if monitoring tests (like the Kaiser test) indicate an incomplete first coupling, a second coupling with fresh reagents is a valid strategy to drive the reaction to completion.
Q5: Would using a different solvent help to reduce double insertion?
A5: Solvents like N-Methyl-2-pyrrolidone (NMP) or the use of chaotropic salts can help to disrupt peptide aggregation, which can be a contributing factor to slow coupling and thus create a larger window for side reactions.[5] If you suspect aggregation is an issue in your sequence, optimizing the solvent system is a reasonable approach.
Data Presentation
Table 1: Comparative Performance of Coupling Reagents for Difficult Couplings
| Coupling Reagent | Reagent Type | Relative Reactivity | Potential for Side Reactions (General) | Recommendation for Fmoc-Lys(Me)2-OH |
| DIC/HOBt | Carbodiimide | Moderate | Moderate (Racemization) | Use with caution; may be too slow. |
| HBTU/DIPEA | Aminium Salt | High | Guanidinylation of free amines if used in excess. | Good choice, but use a slight excess of the amino acid. |
| HATU/DIPEA | Aminium Salt | Very High | Low | Highly Recommended for rapid and efficient coupling.[1] |
| HCTU/DIPEA | Aminium Salt | Very High | Low | Highly Recommended ; often a more soluble alternative to HATU. |
| PyBOP/DIPEA | Phosphonium Salt | High | Low | Recommended ; good for minimizing side reactions.[1] |
| COMU/DIPEA | Aminium Salt | Very High | Low | Highly Recommended ; high solubility and safety profile.[1] |
This table is a generalized comparison based on the reactivity of coupling reagents in sterically hindered situations. The optimal choice may be sequence-dependent.
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-Lys(Me)2-OH using HATU
-
Resin Swelling: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Perform the standard Nα-Fmoc deprotection of the preceding amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Lys(Me)2-OH·HCl (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the solution and vortex for 1-2 minutes.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature.
-
Monitoring: After 30-45 minutes, take a small sample of the resin beads and perform a Kaiser test.
-
Negative Kaiser Test (beads remain colorless or yellowish): The coupling is complete. Proceed to the washing step.
-
Positive Kaiser Test (beads turn blue): The coupling is incomplete. Allow the reaction to proceed for another 15-30 minutes and re-test. If it remains positive, consider a second coupling (Protocol 2).
-
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times).
Protocol 2: Double Coupling Procedure for Incomplete Reactions
-
Initial Wash: After the first coupling attempt (Protocol 1, step 5) shows a positive Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents.
-
Prepare Fresh Reagents: In a separate vessel, prepare a fresh solution of activated Fmoc-Lys(Me)2-OH·HCl as described in Protocol 1, step 3.
-
Second Coupling: Add the newly prepared activated amino acid solution to the washed resin.
-
Reaction: Allow the second coupling reaction to proceed for 30-60 minutes at room temperature.
-
Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a final Kaiser test to confirm the absence of free amines before proceeding to the next Fmoc deprotection step.
Mandatory Visualizations
References
- 1. youtube.com [youtube.com]
- 2. Fmoc-Lys(Me) 2 -OH HCl Novabiochem 252049-10-8 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Validation & Comparative
Navigating the Maze of Dimethyllysine Analysis: A Comparative Guide to Mass Spectrometry Strategies
For researchers, scientists, and drug development professionals engaged in the nuanced field of proteomics, the analysis of post-translationally modified peptides, such as those containing dimethyllysine, presents a unique set of challenges and opportunities. The choice of analytical strategy can significantly impact the quality and reproducibility of results. This guide provides an objective comparison of stable isotope dimethyl labeling with alternative quantitative proteomics methods, supported by experimental data, detailed protocols, and workflow visualizations to aid in methodological selection and experimental design.
Quantitative Proteomics: A Head-to-Head Comparison
Stable isotope dimethyl labeling is a cost-effective and versatile chemical labeling method for quantitative proteomics, applicable to virtually any sample type.[1] However, it is not without its limitations when compared to other established techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
While both dimethyl labeling and SILAC have comparable accuracy and quantitative dynamic range in unfractionated proteome analyses, SILAC has been shown to be more reproducible.[2][3][4] This is primarily because SILAC allows for the combination of cell populations before protein digestion, minimizing quantitative errors introduced during sample processing.[2][3][4] In contrast, dimethyl labeling is performed on peptides after digestion, which can introduce more variability.
Tandem Mass Tags (TMT) offer a higher degree of multiplexing, allowing for the simultaneous analysis of up to 16 samples, which is advantageous when sample material is limited.[1]
| Feature | Stable Isotope Dimethyl Labeling | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | TMT (Tandem Mass Tags) |
| Principle | Chemical labeling of primary amines (N-terminus and Lysine) on peptides. | Metabolic incorporation of stable isotope-labeled amino acids into proteins. | Chemical labeling of primary amines on peptides with isobaric tags. |
| Applicability | Applicable to virtually any sample type, including tissues and clinical samples.[1] | Primarily for cell cultures that can be metabolically labeled. | Applicable to a wide range of sample types. |
| Multiplexing | Typically 2-plex or 3-plex. | 2-plex or 3-plex. | Up to 16-plex.[1] |
| Cost | Low, uses inexpensive reagents.[5] | High, requires expensive isotope-labeled amino acids and specialized media. | High, proprietary reagents. |
| Reproducibility | Less reproducible than SILAC due to labeling after digestion.[2][3][4][6] | Highly reproducible as samples are mixed at the cell stage.[2][3][4] | Good reproducibility. |
| Accuracy | Comparable to SILAC.[2][4] | High accuracy. | Prone to ratio compression. |
Performance Metrics: A Quantitative Look
Experimental data highlights the trade-offs between dimethyl labeling and SILAC. While both methods are valuable, their performance characteristics differ in key areas.
| Performance Metric | Stable Isotope Dimethyl Labeling | SILAC | Citation |
| Peptide Identifications | ~23% fewer unique peptides identified compared to SILAC. | Higher number of peptide identifications. | [3][4] |
| Quantitative Accuracy | Ratios for 1:10 samples were measured as approximately 1:6, indicating some ratio compression. | Also affected by ratio compression, though generally considered highly accurate. | [3][4] |
| Reproducibility | Relative standard deviations are generally within 15%. | More reproducible than dimethyl labeling. | [2][3][4][7] |
The Impact of Dimethylation on Tryptic Digestion
A crucial consideration in the analysis of dimethyllysine is the effect of this modification on the activity of trypsin, the most commonly used protease in proteomics. While trypsin cleaves at the C-terminus of lysine (B10760008) and arginine residues, dimethylation of lysine can hinder this cleavage. However, studies have shown that trypsin can cleave at the C-terminus of dimethylated lysine in a sequence-dependent manner.[8][9]
| Parameter | Observation | Citation |
| Tryptic Cleavage at Dimethyllysine | Cleavage at the C-terminal of dimethylated lysine is possible and sequence-dependent. | [8][9] |
| Optimal Digestion Conditions | Optimal digestion time is around 16 hours with an enzyme-to-substrate ratio of 1:50. | [8][9] |
| Identified C-Kme2 Peptides | Over 7% of total identified peptides in a chemically lysine-dimethyl-labeled HeLa cell lysate were tryptic peptides with C-terminal dimethyllysine. | [8][9] |
Fragmentation Characteristics of Dimethylated Peptides
The fragmentation of peptides in the mass spectrometer is key to their identification and sequencing. Dimethylated peptides exhibit characteristic fragmentation patterns.
Collision-Induced Dissociation (CID) of dimethylated peptides often results in the generation of a prominent a1 ion, which can be used as a reporter for quantification.[5] Higher-energy Collisional Dissociation (HCD) also produces b- and y-type ions and is well-suited for stable modifications like methylation.[10] Electron Transfer Dissociation (ETD) is particularly advantageous for labile post-translational modifications and highly charged peptides, as it preserves the modification while cleaving the peptide backbone, generating c- and z-type ions.[10] For ubiquitinated peptides, which share some characteristics with modified lysines, ETD has been shown to identify a higher number of modified peptides compared to CID and HCD.[4]
| Fragmentation Method | Primary Ion Types | Best Suited For |
| CID (Collision-Induced Dissociation) | b- and y-ions, prominent a1 ion for dimethylated peptides.[5][10] | Small, low-charged peptides and stable modifications. |
| HCD (Higher-energy Collisional Dissociation) | b- and y-ions.[10] | Stable modifications like methylation and acetylation. Provides high-resolution fragment ion spectra. |
| ETD (Electron Transfer Dissociation) | c- and z-ions.[10] | Labile PTMs, highly charged peptides, and can provide better sequence coverage. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results in mass spectrometry-based proteomics.
Protocol 1: Stable Isotope Dimethyl Labeling of Peptides (In-solution)
This protocol is adapted from established methods for the in-solution dimethyl labeling of tryptic peptides.[11][12]
-
Protein Digestion: Start with 25-30 µg of protein extract per sample. Perform an in-solution tryptic digest using an appropriate protocol. Ensure the final peptide solution is in a buffer without primary amines (e.g., 100 mM TEAB).
-
pH Adjustment: Ensure the pH of the digested peptide solution is between 6 and 8.
-
Labeling Reagents:
-
Light Label: 4% (v/v) CH₂O (formaldehyde).
-
Heavy Label: 4% (v/v) ¹³CD₂O (isotopic formaldehyde).
-
Reducing Agent: 0.6 M NaBH₃CN (sodium cyanoborohydride) or NaBD₃CN for heavy labeling.
-
-
Labeling Reaction:
-
To each peptide sample, add 4 µL of the respective formaldehyde (B43269) solution (light or heavy).
-
Mix briefly and spin down.
-
Add 4 µL of the corresponding 0.6 M cyanoborohydride solution.
-
Vortex and incubate for 60 minutes at room temperature.
-
-
Quenching the Reaction:
-
Add 16 µL of 1% (v/v) ammonia (B1221849) solution to consume excess formaldehyde.
-
Add 8 µL of formic acid to acidify the sample and stop the reaction.
-
-
Sample Pooling and Desalting: Combine the light- and heavy-labeled samples at a 1:1 ratio. Desalt the mixed sample using a C18 StageTip or equivalent solid-phase extraction method.[12]
-
LC-MS/MS Analysis: The labeled and desalted peptides are now ready for analysis.
Protocol 2: Tryptic Digestion with Considerations for Dimethylated Proteins
This protocol provides a general workflow for tryptic digestion, with specific considerations for proteins that may contain endogenous or chemically introduced dimethyllysine.[8][9][13][14]
-
Protein Solubilization and Reduction:
-
Solubilize the protein pellet in 8 M urea (B33335) in 100 mM TEAB buffer.
-
Reduce disulfide bonds by adding TCEP to a final concentration of 5 mM and incubating for 30 minutes at room temperature.
-
-
Alkylation:
-
Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 15 mM and incubating for 30 minutes in the dark at room temperature.
-
-
Dilution and Initial Digestion (Optional with Lys-C):
-
Dilute the sample with 100 mM TEAB to reduce the urea concentration to less than 2 M.
-
For complex samples, an initial digestion with Lys-C (1:100 enzyme:protein ratio) can be performed for 2-4 hours at 37°C.
-
-
Trypsin Digestion:
-
Digestion Quenching:
-
Stop the digestion by adding formic acid or TFA to a final concentration of 1%, lowering the pH to ~2-3.
-
-
Desalting: Desalt the peptide mixture using a C18 column or StageTip prior to LC-MS/MS analysis.
Recommended LC-MS/MS Parameters
While optimal parameters are instrument-dependent, the following provides a general starting point for the analysis of dimethyl-labeled peptides on a high-resolution mass spectrometer like an Orbitrap.[12][15]
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column |
| Gradient | A linear gradient of increasing acetonitrile (B52724) concentration in 0.1% formic acid. |
| MS1/Full Scan Resolution | 60,000 or higher |
| AGC Target (MS1) | 1 x 10⁶ |
| Max Ion Time (MS1) | 100 ms |
| MS2/Fragment Scan Resolution | 15,000 or higher |
| AGC Target (MS2) | 1 x 10⁵ |
| Max Ion Time (MS2) | 50-100 ms |
| Isolation Window | 1.2 - 2.0 m/z |
| Collision Energy (HCD) | Stepped normalized collision energy (e.g., 25, 30, 35) |
| Data Acquisition | Data-Dependent Acquisition (DDA) with a topN method (e.g., Top 10-20) |
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the key stages in the analysis of peptides with dimethyllysine.
Caption: A flowchart illustrating the key steps in a typical quantitative proteomics workflow using stable isotope dimethyl labeling.
Caption: A simplified diagram showing the fragmentation of a peptide with a dimethylated N-terminus and a dimethylated lysine residue.
References
- 1. iTRAQ/TMT-Based PTM Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
- 2. medium.com [medium.com]
- 3. researchgate.net [researchgate.net]
- 4. Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiplexed, Quantitative Workflow for Sensitive Biomarker Discovery in Plasma Yields Novel Candidates for Early Myocardial Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Detect Post-Translational Modifications (PTMs) Sites? - Creative Proteomics [creative-proteomics.com]
- 10. support.proteomesoftware.com [support.proteomesoftware.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects [mdpi.com]
- 15. Peptide Selection for Accurate Targeted Protein Quantification via a Dimethylation High-Resolution Mass Spectrum Strategy with a Peptide Release Kinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Dimethyllysine Incorporation: A Comparative Guide to LC-MS/MS and Immunoassays
For researchers, scientists, and drug development professionals, accurately confirming the incorporation of post-translational modifications (PTMs) like dimethyllysine is crucial for understanding protein function and signaling. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with alternative immunoassays—Western Blotting and ELISA—for the confirmation of dimethyllysine incorporation, supported by experimental protocols and data.
Performance Comparison
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful platform for the high-throughput analysis of lysine (B10760008) methylation due to its high sensitivity and resolving power.[1][2] However, traditional immunoassay techniques remain valuable tools in many laboratories. The following table summarizes the key quantitative and qualitative performance characteristics of LC-MS/MS, Western Blot, and ELISA for the detection of dimethyllysine, using p53 as a representative protein of interest.
| Feature | LC-MS/MS | Western Blot | ELISA |
| Quantitative Range | Wide dynamic range, capable of absolute quantification with standards[3] | Semi-quantitative, relative quantification based on band intensity | Quantitative, with a defined standard curve |
| Sensitivity (p53) | Lower Limit of Quantification (LLOQ): 2.2 pmol/mL (for total p53)[4][5] | Generally lower sensitivity compared to ELISA | Analytical sensitivity: <50 pg/mL (for total p53)[6] |
| Specificity | High, based on precursor ion mass and fragmentation pattern | Dependent on antibody specificity, potential for cross-reactivity | Dependent on antibody specificity, potential for cross-reactivity |
| Throughput | High, suitable for analyzing complex proteomic samples | Low to medium, laborious for large sample numbers | High, suitable for screening numerous samples in parallel |
| Site Identification | Precisely identifies the specific site of dimethylation | Does not provide site-specific information | Does not provide site-specific information |
| Multiplexing | Capable of identifying and quantifying multiple PTMs simultaneously | Limited, requires stripping and reprobing or multiple blots | Limited, typically detects a single analyte per well |
Note: The sensitivity data for LC-MS/MS and ELISA are for total p53 protein and serve as a proxy for comparison. The actual sensitivity for a dimethylated peptide or protein will depend on various factors, including ionization efficiency and antibody affinity.
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducible and reliable results. Below are protocols for the detection of dimethyllysine incorporation using LC-MS/MS, Western Blotting, and ELISA.
LC-MS/MS Protocol for Dimethyllysine Analysis
This protocol outlines a general method to assay lysine methylation across the proteome using quantitative proteomics.[3]
1. Protein Extraction and Digestion:
-
Lyse cells and extract proteins using a suitable lysis buffer.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using an appropriate protease, such as trypsin. Trypsin typically fails to cleave at methylated lysine residues, which can aid in their identification.
2. Peptide Desalting and Enrichment (Optional):
-
Desalt the peptide mixture using a C18 StageTip or similar reversed-phase chromatography.
-
For low-abundance modifications, enrich for methylated peptides using immunoprecipitation with pan-specific antibodies against methylated lysine.[1][2]
3. LC-MS/MS Analysis:
-
Resuspend the desalted (and enriched) peptides in 0.1% formic acid.
-
Separate peptides using a reversed-phase C18 column with a gradient of acetonitrile (B52724) in 0.1% formic acid.
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
MS1 Scan: Acquire full MS1 scans over a mass range of 300-1500 m/z with a resolution of at least 60,000.
-
MS2 Fragmentation: Select precursor ions for fragmentation using Higher-energy Collisional Dissociation (HCD). Acquire high-resolution MS/MS spectra.
-
4. Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database to identify peptides.
-
Specify dimethyllysine as a variable modification.
-
Utilize software such as MaxQuant or Proteome Discoverer for peptide identification and quantification.
Western Blot Protocol for Dimethyllysine Detection
This protocol provides a general workflow for the detection of dimethylated proteins.
1. Sample Preparation:
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of protein lysate per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for dimethyllysine overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Normalize the band intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
ELISA Protocol for Dimethyllysine Quantification
This protocol describes a sandwich ELISA for the quantification of a dimethylated protein.
1. Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for the target protein overnight at 4°C.
2. Blocking:
-
Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
3. Sample and Standard Incubation:
-
Prepare serial dilutions of a known standard of the dimethylated protein.
-
Add standards and samples to the wells and incubate for 2 hours at room temperature.
4. Detection Antibody Incubation:
-
Wash the wells.
-
Add a detection antibody specific for dimethyllysine conjugated to an enzyme (e.g., HRP) and incubate for 1-2 hours at room temperature.
5. Signal Development and Measurement:
-
Wash the wells.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the dimethylated protein in the samples based on the standard curve.
Visualizing the Workflow and Signaling Context
To better illustrate the experimental process and the biological relevance of dimethyllysine, the following diagrams were created using Graphviz.
Dimethylation of lysine residues plays a critical role in regulating various cellular processes, including the p53 tumor suppressor pathway. The following diagram illustrates the impact of dimethylation on p53 activity.
Dimethylation of p53 at lysine 370 (p53K370me2) is a key regulatory event.[7][8] Upon DNA damage, a lysine methyltransferase is activated, leading to the dimethylation of p53 at K370. This modification can enhance the transcriptional activity of p53, promoting the expression of target genes involved in cell cycle arrest and apoptosis.[8] This process is reversible, with lysine demethylases removing the methyl groups to inactivate p53.[9]
References
- 1. Quantitative analysis of global protein lysine methylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS-based targeted proteomics quantitatively detects the interaction between p53 and MDM2 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of p53 protein using liquid chromatography tandem mass spectrometry in cells and its application [jcpu.cpu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Regulation of p53 function by lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
A Comparative Guide to the NMR Analysis of Peptides Containing Fmoc-Lys(Me)2-OH
For researchers, scientists, and drug development professionals, the site-specific incorporation of post-translationally modified amino acids is crucial for understanding their roles in complex biological processes. The use of Nα-Fmoc-Nε,Nε-dimethyl-L-lysine (Fmoc-Lys(Me)2-OH) in solid-phase peptide synthesis (SPPS) allows for the precise introduction of a dimethylated lysine (B10760008) residue, a key modification in epigenetics and other signaling pathways. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic signatures of peptides containing a dimethylated lysine residue versus their unmodified counterparts, supported by experimental data and detailed protocols.
Impact of Lysine Dimethylation on NMR Spectra
The addition of two methyl groups to the ε-amino group of a lysine side chain induces characteristic changes in the local electronic environment, which are readily detectable by NMR spectroscopy. These changes manifest as distinct shifts in the ¹H and ¹³C chemical shifts of the lysine side-chain protons and carbons, providing a clear spectroscopic handle for identifying and characterizing this modification.
The most significant changes are observed for the protons and carbons of the ε-methylene group (Hε and Cε) directly attached to the nitrogen atom, as well as the newly introduced methyl groups.
Data Presentation: Comparative NMR Data
To illustrate the effect of ε-dimethylation on peptide NMR spectra, the following tables summarize the characteristic ¹H and ¹³C chemical shifts for a model tripeptide, Ac-Gly-X-Ala-NH₂, where X is either L-Lysine or Nε,Nε-dimethyl-L-lysine. The values presented are representative and may vary depending on the peptide sequence, solvent, pH, and temperature.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm) for Ac-Gly-X-Ala-NH₂ in D₂O
| Proton | Ac-Gly-Lys-Ala-NH₂ | Ac-Gly-Lys(Me)₂-Ala-NH₂ | Key Differences |
| Lys Hα | ~4.35 | ~4.33 | Minor upfield shift. |
| Lys Hβ | ~1.90, ~1.75 | ~1.88, ~1.73 | Minor upfield shifts. |
| Lys Hγ | ~1.50 | ~1.48 | Minor upfield shift. |
| Lys Hδ | ~1.70 | ~1.68 | Minor upfield shift. |
| Lys Hε | ~3.01 | ~2.95 | Significant upfield shift due to the influence of the adjacent methyl groups. |
| Lys Nε(CH₃)₂ | - | ~2.60 (singlet) | Appearance of a distinct singlet corresponding to the two methyl groups.[1] |
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) for Ac-Gly-X-Ala-NH₂ in D₂O
| Carbon | Ac-Gly-Lys-Ala-NH₂ | Ac-Gly-Lys(Me)₂-Ala-NH₂ | Key Differences |
| Lys Cα | ~56.0 | ~55.8 | Minor upfield shift. |
| Lys Cβ | ~32.5 | ~32.3 | Minor upfield shift. |
| Lys Cγ | ~24.0 | ~23.8 | Minor upfield shift. |
| Lys Cδ | ~28.5 | ~28.2 | Minor upfield shift. |
| Lys Cε | ~41.0 | ~57.5 | Significant downfield shift due to the substitution with two methyl groups. |
| Lys Nε(CH₃)₂ | - | ~49.0 | Appearance of a characteristic signal for the methyl carbons.[1] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Lys(Me)₂
This protocol describes the manual synthesis of a model peptide, Ac-Gly-Lys(Me)₂-Ala-NH₂, using Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ala-OH
-
Fmoc-Lys(Me)₂-OH·HCl
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride (B1165640)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling (Ala):
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for the incorporation of Fmoc-Lys(Me)₂-OH·HCl and then Fmoc-Gly-OH. For Fmoc-Lys(Me)₂-OH·HCl, add 1 equivalent of DIPEA to the coupling mixture to neutralize the hydrochloride salt.
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
-
Final Washing: Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry and NMR.
NMR Spectroscopy of the Synthesized Peptide
Sample Preparation:
-
Dissolve 1-5 mg of the lyophilized, purified peptide in 0.5 mL of a deuterated solvent (e.g., 90% H₂O/10% D₂O or DMSO-d₆).
-
For samples in H₂O/D₂O, adjust the pH to the desired value (typically between 4 and 7).
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and overall folding.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum with a mixing time of 60-80 ms (B15284909) to identify coupled proton spin systems within each amino acid residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum with a mixing time of 150-300 ms to identify through-space correlations between protons, which are essential for sequential assignment and structure determination.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire a natural abundance or ¹³C-labeled ¹H-¹³C HSQC spectrum to correlate directly bonded protons and carbons. This is particularly useful for resolving signal overlap and confirming assignments.
Mandatory Visualizations
Experimental Workflow for Peptide Synthesis and NMR Analysis
Caption: Workflow for peptide synthesis and NMR analysis.
Histone H3K4 Methylation Signaling Pathway
Histone methylation, particularly at lysine 4 of histone H3 (H3K4), is a key epigenetic mark that regulates gene expression. The dimethylation of H3K4 (H3K4me2) is generally associated with transcriptionally active or poised gene promoters.
Caption: Histone H3K4 methylation pathway.
References
A Comparative Guide to Sequencing Peptides with Dimethyllysine: Edman Degradation vs. Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the complexities of peptide sequencing, the presence of post-translational modifications (PTMs) such as dimethyllysine presents a significant analytical challenge. The choice of sequencing methodology is critical for accurate characterization of therapeutic peptides, antibodies, and other protein-based modalities. This guide provides an objective comparison of two primary sequencing techniques—Edman degradation and mass spectrometry—for peptides containing dimethyllysine, supported by experimental data and detailed protocols to inform your selection process.
The precise identification of amino acid sequences is fundamental to understanding protein function and ensuring the quality and consistency of biopharmaceuticals.[1][2][3] Dimethyllysine, a common PTM, can influence a protein's structure, function, and interactions. Therefore, accurate localization of this modification within a peptide sequence is paramount. This guide will delve into the principles, performance, and applicability of Edman degradation and mass spectrometry for this purpose.
Methodological Overview
Edman Degradation: The Classic Approach
Developed by Pehr Edman, this chemical method sequentially removes amino acids from the N-terminus of a peptide.[2][4][5] The process involves three key steps per cycle:
-
Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.
-
Cleavage: Under acidic conditions, the PTC-derivatized N-terminal amino acid is cleaved from the peptide chain as a thiazolinone derivative.
-
Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by high-performance liquid chromatography (HPLC) based on its retention time compared to known standards.[3][4]
For peptides containing dimethyllysine, the success of Edman degradation hinges on the stability of the PTH-dimethyllysine derivative and its unique elution profile in HPLC.
Mass Spectrometry: The High-Throughput Alternative
Mass spectrometry (MS)-based peptide sequencing, typically using tandem mass spectrometry (MS/MS), has become a cornerstone of modern proteomics.[1][6][7] In a typical "bottom-up" proteomics workflow, the peptide is first enzymatically digested (e.g., with trypsin), and the resulting fragments are analyzed. The process involves:
-
Ionization: The peptide fragments are ionized, commonly using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Mass Analysis (MS1): The mass-to-charge ratio (m/z) of the intact peptide ions is measured.
-
Fragmentation (MS2): A specific peptide ion is selected and fragmented, typically through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Sequence Determination: The m/z values of the fragment ions (b- and y-ions) are measured, and the amino acid sequence is deduced from the mass differences between the fragments. The presence and location of the dimethyllysine modification are identified by a characteristic mass shift.[8]
Performance Comparison
| Feature | Edman Degradation | Mass Spectrometry |
| Principle | Sequential chemical degradation from the N-terminus | Fragmentation of peptide ions and mass analysis |
| Sample Requirement | Purified peptide (>90%)[1] | Can handle complex mixtures |
| Sensitivity | 10-100 picomoles[4] | Low femtomole to attomole range |
| Throughput | Low, sequential analysis | High, capable of analyzing thousands of peptides in a single run |
| Sequence Coverage | Typically limited to the first 20-30 N-terminal residues | Can achieve full sequence coverage |
| PTM Analysis | Can identify some stable PTMs with known PTH standards | Excellent for identifying a wide range of PTMs |
| N-terminal Blockage | Blocked if the N-terminus is modified (e.g., acetylation)[4][9] | Can sequence peptides with modified N-termini |
| De Novo Sequencing | Inherently a de novo sequencing method | Can be used for de novo sequencing, but often relies on database searching |
Experimental Data: Sequencing a Dimethyllysine-Containing Peptide
For mass spectrometry, numerous studies have successfully characterized dimethyllysine-containing peptides. The dimethylation of a lysine (B10760008) residue results in a mass increase of 28.0313 Da. This mass shift is readily detected in both the precursor ion (MS1) and fragment ions (MS2) containing the modification, allowing for unambiguous localization.
Here is a hypothetical comparison of expected results for a peptide containing a single dimethyllysine residue:
| Parameter | Edman Degradation | Mass Spectrometry |
| Identification of Dimethyllysine | Identification of a unique peak in the HPLC chromatogram corresponding to PTH-dimethyllysine. Requires a pre-existing standard for confirmation. | Observation of a +28.0313 Da mass shift in the precursor and fragment ions containing the modified lysine. |
| Confidence in Localization | High, as the position is determined by the cycle number in which the PTH-dimethyllysine is released. | High, based on the specific b- and y-ions that show the mass shift. |
| Potential Challenges | - Lack of a commercial PTH-dimethyllysine standard for HPLC calibration.- Potential for incomplete coupling or cleavage at the modified residue, leading to lower cycle efficiency. | - Trypsin digestion can be inhibited at dimethylated lysine residues, potentially leading to long or missed cleavage peptides.[11]- Requires specialized data analysis software to identify the modification. |
Experimental Protocols
Edman Degradation Sequencing Protocol
-
Sample Preparation: The purified peptide sample (10-100 pmol) is loaded onto a polybrene-coated glass fiber disc or a PVDF membrane.
-
Automated Edman Degradation: The sample is placed in an automated protein sequencer. The instrument performs the following steps for each cycle:
-
Coupling: The peptide is treated with a solution of PITC in a non-polar solvent (e.g., heptane) under an inert atmosphere of argon at a controlled temperature (typically around 50°C).
-
Cleavage: After a wash step to remove excess PITC, the peptide is treated with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid derivative.
-
Extraction and Conversion: The resulting anilinothiazolinone (ATZ)-amino acid is selectively extracted with an organic solvent (e.g., butyl chloride). The ATZ derivative is then converted to the more stable PTH-amino acid by treatment with aqueous acid.
-
-
HPLC Analysis: A portion of the collected PTH-amino acid is injected onto a reverse-phase HPLC column. The PTH-amino acids are separated and detected by UV absorbance. The retention time of the unknown PTH-amino acid is compared to a standard chromatogram of known PTH-amino acids for identification. The cycle number indicates the position of the amino acid in the sequence.
Mass Spectrometry-Based Sequencing Protocol (LC-MS/MS)
-
Sample Preparation and Digestion:
-
The protein or peptide sample is denatured, reduced, and alkylated.
-
The sample is then digested with a protease, such as trypsin. For peptides with dimethyllysine, it's important to consider that trypsin cleavage C-terminal to the modified lysine may be inhibited.[11] An alternative or complementary enzyme may be used.
-
-
Liquid Chromatography (LC) Separation: The digested peptide mixture is loaded onto a reverse-phase HPLC column and separated by a gradient of increasing organic solvent concentration. The eluting peptides are directly introduced into the mass spectrometer.
-
Tandem Mass Spectrometry (MS/MS):
-
The mass spectrometer is operated in a data-dependent acquisition mode.
-
A full MS scan (MS1) is performed to measure the m/z of the intact peptide ions.
-
The most intense ions from the MS1 scan are sequentially selected for fragmentation (MS2) by CID or HCD.
-
-
Data Analysis:
-
The resulting MS/MS spectra are searched against a protein sequence database using software like Mascot, Sequest, or MaxQuant.
-
The search parameters must include dimethyllysine as a variable modification (+28.0313 Da on lysine).
-
The software scores the peptide-spectrum matches (PSMs) to identify the peptide sequences and localize the PTMs.
-
Visualizing the Workflows
Caption: Workflow of Edman Degradation.
Caption: Workflow of Mass Spectrometry-based Sequencing.
Conclusion and Recommendations
Both Edman degradation and mass spectrometry are powerful techniques for peptide sequencing, each with its own set of advantages and limitations when it comes to analyzing peptides containing dimethyllysine.
Edman degradation offers a direct and unambiguous method for determining the N-terminal sequence of a purified peptide.[6] If the dimethyllysine residue is within the first 20-30 amino acids and the N-terminus is not blocked, Edman degradation can provide high-confidence localization of this modification. However, its lower sensitivity, low throughput, and the requirement for a highly purified sample make it less suitable for complex samples or for identifying modifications in low-abundance peptides.
Mass spectrometry , on the other hand, provides superior sensitivity, high throughput, and the ability to analyze complex mixtures.[1][6] It can identify dimethyllysine at any position within the peptide and can simultaneously detect other PTMs. For comprehensive proteomic studies and the analysis of low-abundance peptides, mass spectrometry is the method of choice. The primary challenge lies in potential issues with enzymatic digestion and the need for sophisticated data analysis.
In practice, the two techniques can be complementary. Edman degradation can be used to definitively confirm the N-terminal sequence and the position of a dimethyllysine residue in a purified therapeutic peptide for regulatory purposes, while mass spectrometry can provide a more global and in-depth analysis of the entire protein and its various modifications. The ultimate choice of method will depend on the specific research question, sample purity and quantity, and the available instrumentation.
References
- 1. When to Choose Edman Sequencing Over Mass Spectrometry: A Practical Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 3. Edman Degradation vs Sanger Sequencing - Creative Proteomics [creative-proteomics.com]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. ehu.eus [ehu.eus]
- 6. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 7. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results | MtoZ Biolabs [mtoz-biolabs.com]
- 10. EDMAN SEQUENCING RESEARCH GROUP 2004 STUDY: MODIFIED AMINO ACIDS IN EDMAN SEQUENCING - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tryptic Peptides Bearing C-Terminal Dimethyllysine Need to Be Considered during the Analysis of Lysine Dimethylation in Proteomic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Incorporating Dimethylated Lysine in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides with post-translational modifications (PTMs), the incorporation of dimethylated lysine (B10760008) is crucial for studying epigenetic signaling pathways and developing novel therapeutics. While the direct incorporation of Nα-Fmoc-Nε,Nε-dimethyl-L-lysine (Fmoc-Lys(Me)2-OH) is a common strategy, several alternative approaches offer distinct advantages in terms of flexibility, cost, and synthetic efficiency. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.
The primary alternative to using the pre-modified Fmoc-Lys(Me)2-OH building block is the on-resin modification of a lysine residue protected with an orthogonal protecting group. This strategy involves incorporating a lysine derivative with a side-chain protecting group that can be selectively removed without affecting the Nα-Fmoc group or other side-chain protecting groups. Subsequently, the ε-amino group is dimethylated on the solid support. Key orthogonally protected lysine derivatives for this purpose include Fmoc-Lys(Mmt)-OH and Fmoc-Lys(ivDde)-OH.
Performance Comparison: Pre-methylation vs. On-Resin Modification
The choice between direct incorporation of Fmoc-Lys(Me)2-OH and on-resin methylation depends on several factors, including the peptide sequence, the desired scale of synthesis, and the availability of reagents. The following table summarizes the key performance metrics for each approach.
| Performance Metric | Direct Incorporation (Fmoc-Lys(Me)2-OH) | On-Resin Methylation (using Fmoc-Lys(Mmt)-OH or Fmoc-Lys(ivDde)-OH) |
| Purity of Final Peptide | Generally high, as the modification is introduced as a pure building block. However, the basicity of the dimethylated side chain can sometimes lead to side reactions like premature Fmoc deprotection.[1] | Can be high, but is dependent on the efficiency and cleanliness of the on-resin deprotection and methylation steps. Incomplete reactions can lead to a mixture of unmethylated, monomethylated, and dimethylated species, complicating purification. |
| Overall Yield | Can be lower due to potential challenges in coupling the sterically hindered Fmoc-Lys(Me)2-OH and subsequent amino acids.[1] | Yields can be variable. The additional on-resin steps (deprotection and methylation) may lead to some peptide loss. However, avoiding difficult couplings can sometimes result in higher overall yields. Reductive amination on resin has been shown to be efficient. |
| Synthetic Flexibility | Low. The position of the dimethylated lysine is fixed from the start of the synthesis. | High. Allows for the site-specific introduction of other modifications on the same lysine residue or at other positions in the peptide before or after methylation. Also enables the synthesis of peptides with different methylation states (mono- or di-) from a common intermediate. |
| Cost-Effectiveness | Fmoc-Lys(Me)2-OH is a specialized and relatively expensive amino acid derivative. | Can be more cost-effective as the orthogonally protected lysine derivatives (Fmoc-Lys(Mmt)-OH, Fmoc-Lys(ivDde)-OH) are generally less expensive, and the reagents for on-resin methylation are common laboratory chemicals. |
| Ease of Synthesis | Simpler workflow with fewer on-resin manipulation steps. | More complex workflow involving additional deprotection and reaction steps on the solid support, requiring careful monitoring. |
Signaling Pathway Involving Lysine Methylation
Histone methylation is a critical post-translational modification that plays a central role in regulating gene expression and is implicated in various signaling pathways. The diagram below illustrates a simplified representation of how histone lysine methylation, catalyzed by histone methyltransferases (KMTs), can influence downstream cellular processes.
Caption: A simplified signaling pathway illustrating the role of histone lysine methylation.
Experimental Protocols
Protocol 1: On-Resin Dimethylation of Lysine using Fmoc-Lys(Mmt)-OH
This protocol describes the incorporation of Fmoc-Lys(Mmt)-OH into a peptide sequence followed by on-resin deprotection and reductive amination to yield a dimethylated lysine residue.
1. Incorporation of Fmoc-Lys(Mmt)-OH:
-
The peptide is synthesized on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
At the desired position, Fmoc-Lys(Mmt)-OH is coupled using standard coupling reagents (e.g., HBTU/HOBt/DIPEA in DMF).
2. Selective Deprotection of the Mmt Group:
-
After incorporation, the resin is washed thoroughly with DMF and DCM.
-
The Mmt group is removed by treating the resin with a solution of 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for 2 minutes, repeated until the yellow color of the Mmt cation is no longer observed in the washings. The resin is then washed with DCM and DMF.
3. On-Resin Reductive Amination:
-
The resin with the free ε-amino group of lysine is suspended in a solution of 1% acetic acid in DMF.
-
A 20-fold molar excess of formaldehyde (B43269) (as a 37% aqueous solution) is added, and the mixture is agitated for 15 minutes.
-
A 10-fold molar excess of sodium cyanoborohydride (NaBH3CN) is added, and the reaction is agitated for 1 hour.
-
The resin is washed thoroughly with DMF, DCM, and methanol.
4. Continuation of Peptide Synthesis:
-
The Nα-Fmoc group of the subsequent amino acid can be deprotected, and peptide chain elongation can continue as per standard SPPS protocols.
5. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
Protocol 2: Direct Incorporation of Fmoc-Lys(Me)2-OH
This protocol outlines the direct incorporation of the pre-methylated amino acid into the peptide sequence.
1. Peptide Synthesis:
-
Standard Fmoc-SPPS is performed on a solid support.
2. Coupling of Fmoc-Lys(Me)2-OH:
-
At the desired position, Fmoc-Lys(Me)2-OH is coupled. Due to the basicity of the dimethylamino group, which can cause premature deprotection of the Fmoc group, specific coupling conditions are recommended.[1]
-
A solution of Fmoc-Lys(Me)2-OH (2.5 equivalents) and HOBt (3.5 equivalents) in DMF is prepared.
-
DIC (2.5 equivalents) is added, and the mixture is pre-activated for 3 minutes.[1]
-
The activated amino acid solution is added to the deprotected resin, and the coupling reaction is allowed to proceed for 1-2 hours.[1]
3. Subsequent Couplings:
-
For amino acids coupled after the Fmoc-Lys(Me)2-OH residue, it is advisable to continue using DIC/HOBt coupling conditions to maintain a slightly acidic environment and prevent side reactions.[1]
4. Cleavage and Deprotection:
-
Upon completion of the synthesis, the peptide is cleaved from the resin and deprotected using a standard cleavage cocktail.
Experimental Workflow
The following diagram illustrates a generalized experimental workflow for the synthesis of a dimethylated lysine-containing peptide via the on-resin modification approach.
References
A Head-to-Head Battle: Comparing Fmoc-Lys(Me)2-OH and Post-Synthetic Methylation for Dimethylated Peptides
For researchers and drug development professionals, the site-specific incorporation of dimethylated lysine (B10760008) into peptides is crucial for mimicking post-translational modifications, enhancing proteolytic stability, and modulating biological activity. The two primary strategies to achieve this are the direct incorporation of the pre-modified building block, Fmoc-Lys(Me)2-OH, during Solid-Phase Peptide Synthesis (SPPS), and the chemical modification of lysine residues after peptide synthesis is complete. This guide provides an objective comparison of these methods, supported by experimental considerations and data, to inform the selection of the most suitable strategy for your research needs.
The choice between these methodologies is not trivial, involving a trade-off between the convenience of direct incorporation and the flexibility of post-synthetic modification. Key factors influencing this decision include the peptide sequence, the desired purity, the scale of synthesis, and the potential for side reactions.
Quantitative Performance Comparison
While direct, side-by-side quantitative data in the literature for the same peptide sequence is scarce, the performance of each method can be evaluated based on established chemical principles and reported outcomes. The following tables summarize the expected performance of each method based on typical results in peptide synthesis.
Table 1: Performance Comparison of Dimethylated Lysine Incorporation Strategies
| Parameter | Fmoc-Lys(Me)2-OH (Building Block Approach) | Post-Synthetic Methylation (On-Resin) |
| Purity of Crude Peptide | Generally high, but sequence-dependent. | Variable; dependent on reaction efficiency and selectivity. |
| Overall Yield | Good; subject to standard SPPS efficiencies. | Can be lower due to an additional reaction step and subsequent purification challenges. |
| Predictability | High; standard coupling protocols apply. | Moderate; requires optimization for each peptide sequence. |
| Risk of Side Reactions | Low to moderate; potential for Fmoc-deprotection. | Moderate to high; risk of incomplete methylation, over-methylation (if applicable), and modification of other residues. |
| Sequence Dependency | High; basicity of Lys(Me)2 can affect subsequent couplings. | High; steric hindrance around the lysine residue can impact reaction efficiency. |
| Scalability | Readily scalable with standard SPPS protocols. | Can be challenging to scale due to reaction conditions and purification. |
Table 2: Common Side Products and Considerations
| Method | Potential Side Products | Mitigation Strategies |
| Fmoc-Lys(Me)2-OH | - Deletion sequences (due to incomplete coupling after Lys(Me)2).- Double incorporation of the subsequent amino acid.[1][2] | - Use of acidic coupling reagents like DIC/HOBt to protonate the Lys(Me)2 side chain.[1]- Extended coupling times for the subsequent residue. |
| Post-Synthetic Methylation | - Incompletely methylated species (mono-methylated lysine).- Unreacted lysine.- Modification of the N-terminus.- Potential side reactions with other nucleophilic residues. | - Use of excess methylation reagents.- Optimization of reaction time and temperature.- N-terminal protection if selective side-chain methylation is required. |
Experimental Methodologies
A clear understanding of the experimental protocols is essential for evaluating and implementing each strategy.
Protocol 1: Peptide Synthesis using Fmoc-Lys(Me)2-OH
This protocol outlines the standard procedure for incorporating Fmoc-Lys(Me)2-OH into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
1. Resin Preparation:
- Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[1]
- Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, followed by a second treatment for 10 minutes.[1]
- Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
2. Amino Acid Coupling:
- In a separate vial, dissolve the standard Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling agent (e.g., HCTU, 0.95 equivalents to the amino acid), and an activator base (e.g., DIPEA, 2 equivalents to the amino acid) in DMF.
- Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
- Monitor coupling completion using a qualitative test (e.g., Kaiser test).
- Wash the resin with DMF.
3. Incorporation of Fmoc-Lys(Me)2-OH:
- For the coupling of Fmoc-Lys(Me)2-OH and the subsequent amino acid, it is recommended to switch to a more acidic coupling condition to prevent premature Fmoc deprotection caused by the basic side chain of dimethyl-lysine.[1][2]
- Activation: Dissolve Fmoc-Lys(Me)2-OH (2.5 equivalents) and 1-hydroxybenzotriazole (B26582) (HOBt) (3.5 equivalents) in DMF. Add diisopropylcarbodiimide (DIC) (2.5 equivalents) and allow to pre-activate for 5-10 minutes.
- Coupling: Add the activated Fmoc-Lys(Me)2-OH solution to the resin and agitate for 2-4 hours.
- Post-Lys(Me)2 Coupling: Use the same DIC/HOBt activation method for the next amino acid to be coupled after the dimethylated lysine residue.
4. Repetitive Cycles:
- Repeat the Fmoc deprotection and coupling steps for each amino acid in the sequence.
5. Cleavage and Deprotection:
- After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (B109758) (DCM).
- Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours at room temperature.[2]
- Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
6. Analysis and Purification:
- Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (LC-MS).[3]
- Purify the peptide using preparative RP-HPLC.
Protocol 2: Post-Synthetic On-Resin Reductive Methylation
This protocol describes the synthesis of a peptide containing a standard lysine residue, followed by on-resin reductive methylation to introduce the dimethyl group.
1. Peptide Synthesis:
- Synthesize the peptide sequence on a suitable resin using standard Fmoc-SPPS protocols, incorporating Fmoc-Lys(Boc)-OH at the desired position.
- After the final coupling, remove the N-terminal Fmoc group. If N-terminal methylation is not desired, the N-terminus should be protected (e.g., with an acetyl group).
2. Side-Chain Deprotection:
- Selectively deprotect the lysine side chain by removing the Boc group. This is typically achieved during the final cleavage. For on-resin modification, an orthogonal protecting group like Mtt or Aloc would be used for the lysine side chain, which can be removed selectively on the resin.
3. On-Resin Reductive Methylation:
- Wash the resin with an appropriate solvent (e.g., THF or DMF).
- Reaction Mixture: Prepare a solution of formaldehyde (B43269) (e.g., 20-40 equivalents) and a reducing agent such as sodium cyanoborohydride (NaBH3CN) or dimethylamine (B145610) borane (B79455) complex in the reaction solvent.[4]
- Methylation Reaction: Add the reaction mixture to the resin and agitate at room temperature. The reaction time can range from a few hours to overnight. It is crucial to ensure an excess of reagents to drive the reaction to completion for dimethylation.[4]
- Quenching: Quench the reaction by adding an excess of a primary amine solution, such as glycine (B1666218) or Tris buffer.[5]
- Wash the resin extensively with DMF, DCM, and methanol.
4. Cleavage, Analysis, and Purification:
- Proceed with the standard cleavage, analysis, and purification steps as described in Protocol 1 (steps 5 and 6).
Visualizing the Workflows
To better illustrate the two distinct approaches, the following diagrams outline the experimental workflows.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. New surface contacts formed upon reductive lysine methylation: Improving the probability of protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specificity Analysis of Protein Lysine Methyltransferases Using SPOT Peptide Arrays - PMC [pmc.ncbi.nlm.nih.gov]
On-Resin Reductive Amination: A Viable Alternative to Pre-formed Fmoc-Lys(Me)2-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the site-specific incorporation of dimethylated lysine (B10760008) residues into peptides is crucial for studying epigenetic modifications and developing novel therapeutics. The traditional approach involves the use of pre-synthesized Fmoc-Lys(Me)2-OH in solid-phase peptide synthesis (SPPS). However, on-resin reductive amination of a lysine residue offers a flexible and potentially more cost-effective alternative. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols.
Executive Summary
Performance Comparison
The following tables summarize the key performance indicators for each method. It is important to note that direct comparative studies on the same peptide sequence are limited in the literature. The data presented here is a synthesis of information from various sources to provide a representative comparison.
| Parameter | On-Resin Reductive Amination | Incorporation of Fmoc-Lys(Me)2-OH |
| Overall Yield | Variable, typically moderate to high (can be >90% with optimization) | Generally high, dependent on coupling efficiency |
| Purity | High, but requires careful monitoring to ensure complete dimethylation and avoid byproducts | Very high, dependent on the purity of the amino acid building block[5] |
| Cost | Lower reagent cost, especially for multiple dimethylation sites | Higher cost due to the price of the specialized amino acid |
| Flexibility | High; allows for late-stage modification and diversification | Moderate; requires the synthesis plan to include the modified residue from the outset |
| Time Efficiency | Can be longer due to additional on-resin reaction and wash steps | Faster integration into the standard SPPS workflow |
| Scalability | Readily scalable | Scalable, but cost can be a limiting factor for large-scale synthesis |
Experimental Protocols
On-Resin Reductive Dimethylation of a Lysine Residue
This protocol outlines the on-resin dimethylation of a lysine side chain using formaldehyde (B43269) and a reducing agent. This procedure is performed after the peptide sequence containing an orthogonally protected lysine (e.g., Fmoc-Lys(Alloc)-OH or Fmoc-Lys(ivDde)-OH) has been assembled.
1. Selective Deprotection of the Lysine Side Chain:
-
For Alloc protection: Treat the resin-bound peptide with a solution of Pd(PPh₃)₄ (0.25 eq.) and PhSiH₃ (25 eq.) in DCM for 2 x 30 minutes.
-
For ivDde protection: Treat the resin with 2-5% hydrazine (B178648) in DMF for 3-10 minutes.
-
Wash the resin thoroughly with DMF, DCM, and then DMF.
2. Reductive Amination:
-
Swell the resin in a 1% acetic acid solution in DMF.
-
Add a solution of aqueous formaldehyde (37%, 20 eq.) in DMF to the resin and agitate for 1 hour.
-
Add sodium cyanoborohydride (NaBH₃CN, 10 eq.) in DMF and continue to agitate for 2 hours at room temperature.[6]
-
Monitor the reaction for completion using a Kaiser test (should be negative).
-
Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.
Incorporation of Fmoc-Lys(Me)2-OH during SPPS
This protocol describes the standard procedure for coupling Fmoc-Lys(Me)2-OH during Fmoc-based solid-phase peptide synthesis.
1. Resin Preparation and Deprotection:
-
Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 10 minutes.
-
Wash the resin thoroughly with DMF.
2. Coupling of Fmoc-Lys(Me)2-OH:
-
In a separate vessel, pre-activate Fmoc-Lys(Me)2-OH (3-5 eq.) with a coupling reagent such as HBTU (3-5 eq.) and a base like DIPEA (6-10 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[7]
-
Monitor the coupling efficiency using a Kaiser test. If the test is positive, a second coupling may be necessary.
-
Wash the resin with DMF to remove excess reagents and byproducts.
Signaling Pathways and Experimental Workflows
Reductive Amination of Lysine Side Chain
Caption: On-resin reductive amination workflow for lysine dimethylation.
SPPS Workflow with Fmoc-Lys(Me)2-OH
Caption: Standard Fmoc-SPPS cycle for incorporating Fmoc-Lys(Me)2-OH.
Discussion of Results and Potential Issues
On-Resin Reductive Amination: This method's primary advantage is its flexibility and cost-effectiveness, particularly when multiple dimethylated lysines are required. By using a common and inexpensive amino acid precursor (e.g., Fmoc-Lys(Alloc)-OH), the more expensive, pre-modified building block is avoided. However, the success of this method hinges on the efficiency of both the selective deprotection of the lysine side chain and the reductive amination steps. Incomplete reactions can lead to a heterogeneous peptide population, complicating purification. The choice of reducing agent is also critical; sodium cyanoborohydride is commonly used due to its selectivity for the imine over the aldehyde.[6] Potential side reactions include the formation of N-cyanomethyl by-products, although this is generally minimal under optimized conditions.[8]
Incorporation of Fmoc-Lys(Me)2-OH: This approach offers simplicity and high purity, as the dimethylated lysine is incorporated as a standard building block in the Fmoc-SPPS workflow.[1] This minimizes the risk of side reactions associated with on-resin modifications. The purity of the final peptide is largely dependent on the quality of the commercially available Fmoc-Lys(Me)2-OH.[5] However, the cost of this specialized amino acid can be a significant factor, especially for long peptides or large-scale syntheses.[9][10] Additionally, the bulky nature of the dimethylated side chain and the Fmoc group can sometimes lead to lower coupling efficiencies, potentially requiring longer coupling times or the use of more potent coupling reagents.[11] Anecdotal evidence suggests that the basicity of the dimethylamino group can sometimes lead to premature Fmoc removal from the N-terminus of the subsequent amino acid, though this is not a widely reported issue.[1]
Conclusion
The decision to use on-resin reductive amination versus incorporating pre-synthesized Fmoc-Lys(Me)2-OH should be made on a case-by-case basis. For routine synthesis of peptides with a single or few dimethylated lysine residues where cost is not a primary concern, the use of Fmoc-Lys(Me)2-OH offers a reliable and straightforward path to a high-purity product. For more complex projects involving multiple dimethylation sites, the development of peptide libraries, or where cost-effectiveness is a major consideration, on-resin reductive amination presents a powerful and flexible alternative. Successful implementation of the on-resin method requires careful optimization and monitoring to ensure high yields and purity.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 4. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajpamc.com [ajpamc.com]
- 6. Dimethyl Labeling â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. benchchem.com [benchchem.com]
- 8. Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N-cyanomethyl by-products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. biobasic.com [biobasic.com]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Fmoc-Lys(Me,Boc)-OH and Fmoc-Lys(Me)2-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of methylated peptides, the choice of building blocks is critical to achieving high yields and purity. This guide provides an in-depth, objective comparison of two key derivatives for introducing mono- and di-methylated lysine (B10760008) residues: Fmoc-Lys(Me,Boc)-OH and Fmoc-Lys(Me)2-OH.
Lysine methylation is a crucial post-translational modification that plays a significant role in regulating protein function and gene expression, with a prominent role in the epigenetic modulation of histones.[1] The site-specific incorporation of monomethylated or dimethylated lysine into synthetic peptides is essential for studying the functional implications of these modifications. Fmoc-Lys(Me,Boc)-OH and Fmoc-Lys(Me)2-OH are the go-to reagents for introducing Nε-monomethyl-L-lysine and Nε-dimethyl-L-lysine, respectively, during Fmoc-based solid-phase peptide synthesis (SPPS).[2][3] While both serve a similar purpose, their chemical properties necessitate distinct synthetic strategies, impacting coupling efficiency and the potential for side reactions.
Chemical Structures at a Glance
The fundamental difference between the two molecules lies in the methylation state of the lysine side chain's epsilon-amino group.
In Fmoc-Lys(Me,Boc)-OH, the Nε-amino group is monomethylated and protected by a tert-butoxycarbonyl (Boc) group.[4] This Boc group is crucial for masking the nucleophilicity of the secondary amine during peptide chain elongation and is removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[5] In contrast, Fmoc-Lys(Me)2-OH features a dimethylated Nε-amino group, which is a tertiary amine and does not require an additional protecting group.[3] This structural variance has significant implications for the reactivity and handling of these derivatives in SPPS.
Performance in Solid-Phase Peptide Synthesis: A Comparative Overview
While direct, quantitative head-to-head comparative studies are not extensively published, a qualitative and practical comparison can be made based on their chemical properties and established synthesis protocols. The primary distinction in their performance lies in the coupling conditions required to achieve optimal results and avoid side reactions.
| Feature | Fmoc-Lys(Me,Boc)-OH | Fmoc-Lys(Me)2-OH |
| Primary Application | Incorporation of monomethyl-lysine | Incorporation of dimethyl-lysine |
| Side-Chain Protection | Boc group (acid-labile) | None (tertiary amine) |
| Recommended Coupling | Standard coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)[5] | DIC/HOBt to suppress premature Fmoc deprotection[6] |
| Potential Side Reactions | Standard SPPS side reactions (e.g., racemization, deletion) | Premature Fmoc deprotection due to the basicity of the dimethylamino group, leading to deletion sequences or double insertions.[7] |
| Boc Deprotection | Occurs during final TFA cleavage[5] | Not applicable |
Experimental Insights and Protocols
The key to successfully incorporating these methylated lysine derivatives lies in the choice of coupling strategy.
Fmoc-Lys(Me,Boc)-OH: A Straightforward Integration
The incorporation of Fmoc-Lys(Me,Boc)-OH is generally straightforward and compatible with standard Fmoc-SPPS protocols.[8] The Boc group effectively protects the secondary amine on the side chain, preventing unwanted reactions.
Standard Coupling Protocol for Fmoc-Lys(Me,Boc)-OH:
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min). Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Lys(Me,Boc)-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin with DMF.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (negative result).
This standard procedure generally results in high coupling efficiency for Fmoc-Lys(Me,Boc)-OH.
Fmoc-Lys(Me)2-OH: Mitigating Side Reactions
The dimethylated side chain of Fmoc-Lys(Me)2-OH is significantly more basic than its monomethylated counterpart. This increased basicity can lead to the premature removal of the Fmoc protecting group from the growing peptide chain, a significant side reaction that can result in the formation of deletion sequences or double insertion of the subsequent amino acid.[7] To circumvent this, a modified coupling protocol using diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt) is recommended.[6] The slightly acidic conditions generated by HOBt protonate the basic side chain, rendering it less reactive towards the Fmoc group.
Recommended Coupling Protocol for Fmoc-Lys(Me)2-OH:
-
Resin Swelling and Fmoc Deprotection: Follow the same procedure as for Fmoc-Lys(Me,Boc)-OH.
-
Coupling (DIC/HOBt):
-
In a separate vessel, dissolve Fmoc-Lys(Me)2-OH (2.5 eq.) and HOBt (3.5 eq.) in DMF.
-
Add DIC (2.5 eq.) to the solution and stir for 3 minutes.
-
Transfer the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
It is also recommended to use this DIC/HOBt coupling method for all subsequent amino acid additions after the incorporation of Fmoc-Lys(Me)2-OH to continue suppressing the potential for premature Fmoc deprotection.[6]
Logical Workflow for Peptide Synthesis
The general workflow for incorporating these modified lysine residues follows the standard principles of Fmoc-SPPS, with the key divergence at the coupling step.
Summary and Recommendations
The choice between Fmoc-Lys(Me,Boc)-OH and Fmoc-Lys(Me)2-OH is dictated by the desired methylation state of the target peptide.
-
Fmoc-Lys(Me,Boc)-OH is the ideal choice for the incorporation of monomethylated lysine . Its synthesis is compatible with standard coupling protocols, making it a robust and reliable building block for a wide range of peptide sequences.
-
Fmoc-Lys(Me)2-OH is essential for introducing dimethylated lysine . However, its successful use requires careful consideration of the coupling conditions to mitigate the risk of premature Fmoc deprotection. The use of DIC/HOBt is strongly recommended to ensure high purity and yield of the final peptide.
For researchers embarking on the synthesis of peptides containing methylated lysine, a thorough understanding of these differences is paramount. By selecting the appropriate building block and tailoring the synthesis strategy accordingly, the efficient and successful production of these critical research tools can be achieved.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
- 6. Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc-Lys(Me,Boc)-OH Novabiochem 951695-85-5 [sigmaaldrich.com]
A Researcher's Guide to Orthogonal Protecting Groups for Lysine in Fmoc SPPS
For researchers, scientists, and drug development professionals navigating the complexities of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protecting groups is paramount to success. This is particularly true for trifunctional amino acids like lysine (B10760008), where the ε-amino group offers a versatile handle for constructing branched peptides, cyclic peptides, and bioconjugates. In the context of Fmoc-based SPPS, the use of orthogonal protecting groups for the lysine side chain allows for its selective deprotection on-resin, enabling site-specific modifications without disturbing the peptide backbone or other side chains.
This guide provides an objective comparison of commonly used orthogonal protecting groups for lysine, supported by experimental data and detailed protocols to inform your synthetic strategy.
Comparison of Common Orthogonal Protecting Groups for Lysine
The choice of an orthogonal protecting group for the lysine side chain is dictated by the desired chemical transformation and its compatibility with the overall synthetic scheme. The ideal protecting group should be stable to the basic conditions of Fmoc deprotection (typically 20% piperidine (B6355638) in DMF) and selectively cleavable under mild conditions that do not affect other acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).
Here, we compare the performance of several widely used lysine side-chain protecting groups: tert-Butoxycarbonyl (Boc), Monomethoxytrityl (Mmt), Allyloxycarbonyl (Alloc), and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde).
Quantitative Performance Comparison
The following table summarizes the performance of Mmt, Alloc, and ivDde in the synthesis of a branched model peptide, gp41659–671 (ELLELDKWASLWN), where an additional alanine (B10760859) residue was coupled to the lysine side chain after selective deprotection.[1]
| Protecting Group | Deprotection Reagent(s) | Crude Peptide Purity (%)[1] |
| Mmt | 2% TFA in DCM | 79 |
| Alloc | Pd(PPh₃)₄ and Phenylsilane (B129415) in DCM | 82 |
| ivDde | 5% Hydrazine (B178648) in DMF | 93 |
| Protecting Group | Deprotection Conditions | Key Advantages | Potential Issues |
| Boc | Strong acid (e.g., TFA) | High stability to Fmoc deprotection conditions.[2] | Cleaved during final peptide cleavage from the resin, not suitable for on-resin side-chain modification.[2] |
| Tfa | Aqueous base (e.g., 1 M aqueous piperidine) | Stable to final TFA cleavage.[2] | Can require long reaction times for complete removal.[2] |
Experimental Protocols
Detailed methodologies for the synthesis of the branched gp41659–671 peptide using Mmt, Alloc, and ivDde protecting groups are provided below.[1]
General Peptide Synthesis
The linear peptide was synthesized on a CEM Liberty Blue automated microwave peptide synthesizer at a 0.1 mmol scale using Rink Amide ProTide LL resin.
-
Fmoc-Deprotection: 20% piperidine and 0.1 M Oxyma Pure in DMF.
-
Coupling: 0.2 M Fmoc-amino acid, 1.0 M DIC in DMF, and 1.0 M Oxyma Pure in DMF.
Protocol 1: Mmt-Deprotection and On-Resin Alanine Coupling
-
Peptide Synthesis: The peptide sequence ELLELDK(Mmt)WASLWN-NH₂ was synthesized. The N-terminus of the final glutamic acid residue remained Fmoc-protected.
-
Mmt-Deprotection: The resin was treated with 2% TFA in DCM.
-
Alanine Coupling: The deprotected lysine side chain was coupled with Fmoc-Ala-OH using the standard coupling protocol.
-
Final Fmoc-Deprotection: The Fmoc groups on the N-terminus and the newly added alanine were removed.
-
Cleavage: The peptide was cleaved from the resin using a cocktail of TFA/H₂O/TIS/DODT (92.5:2.5:2.5:2.5).
Protocol 2: Alloc-Deprotection and On-Resin Alanine Coupling
-
Peptide Synthesis: The peptide sequence ELLELDK(Alloc)WASLWN-NH₂ was synthesized. The N-terminus of the final glutamic acid residue remained Fmoc-protected.
-
Alloc-Deprotection: The resin was treated with 0.0312 M Pd(PPh₃)₄ in DCM and 0.750 M phenylsilane in DCM.
-
Alanine Coupling: The deprotected lysine side chain was coupled with Fmoc-Ala-OH using the standard coupling protocol.
-
Final Fmoc-Deprotection: The Fmoc groups on the N-terminus and the newly added alanine were removed.
-
Cleavage: The peptide was cleaved from the resin using a cocktail of TFA/H₂O/TIS/DODT (92.5:2.5:2.5:2.5).
Protocol 3: ivDde-Deprotection and On-Resin Alanine Coupling
-
Peptide Synthesis: The peptide sequence ELLELDK(ivDde)WASLWN-NH₂ was synthesized. The N-terminus of the final glutamic acid was acetylated.
-
ivDde-Deprotection: The resin was treated with 5% hydrazine in DMF.
-
Alanine Coupling: The deprotected lysine side chain was coupled with Fmoc-Ala-OH using the standard coupling protocol.
-
Final Fmoc-Deprotection: The Fmoc group on the newly added alanine was removed.
-
Cleavage: The peptide was cleaved from the resin using a cocktail of TFA/H₂O/TIS/DODT (92.5:2.5:2.5:2.5).
Visualizing the Workflow and Orthogonality
The following diagrams illustrate the key concepts and workflows described in this guide.
References
The Strategic Advantage of Pre-Modified Fmoc-Amino Acids in Peptide Synthesis
A comparative guide for researchers, scientists, and drug development professionals.
In the intricate field of peptide synthesis, the introduction of modifications such as phosphorylation, glycosylation, or fluorescent labeling is crucial for creating functional probes, therapeutic candidates, and research tools. The strategic choice of when and how to introduce these modifications—either by using pre-modified Fmoc-amino acid building blocks or by applying post-synthetic modifications to the completed peptide chain—can significantly impact the purity, yield, and overall efficiency of the synthesis. This guide provides an objective comparison of these two approaches, supported by experimental workflows and data, to inform methodology selection.
Core Advantages of the Pre-Modified Approach
Employing pre-modified Fmoc-amino acids as building blocks in solid-phase peptide synthesis (SPPS) offers several distinct advantages over post-synthetic modification (PSM). The primary benefit lies in the use of a milder overall chemical strategy. The Fmoc/tBu (tert-butyl) approach avoids the harsh, repetitive acid treatments (like TFA) characteristic of the older Boc/Bzl methodology.[1] This is particularly crucial for delicate and sensitive modifications, such as glycosylation and phosphorylation, which may not be stable under harsh cleavage conditions.[1][2][3]
By incorporating the modified residue directly during the stepwise elongation of the peptide chain, researchers can achieve greater control over the final product. This method ensures the modification is located at a specific, predetermined site. In contrast, post-synthetic modifications, especially on-resin, can sometimes lead to side reactions or incomplete conversion, complicating the purification process and potentially lowering the final yield. The use of high-purity pre-modified building blocks directly translates to a cleaner crude product, simplifying downstream purification and reducing synthesis failures.[4]
Comparative Analysis: Pre-Modified vs. Post-Synthetic Modification
The decision between using a pre-modified building block and performing a post-synthetic modification often involves a trade-off between upfront cost and overall efficiency. While pre-modified amino acids can be more expensive, the PSM approach may require extensive optimization of reaction conditions on the resin-bound peptide, which can be time-consuming and reagent-intensive.[5]
| Feature | Pre-Modified Fmoc-Amino Acid Strategy | Post-Synthetic Modification (PSM) Strategy |
| Control of Modification | Site-specific and stoichiometric incorporation during synthesis. | Can be less specific; risk of modifying other reactive sites. |
| Purity & Side Reactions | Generally results in higher purity of the crude peptide with fewer side products.[4] | Risk of incomplete reactions and side-product formation, complicating purification. |
| Compatibility | Ideal for acid-sensitive modifications due to the mild Fmoc chemistry.[1][2] | Modification chemistry must be compatible with the fully assembled peptide and resin. |
| Efficiency & Time | Streamlined synthesis workflow; reduces post-synthesis processing steps.[6] | Requires additional on-resin reaction and optimization steps, potentially increasing total time.[7] |
| Cost | Higher initial cost for specialized amino acid building blocks. | Lower initial cost for reagents, but can incur higher costs in time and purification. |
Experimental Workflows
The workflows for the two strategies differ significantly after the standard peptide chain elongation is complete. The pre-modified approach follows a standard SPPS protocol, while the PSM approach adds several crucial steps at the end of the synthesis.
Workflow Comparison
The diagram below illustrates the divergent pathways of synthesizing a modified peptide using a pre-modified building block versus performing a post-synthetic, on-resin modification.
Experimental Protocols
Protocol 1: Synthesis Using a Pre-Modified Amino Acid (e.g., Phosphoserine)
This protocol outlines the manual synthesis of a model phosphoserine-containing peptide using a pre-modified Fmoc-amino acid.[8]
-
Resin Preparation : Swell 200-300 mg of Rink Amide resin (loading ~0.4-0.6 mmol/g) in 5 mL of Dimethylformamide (DMF) for at least 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection : Remove the Fmoc protecting group from the resin-bound amino acid by treating with 5 mL of 20% (v/v) piperidine (B6355638) in DMF. Agitate for 3 minutes, drain, and repeat the treatment for 10-15 minutes. Wash the resin thoroughly with DMF (5 x 5 mL).
-
Standard Amino Acid Coupling :
-
In a separate vial, pre-activate the standard Fmoc-amino acid (4 eq) with a coupling reagent like HATU (3.8 eq) and an amine base like DIEA (8 eq) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test. Wash the resin with DMF (3 x 5 mL).
-
-
Modified Amino Acid Coupling (Fmoc-Ser(PO(OBzl)OH)-OH) :
-
Dissolve the pre-modified phosphoserine building block (1.5 eq) and an activator like HOBt (1.5 eq) in DMF.
-
Add this solution to the deprotected peptide-resin, followed by the addition of a carbodiimide (B86325) like DIC (1.5 eq).
-
Allow the coupling to proceed for 2-4 hours. Monitor for completion.
-
Wash the resin with DMF (5 x 5 mL).
-
-
Iterative Cycles : Repeat steps 2 and 3 (or 4 for other modifications) until the desired peptide sequence is assembled.
-
Final Cleavage : After the final Fmoc deprotection, wash the resin with Dichloromethane (DCM) and dry it. Prepare a cleavage cocktail (e.g., TFA/Water/TIS 95:2.5:2.5) and add it to the resin. Agitate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification : Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet, and dry. Purify the peptide using reverse-phase HPLC.
Protocol 2: On-Resin Post-Synthetic Modification (e.g., Guanidinylation)
This protocol describes the synthesis of a peptide containing an ornithine residue that is subsequently modified on-resin to an arginine analog.[7]
-
Peptide Synthesis : Synthesize the peptide sequence on a suitable resin using standard Fmoc/tBu chemistry. Incorporate Fmoc-Orn(ivDde)-OH at the desired position. The ivDde group is an orthogonal protecting group that is stable to the piperidine used for Fmoc removal.
-
Selective Deprotection : Once the full peptide is synthesized, wash the resin-bound peptide thoroughly. Treat the resin with a solution of 2-5% hydrazine (B178648) in DMF for approximately 3-5 minutes, and repeat this treatment 2-3 times to selectively remove the ivDde group from the ornithine side chain. Wash the resin extensively with DMF.
-
Guanidinylation Reaction :
-
Prepare a solution of an amidinating reagent, such as 1H-Pyrazole-1-carboxamidine hydrochloride (5 equivalents relative to resin loading), and a base like DIPEA (5 equivalents) in DMF.
-
Add this solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
-
Washing : Drain the reaction mixture and wash the resin extensively with DMF and DCM. Dry the resin under vacuum.
-
Final Cleavage and Purification : Proceed with the standard cleavage protocol as described in Step 6 of Protocol 1. Purify the resulting arginine-containing peptide by HPLC.
Logical Decision Framework
The choice of strategy is dictated by the nature of the modification, the peptide sequence, and available resources. The following diagram outlines a logical framework for this decision-making process.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 5. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Isotopic Labeling of Peptides: Fmoc-Lys(Me)2-OH Synthesis vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of peptides and proteins in complex biological samples is a cornerstone of modern proteomics and drug development. Isotopic labeling, in conjunction with mass spectrometry, provides a powerful tool for achieving accurate relative and absolute quantification. The choice of labeling strategy can significantly impact experimental outcomes, including synthesis yield, peptide purity, and the overall cost and complexity of the workflow.
This guide provides an objective comparison of synthesizing peptides with isotopically labeled Fmoc-Lys(Me)2-OH versus other common isotopic labeling techniques. We present supporting data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the optimal method for their specific needs.
Comparison of Isotopic Labeling Strategies
The selection of an isotopic labeling method depends on several factors, including the desired timing of label incorporation (during or after synthesis), the nature of the sample, and the required level of multiplexing. Here, we compare the synthesis of peptides with pre-labeled Fmoc-amino acids, such as isotopically labeled Fmoc-Lys(Me)2-OH, with post-synthetic chemical labeling and in-vivo metabolic labeling.
| Parameter | Synthesis with Isotopically Labeled Fmoc-Lys(Me)2-OH | Post-Synthetic Reductive Dimethylation (ReDi) | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Isobaric Tagging (iTRAQ/TMT) |
| Label Incorporation | During solid-phase peptide synthesis (SPPS) | Post-synthesis, on purified peptides | In-vivo, during protein synthesis | Post-synthesis, on digested peptide mixtures |
| Specificity | Site-specific at the chosen lysine (B10760008) residue | N-terminus and all lysine residues | All instances of the chosen amino acid(s) | N-terminus and all lysine residues |
| Typical Yield | Dependent on SPPS efficiency (typically 60-80% crude yield for straightforward peptides)[1] | High labeling efficiency (>95%) on already synthesized peptides[2] | Not applicable (in-vivo labeling) | High labeling efficiency (>95%) |
| Purity Concerns | Potential for side reactions during coupling of the labeled amino acid (e.g., premature Fmoc deprotection)[3] | Potential for over- and under-methylation, and side reactions with other residues if not optimized. | Incomplete incorporation of heavy amino acids. | Potential for side reactions and incomplete labeling. |
| Flexibility | High; label can be incorporated at any desired lysine position. | Moderate; all primary amines are labeled. | Low; limited to cell lines that can be cultured in special media. | High; can be used with virtually any sample type. |
| Cost | High cost of isotopically labeled Fmoc-amino acids. | Relatively low cost of reagents (formaldehyde, sodium cyanoborohydride). | Moderate to high cost of labeled amino acids and specialized cell culture media. | High cost of isobaric tagging reagents. |
| Multiplexing | Limited by the number of differently labeled peptides that can be synthesized and mixed. | Typically duplex or triplex (light, medium, heavy labels). | Duplex or triplex. | High (up to 18-plex with TMTpro). |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide using Isotopically Labeled Fmoc-Lys(Me)2-OH
This protocol outlines the manual synthesis of a model peptide with a C-terminal amide using standard Fmoc/tBu chemistry on a Rink Amide resin. An isotopically labeled Fmoc-Lys(Me)2-OH (e.g., with ¹³C and ¹⁵N) is incorporated at a specific position.
1. Resin Preparation:
-
Place Rink Amide resin (0.1 mmol scale) in a reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, followed by a second treatment for 10 minutes.[4]
-
Wash the resin thoroughly with DMF (5x) and dichloromethane (B109758) (DCM) (3x).
2. Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents) and a coupling agent such as HCTU (2.95 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.[5]
-
Monitor the coupling reaction using a Kaiser test to confirm the absence of free primary amines.[4]
3. Chain Elongation:
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
4. Incorporation of Isotopically Labeled Fmoc-Lys(Me)2-OH:
-
For the coupling of isotopically labeled Fmoc-Lys(Me)2-OH, it is recommended to use a coupling cocktail of diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (B1436442) (HOBt), with an excess of HOBt, to minimize the risk of premature Fmoc deprotection caused by the basicity of the dimethylated lysine side chain.
-
Extend the coupling time to 4-12 hours for this sterically hindered amino acid and monitor completion carefully.
5. Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v).[5]
-
Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.
6. Purification and Analysis:
-
Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
Protocol 2: Post-Synthetic Reductive Dimethylation (ReDi) of a Peptide
This protocol describes the labeling of a purified peptide containing one or more lysine residues.
1. Peptide Preparation:
-
Synthesize and purify the peptide of interest using standard SPPS protocols.
-
Dissolve the purified peptide in a suitable buffer (e.g., 100 mM triethylammonium (B8662869) bicarbonate, pH 8.0).
2. Labeling Reaction:
-
Prepare "light" and "heavy" labeling solutions.
-
Light: 4% (v/v) aqueous formaldehyde (B43269) (CH₂O).
-
Heavy: 4% (v/v) aqueous deuterated formaldehyde (CD₂O).
-
-
Add the light or heavy formaldehyde solution to the peptide solution to a final concentration of 0.4%.
-
Prepare fresh reducing agent solutions:
-
Light: 600 mM sodium cyanoborohydride (NaBH₃CN) in water.
-
Heavy: 600 mM deuterated sodium cyanoborohydride (NaBD₃CN) in water.
-
-
Add the corresponding reducing agent to the peptide-formaldehyde mixture to a final concentration of 60 mM.
-
Incubate the reaction at room temperature for 1 hour.
3. Quenching and Desalting:
-
Quench the reaction by adding an equal volume of a quenching buffer (e.g., 1% ammonia).
-
Acidify the sample with formic acid.
-
Desalt the labeled peptide using a C18 StageTip or equivalent solid-phase extraction method.
-
Elute the labeled peptide and dry it under vacuum.
4. Analysis:
-
Reconstitute the labeled peptide in a suitable solvent for mass spectrometry analysis.
Visualizations
Quantitative Proteomics Workflow
The following diagram illustrates a general workflow for a quantitative proteomics experiment using isotopically labeled peptides as internal standards.
Caption: General workflow for quantitative proteomics using a heavy labeled peptide standard.
PI3K/Akt Signaling Pathway
Isotopically labeled peptides are frequently used to study signaling pathways by quantifying changes in protein phosphorylation. The PI3K/Akt pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many diseases, including cancer.[6][7]
Caption: Simplified diagram of the PI3K/Akt signaling pathway.
Conclusion
The choice between synthesizing peptides with isotopically labeled Fmoc-Lys(Me)2-OH and alternative labeling methods is a critical decision in the design of quantitative proteomics experiments. The use of pre-labeled amino acids offers the advantage of site-specific label incorporation, which is crucial for certain applications. However, researchers must consider the higher cost and potential for synthesis challenges. Post-synthetic methods like reductive dimethylation provide a cost-effective alternative for labeling all primary amines, while SILAC is a powerful tool for in-vivo studies. Isobaric tagging methods like iTRAQ and TMT excel in high-throughput, multiplexed analyses. By carefully considering the comparative data and protocols presented in this guide, researchers can select the most appropriate strategy to achieve their scientific goals with high accuracy and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Proper Disposal of Fmoc-Lys(Me)2-OH Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Fremont, CA – For researchers, scientists, and drug development professionals utilizing Fmoc-Lys(Me)2-OH hydrochloride in their work, understanding the proper disposal procedures is paramount to maintaining a safe and compliant laboratory environment. While not classified as a hazardous substance under OSHA, specific disposal protocols should be followed to minimize environmental impact and ensure personnel safety.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans to directly address procedural questions.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles with side shields, chemical-resistant gloves, and a lab coat.[2][3] Handle the compound in a well-ventilated area to avoid inhalation of any dust.[2][4] In case of accidental contact, refer to the first aid measures outlined in the Safety Data Sheet (SDS).[1][2]
Summary of Key Properties for Disposal Consideration
A clear understanding of the chemical's properties is crucial for its correct disposal. The following table summarizes essential data for this compound.
| Property | Value | Citation |
| Chemical Formula | C23H29ClN2O4 | [1][2] |
| Molecular Weight | 432.94 g/mol | [2] |
| Appearance | White to off-white solid | [5] |
| Hazard Classification | Not classified as a hazardous substance | [4][6] |
| Storage | Store in a dry, cool, and well-ventilated place | [2] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves treating it as a chemical waste stream destined for incineration or disposal by a licensed chemical waste management company. Under no circumstances should this compound be disposed of down the drain. [2]
1. Waste Identification and Segregation:
- Designate a specific waste container for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves).
- This waste should be segregated as non-hazardous solid chemical waste.[7] However, always adhere to your institution's specific waste segregation guidelines.
2. Container Labeling:
- Use a clearly labeled, sealed container for waste collection. The container must be made of a material compatible with the chemical.[6][8]
- The label should include:
- The full chemical name: "this compound"
- The words "Non-Hazardous Chemical Waste for Incineration"
- The date of accumulation
- The name of the principal investigator or lab group
3. Waste Accumulation and Storage:
- Store the sealed waste container in a designated, well-ventilated waste accumulation area within the laboratory, away from incompatible materials.[2][6]
- Do not overfill the container; it is recommended to fill it to no more than 80% of its capacity.
4. Arranging for Disposal:
- Once the waste container is full, or in accordance with your institution's waste pickup schedule, arrange for its disposal through your organization's Environmental Health and Safety (EHS) office or equivalent department.[9]
- Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves submitting an online form or contacting the EHS office directly.
5. Disposal of Empty Containers:
- Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., methanol (B129727) or ethanol).
- The rinsate must be collected and disposed of as chemical waste along with the solid compound.[10]
- After triple-rinsing and allowing the container to dry, deface the original label and dispose of it in the appropriate laboratory glass or plastic recycling bin, as per your institution's guidelines.[1][10]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments. Always consult your institution's specific chemical hygiene and waste disposal plans for any additional requirements.
References
- 1. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 2. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sfasu.edu [sfasu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. ptb.de [ptb.de]
- 8. acewaste.com.au [acewaste.com.au]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. vumc.org [vumc.org]
Personal protective equipment for handling Fmoc-Lys(Me)2-OH hydrochloride
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Fmoc-Lys(Me)2-OH hydrochloride. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While one Safety Data Sheet (SDS) indicates no known OSHA hazards, it is imperative to follow standard laboratory safety protocols to minimize exposure.[1] Potential health effects include respiratory tract irritation if inhaled and harm if swallowed.[1]
Recommended Personal Protective Equipment (PPE):
A thorough hazard assessment should be conducted for specific procedures to determine if additional protection is necessary.[2]
| PPE Category | Item | Specifications and Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles | ANSI Z87.1-compliant. Protects eyes from dust particles and splashes.[2] |
| Face shield | Recommended if a splash hazard is high, providing additional facial protection.[2] | |
| Hand Protection | Disposable nitrile gloves | Protects skin from incidental contact. For prolonged contact, consult the glove manufacturer's chemical resistance data.[2] |
| Body Protection | Laboratory coat | Protects skin and clothing from spills and contamination.[2] |
| Closed-toe shoes and long pants | Provides basic body and foot protection in a laboratory setting.[2] | |
| Respiratory Protection | Dust respirator | A respirator may be necessary if engineering controls are insufficient to control dust or aerosols. Use must comply with a formal respiratory protection program.[1] |
First Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Operational Plan: Step-by-Step Handling Procedure
A structured plan for handling minimizes risks and ensures procedural consistency.[2]
Engineering Controls:
-
Ventilation: Handle in a well-ventilated place.[3] Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[1]
-
Chemical Fume Hood: Weigh and handle the solid powder in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[4]
Handling Protocol:
-
Preparation: Ensure the work area is clean and uncluttered. Confirm the location of the nearest safety shower and eyewash station.[2]
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing: Carefully weigh the desired amount of this compound powder on a tared weigh boat inside a chemical fume hood.[4]
-
Dissolving (if applicable): If preparing a solution, be aware of the hazards associated with the chosen solvent and adjust PPE accordingly.[2]
-
Transfer: Use appropriate glassware and pipetting devices for transfers. Keep all containers sealed when not in use.[2]
-
Post-Handling: After use, decontaminate the work area. Wash hands thoroughly with soap and water.[4]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and comply with regulations.
Waste Segregation:
-
Solid Waste: Collect unused this compound and any contaminated consumables (e.g., weigh boats, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Solutions containing the compound must be collected in a separate, labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[3][4]
Disposal Procedure:
-
Containerization: Place waste into a suitable and closed container for disposal.[3]
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Professional Disposal: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1]
Workflow for Safe Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
